Product packaging for Tartrazine(Cat. No.:CAS No. 1342-47-8)

Tartrazine

Katalognummer: B075150
CAS-Nummer: 1342-47-8
Molekulargewicht: 534.4 g/mol
InChI-Schlüssel: UJMBCXLDXJUMFB-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tartrazine is a well-characterized, water-soluble synthetic azo dye belonging to the pyrazolone class, extensively utilized as a vital tool in biochemical and industrial research. Its primary research value lies in its application as a tracer and colorimetric marker. In histology and cell biology, this compound is employed as a counterstain in various staining protocols, often following larger dye molecules like Alcian blue or in Masson's trichrome stains, to provide a contrasting yellow background for enhanced visualization of tissue structures under a microscope. In food science and analytical chemistry, it serves as a model compound for studying the behavior, stability, and detection of synthetic colorants. Researchers use it to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and spectrophotometry, for quantifying dye levels in complex matrices. Furthermore, its mechanism of action is based on its chromophore, an azo group (-N=N-) conjugated with an aromatic system, which absorbs light in the blue region of the visible spectrum (around 428 nm maximum) and consequently imparts a bright yellow color. This property makes it an excellent subject for photophysical studies and for investigating interactions with proteins and other biomolecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9N4Na3O9S2 B075150 Tartrazine CAS No. 1342-47-8

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate
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InChI

InChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3
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InChI Key

UJMBCXLDXJUMFB-UHFFFAOYSA-K
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Canonical SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
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Molecular Formula

C16H9N4Na3O9S2
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Related CAS

34175-08-1 (parent), 74920-66-4 (barium salt), 84681-80-1 (barium salt (2:3))
Record name Tartrazine
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Molecular Weight

534.4 g/mol
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Physical Description

C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992), Water or Solvent Wet Solid, Dry Powder; NKRA, Bright orange-yellow solid; [Merck Index] Hygroscopic; [HSDB] Orange powder; [MSDSonline]
Record name C.I. PIGMENT YELLOW 100
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L), In glycerol, 18.0 g/100 mL at 25 °C; in propylene glycol, 7.0 g/100 mL at 25 °C, In ethanol, 0.8 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Soluble in concentrated sulfuric acid
Record name C.I. PIGMENT YELLOW 100
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Color/Form

Bright orange-yellow powder

CAS No.

12225-21-7, 1934-21-0
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Record name Aluminium, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid complex
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Melting Point

greater than 572 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of Tartrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tartrazine, a widely used synthetic yellow azo dye also known as FD&C Yellow No. 5. The document details the chemical pathway, experimental protocols, quantitative data, and analytical characterization methods relevant to researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, with the chemical formula C₁₆H₉N₄Na₃O₉S₂, is a water-soluble dye belonging to the pyrazolone (B3327878) class of colorants.[1] Its synthesis is a classic example of azo coupling, a reaction that forms the basis for a significant portion of the synthetic dye industry.[1] Understanding the synthesis pathway and the associated analytical methods is crucial for quality control, impurity profiling, and the development of new applications.

Synthesis Pathway of this compound

The synthesis of this compound is a two-step process that involves the diazotization of sulfanilic acid followed by an azo coupling reaction with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (Pyrazolone T).[1][2]

Step 1: Diazotization of Sulfanilic Acid

The first step is the conversion of the primary aromatic amine, sulfanilic acid, into a diazonium salt. This is achieved by reacting sulfanilic acid with sodium nitrite (B80452) in the presence of a strong mineral acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3]

Step 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that then reacts with an electron-rich coupling agent, in this case, Pyrazolone T.[1][2] The coupling reaction is an electrophilic aromatic substitution that typically occurs at the para position of the activated ring of the coupling agent.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (Pyrazolone T)

The synthesis of the Pyrazolone T intermediate is a critical precursor step. One common method involves the condensation of phenylhydrazine-p-sulfonic acid with diethyl oxalacetate (B90230), followed by hydrolysis.[5]

Materials:

Procedure:

  • A solution of phenylhydrazine-p-sulfonic acid in ethanol is prepared.

  • Diethyl oxalacetate is added to the solution, and the mixture is refluxed.

  • After the reaction is complete, the ethanol is removed under reduced pressure.

  • The resulting ester is hydrolyzed by adding a solution of sodium hydroxide and heating the mixture.

  • The solution is then cooled and acidified with hydrochloric acid to precipitate the Pyrazolone T.

  • The precipitate is filtered, washed with cold water, and dried.

Synthesis of this compound

Materials:

  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite

  • Hydrochloric acid

  • 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (Pyrazolone T)

  • Sodium hydroxide

  • Sodium chloride

Procedure:

Part A: Diazotization of Sulfanilic Acid [3]

  • In a 250 mL beaker, dissolve 5.5 g of sulfanilic acid in 65 mL of a 2.5% sodium carbonate solution by gentle warming.

  • Cool the solution to room temperature and then add 2.5 g of sodium nitrite, stirring until it is fully dissolved.

  • In a separate 600 mL beaker, prepare a mixture of approximately 40 g of crushed ice and 6.5 mL of concentrated hydrochloric acid.

  • Slowly pour the sulfanilic acid/sodium nitrite solution into the ice/hydrochloric acid mixture while stirring continuously. A fine, white precipitate of the diazonium salt will form. Maintain the temperature of this suspension between 0-5 °C in an ice bath.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve 9.5 g of Pyrazolone T in 50 mL of a 10% sodium hydroxide solution. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt suspension to the cold solution of Pyrazolone T with constant, vigorous stirring.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours. The formation of the yellow this compound dye will be observed.

Part C: Isolation and Purification [3]

  • Heat the reaction mixture to boiling to ensure the complete dissolution of the dye.

  • "Salt out" the this compound by adding approximately 25-50 g of sodium chloride, which decreases its solubility in the aqueous solution.[3] Continue heating until the salt dissolves.

  • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, saturated sodium chloride solution to remove impurities.

  • Dry the purified this compound in a vacuum oven.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and characterization of this compound.

ParameterValueReference
Synthesis
Typical Yield70-85%General literature
Spectroscopic Data
UV-Vis λmax (in water)427 nm[6]
UV-Vis λmax (acidic)214 nm, 258 nm, 430 nm[7]
¹H NMR (in D₂O/H₂O)δ 7.54 (d, J = 8.5 Hz), 7.80 (d, J = 8.5 Hz), 7.85 (d, J = 9 Hz), 7.90 (d, J = 9 Hz)[8]
Chromatographic Data
HPLC-UV Detection Wavelength430 nm[7]
HPLC Recovery Rate98.1-106.6%[9]
HPLC Limit of Detection (LOD)1.22 µg/L[9]
HPLC Limit of Quantification (LOQ)3.71 µg/L[9]
Purity
Total Colouring Matters (JECFA)Not less than 85%[10]

Mandatory Visualizations

Synthesis Pathway of this compound

Tartrazine_Synthesis Sulfanilic_Acid Sulfanilic Acid Diazonium_Salt Diazonium Salt Intermediate Sulfanilic_Acid->Diazonium_Salt Diazotization Sodium_Nitrite Sodium Nitrite (NaNO₂) Sodium_Nitrite->Diazonium_Salt Diazotization HCl Hydrochloric Acid (HCl, 0-5°C) HCl->Diazonium_Salt Diazotization Pyrazolone_T Pyrazolone T This compound This compound Pyrazolone_T->this compound Azo Coupling Diazonium_Salt->this compound Azo Coupling

Caption: Chemical synthesis pathway of this compound.

Experimental Workflow for this compound Synthesis

Tartrazine_Workflow start Start diazotization Diazotization of Sulfanilic Acid start->diazotization azo_coupling Azo Coupling with Pyrazolone T diazotization->azo_coupling salting_out Isolation by Salting Out azo_coupling->salting_out filtration Vacuum Filtration salting_out->filtration washing Washing with Saturated NaCl filtration->washing drying Drying washing->drying characterization Analytical Characterization (HPLC, UV-Vis, NMR) drying->characterization end End Product: Purified this compound characterization->end

Caption: Experimental workflow for this compound synthesis.

Analytical Characterization

The purity and identity of synthesized this compound are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is the primary method for assessing the purity of this compound and quantifying any impurities.[11] A common detection wavelength is 430 nm.[7]

  • UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in an aqueous solution exhibits a characteristic maximum absorption at approximately 427 nm, which is responsible for its yellow color.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of this compound. The aromatic protons show characteristic signals in the downfield region of the spectrum.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule, such as the sulfonate, carboxylate, and azo groups.

Safety Considerations

The chemicals used in the synthesis of this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Sulfanilic acid: May cause skin and eye irritation.

  • Sodium nitrite: Oxidizing agent and toxic if ingested.

  • Hydrochloric acid: Corrosive and causes severe skin burns and eye damage.

  • Pyrazolone T: May cause skin and eye irritation.

  • N,N-dimethylaniline (if used as a coupling agent in other azo dyes): Toxic by inhalation, in contact with skin, and if swallowed.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound via diazotization and azo coupling is a well-established and efficient process. This technical guide provides the necessary details for its replication in a laboratory setting, including comprehensive experimental protocols and analytical methods for characterization. For researchers and professionals, a thorough understanding of this synthesis is essential for quality control, regulatory compliance, and the exploration of novel applications for this widely utilized azo dye.

References

"history and discovery of Tartrazine as a food dye"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Discovery of Tartrazine as a Food Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (FD&C Yellow No. 5) is a synthetic lemon-yellow azo dye that has been a ubiquitous colorant in foods, pharmaceuticals, and cosmetics for over a century. Its discovery in the late 19th century was a direct result of the burgeoning field of synthetic organic chemistry, which utilized coal tar as a primary feedstock for novel compounds. This guide provides a technical overview of the history of this compound, from its initial synthesis to its establishment as a regulated food additive. It includes detailed experimental protocols for its synthesis, toxicological assessment, and analytical quantification. Furthermore, it explores the molecular mechanisms associated with its known hypersensitivity reactions, offering a comprehensive resource for professionals in the chemical and biomedical sciences.

Discovery and Historical Context

This compound was first synthesized in 1884 by the Swiss chemist Johann Heinrich Ziegler while working in the laboratories of the Bindschedler'sche Fabrik für chemische Industrie in Basel, Switzerland.[1] Ziegler's work was part of a broader European effort to investigate the chemical constituents of coal tar, a byproduct of coke production, for commercially valuable molecules.[1] The synthesis was patented and brought into production in Germany by BASF in 1885.[2] Ziegler's original findings and the manufacturing process were formally presented to the scientific community in the journal Chemische Berichte in 1887.[1]

Initially, this compound was primarily employed as a stable and cost-effective dye for textiles, particularly wool and silk, where its acidic groups could form strong bonds with the amine groups in protein fibers.[1] It served as a synthetic replacement for "Indian yellow," a costly and ethically challenging pigment derived from the urine of cows fed exclusively on mango leaves.[1][3] By the 1890s, its application expanded into food and drug coloring.[4] The rise of industrial food production and the need for standardized, visually appealing products drove its adoption. This transition culminated in its formal regulation under the U.S. Federal Food, Drug, and Cosmetic Act of 1938, which established a system for certifying "coal-tar colors" as safe for consumption, designating this compound as FD&C Yellow No. 5.

Chemical Properties and Synthesis

This compound is chemically known as trisodium (B8492382) 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate. It is a water-soluble powder with a characteristic bright orange-yellow hue in its solid form.[5]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₆H₉N₄Na₃O₉S₂[6]
Molar Mass 534.37 g/mol [7]
Solubility in Water 20 g/100 mL (at 25°C)[1]
Solubility in Glycerol 18 g/100 mL (at 25°C)[1]
λmax (in water) ~427 nm[7][8]
Acceptable Daily Intake (ADI) 0 - 7.5 mg/kg body weight
Chemical Synthesis Workflow

The industrial synthesis of this compound is achieved through a diazo-coupling reaction. This process involves two primary steps: the diazotization of an aromatic amine followed by its coupling to an active methylene (B1212753) compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Purification A Sulfanilic Acid (4-aminobenzenesulfonic acid) C Diazonium Salt Intermediate A->C  0-5°C B Sodium Nitrite (B80452) (NaNO₂) + Hydrochloric Acid (HCl) B->C E This compound (Crude Product) C->E  Alkaline Conditions (Na₂CO₃) D Pyrazolone (B3327878) Derivative* (e.g., Pyrazolone-T-sulfonic acid) D->E F Salting Out (NaCl Addition) E->F G Filtration & Drying F->G H Purified this compound (FD&C Yellow No. 5) G->H caption *Full name: 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid

Caption: General workflow for the chemical synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure for the synthesis of an azo dye via diazo coupling, adapted for this compound.

Materials:

  • Sulfanilic acid

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid (Pyrazolone-T-sulfonic acid)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

  • Preparation of Sodium Sulfanilate Solution:

    • In a 250 mL Erlenmeyer flask, dissolve 2.5 g of anhydrous sodium carbonate in 100 mL of distilled water.

    • Add 8.0 g of sulfanilic acid monohydrate to the solution. Heat gently with stirring until all the acid dissolves.

    • Cool the resulting solution to room temperature.

  • Diazotization of Sulfanilic Acid:

    • To the sodium sulfanilate solution, add 3.0 g of sodium nitrite and stir until dissolved.

    • Cool the flask in an ice-water bath until the temperature is between 0-5°C.

    • Slowly, and with constant stirring, add 8.5 mL of concentrated HCl. The diazonium salt of sulfanilic acid should precipitate as a fine white solid. Maintain the temperature below 5°C.[9][10]

  • Preparation of Coupling Component Solution:

    • In a separate 400 mL beaker, dissolve an equimolar amount of Pyrazolone-T-sulfonic acid and 15 g of sodium carbonate in 100 mL of water.

    • Cool this solution in an ice bath to below 5°C.

  • Azo Coupling Reaction:

    • While stirring the pyrazolone solution vigorously, slowly add the cold suspension of diazotized sulfanilic acid.

    • A colored precipitate of this compound will form. Continue to stir the mixture in the ice bath for 30 minutes to ensure the completion of the reaction. Maintain an alkaline pH throughout the coupling process.[11]

  • Isolation and Purification:

    • Heat the reaction mixture to boiling to dissolve the precipitate.

    • Add approximately 20 g of sodium chloride (NaCl) to "salt out" the dye. Stir until the NaCl is dissolved.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid this compound product by vacuum filtration using a Büchner funnel.

    • Wash the product with a small amount of saturated NaCl solution to remove impurities.

    • Dry the purified this compound in a drying oven.

Early Toxicological and Analytical Assessment

The widespread use of this compound necessitated the development of methods for its safety assessment and detection in commercial products.

Toxicological Profile

Early toxicological studies focused on determining the acute toxicity of this compound, typically by establishing the median lethal dose (LD₅₀). These studies were foundational in establishing its safety profile for regulatory agencies.

Study ParameterSpeciesRouteLD₅₀ ValueReference(s)
Acute Oral LD₅₀ MouseOral12,750 mg/kg[12]
Acute Oral LD₅₀ MouseOral> 6,250 mg/kg[13]
Acute Oral LD₅₀ RatOral> 2,000 mg/kg[8][12]
Acute Oral LD₅₀ RatOral11,250 mg/kg[14]
Acute Intraperitoneal LD₅₀ RatIP5,830 mg/kg[14]
Experimental Protocol: Acute Oral Toxicity Assessment (OECD Guideline 420)

Modern toxicological assessments follow standardized, ethical guidelines. The OECD 420 Fixed Dose Procedure is the current standard for evaluating acute oral toxicity and is presented here as the benchmark methodology.[12][14]

Objective: To determine the acute oral toxicity of a substance by identifying a dose range that produces evident toxicity but avoids mortality as an endpoint.

Methodology:

  • Animal Model: Healthy, young adult rats (typically females, as they are often slightly more sensitive) are used. Animals are caged individually and acclimated for at least 5 days before dosing.[12][15]

  • Sighting Study:

    • A single animal is dosed at a starting level (e.g., 300 mg/kg) based on existing data.

    • The animal is observed for signs of toxicity.

    • Depending on the outcome (no effect, toxic signs, or mortality), another animal is dosed sequentially at a higher or lower fixed dose level (5, 50, 300, 2000 mg/kg) until the dose for the main study is identified.[14][16]

  • Main Study:

    • Four additional animals are dosed at the level selected from the sighting study (for a total of 5 animals at that dose).

    • The substance is administered as a single dose via oral gavage. Animals are fasted prior to dosing.[12]

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.

    • Intensive observation occurs for the first few hours post-dosing and then daily for a total of 14 days.[17]

  • Endpoint: The study allows for classification of the substance into a toxicity category based on the dose at which evident toxicity is observed, rather than calculating a precise LD₅₀. A gross necropsy is performed on all animals at the end of the study.[14]

Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of this compound in food and beverage matrices.[18][19]

Instrumentation & Reagents:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 125 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • This compound analytical standard.

  • 0.45 µm membrane filters.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in distilled water.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1.0, 10.0, 30.0, 50.0, 100.0 µg/mL).[4]

  • Sample Preparation (Beverage Sample):

    • Degas carbonated samples using an ultrasonic bath for 15-30 minutes.[4][20]

    • Take a known volume (e.g., 2 mL) of the degassed liquid and filter it through a 0.45 µm membrane filter into an HPLC vial.[4]

  • Chromatographic Conditions:

    • Mobile Phase: Use a gradient elution, for example: 0-5 min at 95% A / 5% B; ramp to 55% A / 45% B over 10 min; return to initial conditions.[20]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Injection Volume: 10 µL.[4]

    • Detection Wavelength: 425-430 nm (or a wavelength suitable for simultaneous analysis if other dyes are present, e.g., 455 nm).[4][21]

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. The retention time for this compound under these conditions is typically between 2.8 and 6.4 minutes.[4][20]

Molecular Mechanism of Hypersensitivity

While generally regarded as safe, this compound is known to cause hypersensitivity reactions in a small subset of the population, particularly those with aspirin (B1665792) sensitivity.[7] The reactions, which include urticaria (hives) and asthma, are often described as "pseudoallergic" because their mechanism is not always a classic IgE-mediated immune response.[7] Research suggests one pathway for this compound's effects involves the cholinergic nervous system.

Interaction with Muscarinic Acetylcholine (B1216132) Receptors

Studies using isolated guinea-pig ileum have shown that this compound can induce smooth muscle contraction in a dose-dependent manner.[20] This effect was inhibited by atropine, a competitive antagonist of muscarinic acetylcholine receptors, but not by other blocking agents.[20] This indicates that this compound acts, either directly or indirectly, upon these receptors.[18][20] Potentiation of the cholinergic signaling pathway may explain some of the physiological symptoms observed in sensitive individuals.[2][18]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (Smooth Muscle) ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh M_Receptor Muscarinic ACh Receptor (M₃) G_Protein Gq Protein M_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_ion Ca²⁺ ER->Ca_ion releases Contraction Smooth Muscle Contraction Ca_ion->Contraction initiates ACh->M_Receptor binds This compound This compound This compound->M_Receptor potentiates (agonist effect) Atropine Atropine (Antagonist) Atropine->M_Receptor blocks caption Simplified cholinergic signaling pathway at a muscarinic receptor, showing the proposed site of action for this compound.

Caption: Proposed mechanism of this compound-induced smooth muscle contraction.

References

Topic: Tartrazine Degradation Products and Their Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tartrazine (FD&C Yellow No. 5 or E102) is a synthetic azo dye extensively used in food, pharmaceutical, and cosmetic industries. While the parent compound's toxicology is well-documented, the degradation of this compound through metabolic or environmental processes can yield byproducts with distinct and potentially greater toxicological profiles. The reductive cleavage of its azo bond, often mediated by gut microbiota, results in the formation of aromatic amines such as sulfanilic acid and other derivatives.[1] This technical guide provides a comprehensive analysis of this compound's degradation pathways, identifies its primary degradation products, and evaluates their associated toxicities. It includes detailed experimental protocols for degradation and toxicological studies, presents quantitative data in a structured format, and utilizes diagrams to illustrate key processes, serving as a critical resource for professionals in research and drug development.

Introduction: The Concern with Azo Dye Metabolism

Azo dyes are characterized by one or more azo groups (-N=N-). A significant toxicological concern arises from the metabolic reduction of these dyes, which cleaves the azo linkage to release potentially harmful aromatic amines.[2][3][4] This process is primarily carried out by azoreductases from anaerobic bacteria in the human intestine.[1][2] While the parent this compound molecule may have a low toxicity profile, its metabolites can be more hazardous.[2][5][6] Understanding the identity and biological effects of these degradation products is therefore essential for a complete safety assessment.

This compound Degradation Pathways

The breakdown of this compound can be initiated through several mechanisms:

  • Microbial/Enzymatic Degradation: The primary pathway in humans involves the gut microbiota. Azoreductase enzymes cleave the azo bond, breaking the molecule into smaller aromatic amines.[2] Species such as Pseudomonas aeruginosa, a component of human intestinal microflora, have been shown to degrade this compound.[7]

  • Photocatalytic Degradation: Exposure to UV irradiation or natural sunlight, particularly in the presence of a catalyst like Titanium Dioxide (TiO2), can degrade this compound.[8][9][10][11] This process involves reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen that break down the dye's structure.[9] The efficiency of this degradation is influenced by factors like pH, catalyst concentration, and light intensity.[8][10][11]

  • Chemical Degradation: Other chemical processes can also break down this compound, although microbial degradation is the most relevant from a human metabolic standpoint.

Primary Degradation Products and Their Toxicological Profiles

The reductive cleavage of this compound primarily yields sulfanilic acid and an aminopyrazolone (B8391566) derivative. Secondary products, such as aniline, can also be formed.[2][12]

  • Sulfanilic Acid (4-aminobenzenesulfonic acid): This is a major metabolite of this compound.

    • Toxicity: It is generally considered to have low acute toxicity.[13][14] The oral LD50 in rats is greater than 2,000 mg/kg.[13][15] However, it is classified as a skin and eye irritant and may cause an allergic skin reaction.[13][15][16] Long-term exposure is not considered to cause serious damage to health based on available data.[13]

  • Aminopyrazolone Derivatives: This class of compounds is another primary product of this compound's azo bond cleavage.

    • Toxicity: There is a significant lack of specific toxicological data for the precise aminopyrazolone derivative formed from this compound. However, other pyrazolone (B3327878) compounds have been associated with adverse effects, including impaired consciousness and convulsions in cases of severe intoxication.[17] Safety data sheets for some aminopyrazolone solutions indicate potential reproductive toxicity, though this is often due to other components in the solution.[18] The general toxicological properties of this specific metabolite remain a critical knowledge gap.[19][20]

  • Aniline: Aniline can be produced from the degradation of some azo dyes.[2][12]

    • Toxicity: Aniline is significantly more toxic than sulfanilic acid. It can cause methemoglobinemia, liver and kidney damage, and is considered a probable carcinogen.[12] It has been shown to induce tumors in the spleen of rats.[2]

Data Presentation: Quantitative Toxicity Data
CompoundCAS NumberLD50 (Oral, Rat)Key Toxicological Endpoints
Sulfanilic Acid 121-57-3> 2,000 mg/kg[13][15]Causes serious eye irritation; Causes skin irritation; May cause an allergic skin reaction.[13][15][16]
Aniline 62-53-3~250 mg/kgSusceptible to cause methemoglobinemia; Damages liver, kidneys; Probable carcinogen.[2][12]
Aminopyrazolone N/AData not availableInsufficient data for specific this compound metabolite. Other pyrazolones can cause neurological symptoms in severe poisoning.[17]

Experimental Protocols

Protocol for Photocatalytic Degradation of this compound

Objective: To evaluate the degradation efficiency of this compound in an aqueous solution using a photocatalyst and identify the byproducts.

Materials:

  • This compound solution (e.g., 20-25 ppm)[21]

  • Photocatalyst (e.g., TiO2 or iron-doped biochar)[10][21]

  • UV lamp (e.g., 254 nm or 356 nm) or solar simulator[9][21]

  • Stirring plate

  • pH meter and adjustment solutions (e.g., HCl, NaOH)

  • 0.45 µm syringe filters

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Methodology:

  • Preparation: Prepare a 100 mL solution of this compound at the desired concentration (e.g., 25 ppm). Adjust the pH to the optimal level for the catalyst (e.g., pH 5).[21]

  • Catalyst Addition: Add a pre-determined amount of the photocatalyst (e.g., 1 g) to the solution.[21]

  • Equilibration: Stir the suspension in the dark for 30-60 minutes to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface.

  • Photocatalysis: Expose the suspension to the light source (UV or solar) while continuously stirring.

  • Sampling: Withdraw aliquots (e.g., 3 mL) at regular time intervals (e.g., 0, 10, 20, 30, 60, 90 minutes).[10]

  • Sample Processing: Immediately filter the aliquot through a 0.45 µm filter to remove the catalyst particles.

  • Degradation Monitoring: Measure the absorbance of the filtered samples using a UV-Vis spectrophotometer at this compound's maximum absorbance wavelength (~427 nm) to determine the concentration and calculate the degradation percentage over time.

  • Byproduct Identification: Analyze the samples from various time points using an HPLC-MS system to separate and identify the intermediate and final degradation products.

Protocol for In Vitro Mutagenicity Assessment (Ames Test)

Objective: To determine if this compound and its degradation products can induce point mutations in a bacterial model.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 and TA100)

  • Test solutions: this compound and its isolated degradation products at various concentrations.

  • Positive and negative controls.

  • S9 metabolic activation fraction (prepared from rat liver) and cofactor solution.

  • Molten top agar (B569324).

  • Minimal glucose agar plates.

Methodology:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Pre-incubation: In a test tube, add 0.1 mL of the Salmonella tester strain culture, 0.1 mL of the test compound dilution, and either 0.5 mL of phosphate (B84403) buffer (for tests without metabolic activation) or 0.5 mL of the S9 mix (for tests with metabolic activation).

  • Incubation: Gently vortex the tubes and pre-incubate at 37°C for 20-30 minutes.

  • Plating: Add 2 mL of molten top agar (kept at 45°C) to each tube, vortex gently, and pour the entire contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly.

  • Incubation: Allow the plates to solidify, then invert and incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (his+) on each plate. A positive mutagenic response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count. The results for this compound itself and its degradation products have shown no mutagenic activity in this assay.[8]

Mandatory Visualizations

Tartrazine_Degradation_Workflow cluster_cleavage Primary Degradation cluster_toxicity Toxicological Impact This compound This compound azo_reductase Azo Bond Cleavage (e.g., Gut Microbiota Azoreductase) This compound->azo_reductase sulfanilic_acid Sulfanilic Acid azo_reductase->sulfanilic_acid aminopyrazolone Aminopyrazolone Derivative azo_reductase->aminopyrazolone sa_toxicity Low Acute Toxicity Skin/Eye Irritant sulfanilic_acid->sa_toxicity ap_toxicity Toxicity Data Lacking (Knowledge Gap) aminopyrazolone->ap_toxicity

Caption: Metabolic degradation pathway of this compound.

Experimental_Workflow cluster_degradation Step 1: Degradation cluster_analysis Step 2: Analysis & Identification cluster_toxicity Step 3: Toxicological Assessment tartrazine_sol This compound Solution degradation Degradation Process (e.g., Photocatalysis) tartrazine_sol->degradation products Mixture of Degradation Products degradation->products hplc HPLC Separation products->hplc ms Mass Spectrometry (MS) Identification hplc->ms cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) ms->cytotoxicity mutagenicity Mutagenicity (e.g., Ames Test) ms->mutagenicity

References

The Neurotoxic Effects of Tartrazine Exposure In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo neurotoxic effects of Tartrazine (FD&C Yellow No. 5), a widely used synthetic azo dye. Citing numerous preclinical studies, this document synthesizes the current understanding of this compound-induced neurotoxicity, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. This guide is intended to be a valuable resource for researchers investigating food additive safety, neurodevelopmental disorders, and therapeutic interventions.

Executive Summary

This compound, an approved food colorant in many countries, has been the subject of growing concern regarding its potential adverse health effects, particularly its neurotoxicity.[1][2] In vivo studies utilizing various animal models have consistently demonstrated that this compound exposure, even at or near the acceptable daily intake (ADI), can induce a range of neurobehavioral and neurochemical alterations.[3][4] The primary mechanisms implicated in this compound's neurotoxicity include the induction of oxidative stress, neuroinflammation, and apoptosis.[5][6][7] This guide presents a detailed analysis of the key findings from these studies, offering a foundation for future research and risk assessment.

Quantitative Neurotoxicological Data

The following tables summarize the key quantitative findings from in vivo studies investigating the neurotoxic effects of this compound. These tables are designed for easy comparison of experimental conditions and outcomes across different studies.

Table 2.1: Effects of this compound on Oxidative Stress Markers in the Brain
Animal ModelBrain Region(s)This compound DoseDurationMalondialdehyde (MDA)Superoxide Dismutase (SOD)Catalase (CAT)Glutathione Peroxidase (GPx)Reduced Glutathione (GSH)Reference
Wistar RatsFrontal Cortex, Corpus Striatum, Hippocampus, Cerebellum7.5 mg/kg b.w.40 daysIncreasedDecreasedDecreasedIncreasedDecreased[3][8]
Mice OffspringCerebrum, Cerebellum, Medulla Oblongata2.5 & 5 mg/kg b.w.PerinatalIncreasedDecreasedNot AssessedNot AssessedDecreased[9]
Male Albino RatsBrain500 mg/kg b.w.30 daysIncreasedNot AssessedNot AssessedDecreasedDecreased[4][6]
Zebrafish EmbryosWhole Body50 mg/LNot SpecifiedIncreasedAlteredAlteredNot AssessedAltered[5]
Male RatsCerebral Cortex, Cerebellum7.5 mg/kg b.w.4 weeksIncreasedDecreasedDecreasedDecreasedDecreased[7]
Table 2.2: Effects of this compound on Neurotransmitters and Inflammatory Markers
Animal ModelBrain Region(s)This compound DoseDurationAcetylcholinesterase (AChE)GABADopamineIL-1βIL-6TNF-αReference
Male RatsPrefrontal Cortex, Hippocampus2, 6, 10 mg/kg (with Erythrosine)Not SpecifiedIncreasedNot AssessedNot AssessedNot AssessedNot AssessedIncreased[4]
Male RatsCerebral Cortex, Cerebellum7.5 mg/kg b.w.4 weeksIncreasedIncreasedDecreasedIncreasedIncreasedIncreased[7]
Zebrafish EmbryosWhole Body50 mg/LNot SpecifiedAlteredNot AssessedNot AssessedIncreasedNot AssessedIncreased[5]
Table 2.3: Behavioral Alterations Observed Following this compound Exposure
Animal ModelThis compound DoseDurationObserved Behavioral ChangesReference
Mice Offspring2.5 & 5 mg/kg b.w.PerinatalIncreased locomotor activity, increased anxiety-like behavior[9]
RatsNot SpecifiedNot SpecifiedHyperactivity, anxiety, depression-like behavior, impaired social interaction
Rats2, 6, 10 mg/kg (with Erythrosine)6 weeksDecreased locomotion and exploration, increased anxiety and depression-like behavior[10]
Mice0.05%, 0.15%, 0.45% in diet3 generationsAltered exploratory behavior[11]
Zebrafish Embryos50 mg/LNot SpecifiedAltered thigmotaxis, touch response, and locomotion[5]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key in vivo studies on this compound neurotoxicity.

Animal Models and this compound Administration
  • Animal Species: Wistar and Albino rats, and mice are the most commonly used mammalian models.[3][4][6][7][9] Zebrafish embryos have also been utilized to study developmental neurotoxicity.[5]

  • Age and Weight: Studies have used both weanling (21-day old) and adult rats.[3][7] Some studies have focused on perinatal exposure to assess developmental effects.[9]

  • Dosage: Doses have ranged from the acceptable daily intake (ADI) of 7.5 mg/kg body weight to higher doses of up to 700 mg/kg.[3][9]

  • Route and Duration of Administration: Oral gavage is the most common method of administration, with durations ranging from a few weeks to several months.[3][7] Some studies have also administered this compound through the diet.[11]

Biochemical Assays
  • Oxidative Stress Markers:

    • Lipid Peroxidation (MDA): Assessed by measuring thiobarbituric acid reactive substances (TBARS). The principle of this assay is the reaction of MDA with thiobarbituric acid at high temperature and acidity to form a pink-colored complex, which is measured spectrophotometrically.

    • Antioxidant Enzymes (SOD, CAT, GPx): Activities are typically measured using spectrophotometric assays based on the ability of the enzyme to inhibit a specific reaction. For instance, SOD activity is often measured by its ability to inhibit the auto-oxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium.

    • Reduced Glutathione (GSH): The concentration of GSH is commonly determined using Ellman's reagent (DTNB), which reacts with sulfhydryl groups to produce a yellow-colored product.

  • Neurotransmitter Analysis:

    • Acetylcholinesterase (AChE): Activity is measured based on the hydrolysis of acetylthiocholine (B1193921) to thiocholine, which then reacts with DTNB to produce a colored product.

    • GABA and Dopamine: Levels are typically quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

  • Inflammatory Cytokines (IL-1β, IL-6, TNF-α): Concentrations in brain tissue homogenates are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Behavioral Assessments
  • Locomotor Activity: Often assessed using an open-field test, where parameters such as the number of squares crossed and rearing frequency are recorded.[9][10]

  • Anxiety-Like Behavior: Evaluated using tests such as the elevated plus-maze and the light-dark box.

  • Depression-Like Behavior: Commonly assessed using the forced swim test and the tail suspension test, where immobility time is measured.[10]

  • Learning and Memory: Can be evaluated using various maze-based tasks, such as the Morris water maze.

Histopathological Examination
  • Tissue Preparation: Animals are euthanized, and their brains are dissected and fixed in 10% formalin. The tissues are then dehydrated, cleared, and embedded in paraffin.

  • Staining: Thin sections of the brain tissue are cut and stained with Hematoxylin and Eosin (H&E) for general morphological examination.

  • Microscopic Analysis: The stained sections are examined under a light microscope to identify histopathological changes such as neuronal degeneration, necrosis, apoptosis, and inflammatory cell infiltration.[6][12]

Signaling Pathways and Mechanisms of Neurotoxicity

The following diagrams illustrate the key signaling pathways implicated in this compound-induced neurotoxicity.

Oxidative Stress and Apoptosis Pathway

Tartrazine_Oxidative_Stress This compound This compound Exposure Metabolism Metabolism to Sulfanilic Acid This compound->Metabolism ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (Increased MDA) OxidativeStress->LipidPeroxidation AntioxidantDepletion Depletion of Antioxidants (SOD, CAT, GSH) OxidativeStress->AntioxidantDepletion MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration

Caption: this compound-induced oxidative stress and apoptosis.

Neuroinflammation Pathway

Tartrazine_Neuroinflammation This compound This compound Exposure MicrogliaActivation Microglia and Astrocyte Activation This compound->MicrogliaActivation ProinflammatoryCytokines Increased Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MicrogliaActivation->ProinflammatoryCytokines Neuroinflammation Neuroinflammation ProinflammatoryCytokines->Neuroinflammation NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage AlteredNeurotransmission Altered Neurotransmission (AChE, GABA, Dopamine) Neuroinflammation->AlteredNeurotransmission

Caption: this compound-induced neuroinflammatory cascade.

Experimental Workflow for In Vivo Neurotoxicity Assessment

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Wistar Rats) TartrazineAdmin This compound Administration (Oral Gavage, Diet) AnimalModel->TartrazineAdmin BehavioralTests Behavioral Assessments (Open Field, EPM, FST) TartrazineAdmin->BehavioralTests Sacrifice Euthanasia and Brain Dissection BehavioralTests->Sacrifice Biochemical Biochemical Analysis (Oxidative Stress, Neurotransmitters) Sacrifice->Biochemical Histopathology Histopathological Examination (H&E Staining) Sacrifice->Histopathology DataAnalysis Data Analysis and Interpretation Biochemical->DataAnalysis Histopathology->DataAnalysis

Caption: A typical experimental workflow for this compound neurotoxicity studies.

Conclusion and Future Perspectives

The in vivo evidence presented in this technical guide strongly suggests that this compound exposure can lead to significant neurotoxic effects, primarily through the induction of oxidative stress and neuroinflammation. These molecular changes manifest as a variety of behavioral alterations in animal models. While the existing data provides a solid foundation, further research is warranted to:

  • Elucidate the precise molecular targets of this compound and its metabolites in the brain.

  • Investigate the long-term consequences of developmental exposure to this compound.

  • Explore potential protective strategies and therapeutic interventions to mitigate this compound-induced neurotoxicity.

  • Conduct more studies at doses relevant to human exposure levels to refine risk assessments.

This guide serves as a critical resource for the scientific community to advance our understanding of the neurotoxic potential of this compound and to inform public health policies regarding its use in food and pharmaceutical products.

References

The Light-Induced Fate of Tartrazine: An In-depth Technical Guide to its Photostability and Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and degradation kinetics of Tartrazine (E102), a widely used synthetic azo dye. Understanding the light-induced degradation of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical and food products. This document synthesizes key research findings on the experimental methodologies used to assess its photostability, the kinetic parameters governing its degradation, and the underlying chemical pathways.

Introduction to this compound and Photostability

This compound (Trisodium 1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-5-pyrazolone-3-carboxylate) is an azo dye extensively used in food, drug, and cosmetic industries to impart a yellow color.[1] Despite its widespread use, this compound is known to be susceptible to degradation upon exposure to light, which can lead to the loss of color and the formation of potentially harmful breakdown products.[2] The study of its photostability is therefore crucial for formulation development, stability testing, and risk assessment. The degradation process is often complex, influenced by a variety of environmental factors, and can proceed through different mechanisms.

Degradation Kinetics of this compound

The photodegradation of this compound predominantly follows pseudo-first-order kinetics under various experimental conditions, including photocatalysis and advanced oxidation processes (AOPs).[3][4][5] This indicates that the rate of degradation is directly proportional to the concentration of this compound.

Factors Influencing Degradation Rate

Several factors significantly influence the rate of this compound photodegradation:

  • pH: The pH of the solution plays a critical role. For instance, in photocatalytic degradation using ZnO and (Ce, Ag) co-doped ZnO, the degradation percentage of this compound increases with pH, reaching a maximum at pH 9.0.[6][7]

  • Catalyst Type and Dosage: The choice and concentration of a photocatalyst are crucial. Studies have shown that (Ce, Ag) co-doped ZnO is more efficient than pure ZnO, achieving 98.91% degradation compared to 44.82% for pure ZnO under specific conditions.[6] For TiO2, the degradation rate is influenced by the catalyst concentration, with an optimal dose observed.[3][8] Increasing the catalyst dose beyond the optimum can lead to decreased degradation due to light scattering and agglomeration of catalyst particles.[6]

  • Initial Dye Concentration: Higher initial concentrations of this compound generally lead to a decrease in the degradation rate.[6] This is attributed to the increased absorption of light by the dye molecules, which reduces the photons reaching the catalyst surface, and the limited availability of reactive oxygen species.[6]

  • Presence of Oxidizing Agents: The addition of hydrogen peroxide (H₂O₂) significantly accelerates the photodegradation of this compound in AOPs like the UV/H₂O₂ and photo-Fenton processes.[4][5][9] H₂O₂ acts as a source of highly reactive hydroxyl radicals (•OH) upon UV irradiation.

  • Temperature: The rate of degradation can be influenced by temperature, with an optimal temperature identified in some studies.[10][11]

Quantitative Kinetic Data

The following tables summarize the quantitative data from various studies on this compound photodegradation, providing a comparative view of the degradation efficiencies and kinetic parameters under different conditions.

Table 1: Photocatalytic Degradation of this compound

CatalystLight SourceInitial this compound Conc.Catalyst DosepHDegradation (%)Time (min)Rate Constant (k)Reference
ZnOSunlight10 mg/L1 g/L6.044.8290-[6]
(Ce, Ag) co-doped ZnOSunlight10 mg/L1 g/L6.098.9190-[6]
TiO₂UV75 mg/L500 mg/L---3.4 x 10⁻³ min⁻¹[3]
Cu-SiNWs (high conc.)UV---67.45200-[12]
TiO₂ NanospheresUV5 ppm0.2 g/L-100150-[13][14]
TiO₂ NanospheresVisible5 ppm0.2 g/L-57180-[13][14]

Table 2: Advanced Oxidation Processes (AOPs) for this compound Degradation

ProcessInitial this compound Conc.H₂O₂ Conc.Fe²⁺ Conc.pHDegradation (%)Time (min)Rate Constant (k)Reference
UV/H₂O₂1.035 x 10⁻⁵ M4.14 x 10⁻⁴ M--90-7.91 x 10⁻⁴ s⁻¹[4][11][15]
H₂O₂/UV----25.44-0.002 min⁻¹[4]
Photo-Fenton (UV/Fe²⁺/H₂O₂)1.035 x 10⁻⁵ M6 x 10⁻⁴ M8.28 x 10⁻⁵ M3---[10]
H₂O₂ (1%)25 mg/L1%--9980-[5]

Experimental Protocols for Photostability Assessment

A standardized approach is essential for reliably evaluating the photostability of this compound. The following sections detail the common methodologies employed in research.

Materials and Reagents
  • This compound: Analytical grade standard.

  • Photocatalysts: Commercially available or synthesized catalysts such as TiO₂ (e.g., Degussa P25), ZnO, or modified catalysts.[3][6][16]

  • Oxidizing Agents: Hydrogen peroxide (30% w/v).

  • pH Adjustment: Nitric acid (HNO₃) and sodium hydroxide (B78521) (NaOH) solutions.

  • Solvents: Ultrapure water.

Photoreactor Setup

A typical experimental setup for photolysis studies consists of a photoreactor equipped with a light source.[5][17] The reactor vessel is often made of borosilicate or quartz glass to allow for the transmission of UV and visible light. The solution is typically stirred continuously to ensure homogeneity. For photocatalytic studies, the catalyst is suspended in the this compound solution. Samples are withdrawn at regular intervals for analysis.

  • Light Sources:

    • Artificial: Low-pressure or medium-pressure mercury vapor lamps are common UV sources.[2][9] Xenon lamps are used to simulate solar radiation.

    • Natural: Direct exposure to sunlight is also used to assess degradation under environmentally relevant conditions.[2][6]

Analytical Methods

The degradation of this compound is monitored by measuring the decrease in its concentration over time.

  • UV-Visible Spectrophotometry: This is a widely used, rapid, and cost-effective method.[18][19][20] The concentration of this compound is determined by measuring the absorbance at its maximum absorption wavelength (λmax), which is approximately 428 nm.[10][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides higher specificity and sensitivity and is used for both quantification of this compound and identification of its degradation products.[1][18][19][21] A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile.[5]

Degradation Product Analysis

Identifying the by-products of this compound degradation is crucial for a complete safety assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used to separate, identify, and quantify the degradation products.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to analyze volatile degradation products.[16][22]

Degradation Pathways and Mechanisms

The photodegradation of this compound involves the cleavage of its molecular structure, particularly the azo bond (-N=N-), which acts as the primary chromophore.[12]

Photocatalytic Degradation Mechanism

In the presence of a semiconductor photocatalyst like TiO₂ or ZnO, the degradation process is initiated by the absorption of photons with energy greater than the bandgap of the semiconductor.[6][23] This generates electron-hole pairs. The photogenerated holes can directly oxidize the this compound molecules adsorbed on the catalyst surface. More importantly, the holes can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). The electrons can reduce molecular oxygen to form superoxide (B77818) radical anions (O₂•⁻). These reactive oxygen species (ROS) are powerful oxidizing agents that non-selectively attack and degrade the this compound molecule.[6][7]

Advanced Oxidation Processes (AOPs)

In processes like UV/H₂O₂, the photolysis of hydrogen peroxide generates hydroxyl radicals, which are the primary species responsible for the oxidation and degradation of this compound.[9][15] In the photo-Fenton process, the reaction between Fe²⁺ and H₂O₂ (Fenton's reagent) is enhanced by UV irradiation, leading to a higher production rate of hydroxyl radicals.

Identified Degradation Products

Studies have identified several breakdown products of this compound, confirming the cleavage of the azo bond.[2] For example, one identified degradation product is sodium 2-aminobenzenesulfonate.[24] The formation of various aromatic intermediates is expected, which may undergo further oxidation to smaller organic molecules and eventually mineralize to CO₂, H₂O, and inorganic ions.[22]

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in this compound photostability studies.

Experimental_Workflow prep Sample Preparation (this compound Solution) reactor Photoreactor (with Light Source) prep->reactor Introduce Sample sampling Sampling at Time Intervals reactor->sampling Irradiation analysis Concentration Analysis (UV-Vis or HPLC) sampling->analysis kinetics Kinetic Analysis (e.g., Pseudo-First-Order) analysis->kinetics products Degradation Product Identification (LC-MS) analysis->products data Data Interpretation & Reporting kinetics->data products->data

Caption: A typical experimental workflow for assessing the photostability of this compound.

Photocatalytic_Degradation_Pathway catalyst Photocatalyst (e.g., TiO₂) generation Generation of Electron-Hole Pairs (e⁻/h⁺) catalyst->generation light Light (hν) light->catalyst ros Reactive Oxygen Species (ROS) (•OH, O₂•⁻) generation->ros Reaction with H₂O/O₂ degradation Oxidative Degradation ros->degradation This compound This compound This compound->degradation intermediates Intermediate Products degradation->intermediates mineralization Mineralization (CO₂, H₂O, etc.) intermediates->mineralization Further Oxidation

Caption: The photocatalytic degradation pathway of this compound.

Conclusion

The photostability of this compound is a critical parameter with significant implications for product quality and safety. Its degradation is influenced by a multitude of factors, and the process generally follows pseudo-first-order kinetics. Advanced oxidation processes and photocatalysis have proven to be effective methods for its degradation. A thorough understanding of the experimental protocols, kinetic parameters, and degradation pathways, as outlined in this guide, is essential for researchers and professionals in the food and pharmaceutical industries to develop stable formulations and ensure regulatory compliance. Further research focusing on the toxicological profiles of the degradation products is warranted to conduct comprehensive risk assessments.

References

Tartrazine as an Environmental Contaminant: A Technical Guide to its Fate and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tartrazine (E102), a widely used synthetic azo dye, as an emerging environmental contaminant. It details its sources, environmental fate, and the methodologies used to study its degradation and ecotoxicological impact. This document is intended to serve as a resource for professionals in environmental science, toxicology, and drug development who are investigating the environmental implications of food and pharmaceutical additives.

Introduction to this compound Contamination

This compound is a synthetic lemon-yellow azo dye extensively used in the food, beverage, pharmaceutical, and cosmetic industries.[1] Its high water solubility and widespread use contribute to its release into the environment through industrial effluents.[2][3] The presence of this compound in aquatic ecosystems is a growing concern due to its potential toxicity to aquatic organisms and its recalcitrant nature, making it resistant to conventional wastewater treatment methods.[4][5]

Environmental Fate of this compound

The environmental persistence of this compound is influenced by various physical, chemical, and biological factors. While it is generally resistant to biodegradation in conventional activated sludge processes, it can be degraded under specific conditions.[6]

2.1. Abiotic Degradation

  • Photodegradation: this compound can be degraded by photolysis when exposed to sunlight, although the process can be slow in distilled water, with a reported half-life of 300 days.[6] The degradation rate can be significantly enhanced by photocatalysts such as titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV or solar irradiation.[7][8] Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals, such as the photo-Fenton process (UV/H₂O₂/Fe²⁺), have also been shown to be highly effective in degrading this compound.[9]

  • Chemical Degradation: Advanced oxidation processes are a key chemical degradation pathway. The efficiency of these processes is influenced by factors such as pH, catalyst concentration, and the concentration of oxidizing agents like hydrogen peroxide (H₂O₂).[10][11]

2.2. Biotic Degradation

  • Microbial Degradation: Certain microorganisms, including bacteria like Pseudomonas aeruginosa, have demonstrated the ability to decolorize and degrade this compound.[12][13] This process often involves the enzymatic cleavage of the azo bond (-N=N-) by azoreductases, leading to the formation of aromatic amines.[13] The efficiency of microbial degradation is dependent on factors such as pH, temperature, and the presence of co-substrates.[14]

2.3. Transformation Products

The degradation of this compound, through both abiotic and biotic pathways, can lead to the formation of various transformation products. A key step in the degradation is the cleavage of the azo bond, which results in the formation of aromatic amines, such as sulfanilic acid and aminopyrazolone.[12][15] One identified biodegradation product is Sodium 2-aminobenzenesulfonate.[12] The toxicity of these degradation products can sometimes be higher than that of the parent this compound molecule, posing a continued environmental risk.[12]

Ecotoxicological Effects

This compound has been shown to exert toxic effects on various aquatic organisms. Studies on zebrafish (Danio rerio) have revealed that exposure to this compound can lead to developmental abnormalities, including cardiac edema, yolk sac edema, and spinal defects.[4][16]

3.1. Mechanisms of Toxicity

  • Oxidative Stress: A primary mechanism of this compound toxicity is the induction of oxidative stress.[17][18] this compound exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system in organisms.[18] This results in increased lipid peroxidation and a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[11][17]

  • Disruption of Signaling Pathways: Research suggests that this compound can interfere with crucial cellular signaling pathways. For instance, it has been shown to affect the Rho family of GTPases, which are key regulators of the actin cytoskeleton and are involved in processes like cell migration and proliferation.[19] Disruption of these pathways can explain some of the observed developmental toxicities.

Data Summary

The following tables summarize quantitative data from various studies on the degradation and ecotoxicity of this compound.

Table 1: Efficiency of this compound Degradation by Advanced Oxidation Processes (AOPs)

AOP MethodInitial this compound ConcentrationCatalyst/Reagent ConcentrationpHReaction TimeDegradation Efficiency (%)Reference
UV/H₂O₂100 ppm300 ppm H₂O₂Not specified< 6 min~100%[10]
US/H₂O₂100 ppm300 ppm H₂O₂Not specified60 min~70%[10]
Photo-Fenton (UV-C)1.035 × 10⁻⁵ M8.28 × 10⁻⁵ M Fe²⁺, 6 × 10⁻⁴ M H₂O₂32 hNot specified (80% TOC removal)[9]
O₃/Fenton50 mg/dm³1 mg Fe²⁺, 15 µL H₂O₂5.530 min79.4%[6]
US/UV/Fenton10 ppmNot specified3Not specified93.11%[9]

Table 2: Efficiency of this compound Degradation by Photocatalysis

PhotocatalystInitial this compound ConcentrationCatalyst DosepHIrradiation TimeDegradation Efficiency (%)Reference
TiO₂50 mg/L500 mg/LNot specifiedNot specifiedNot specified (Rate: 3.4×10⁻³ min⁻¹)[7]
(Ce, Ag) co-doped ZnO10 mg/L1 g/L6.090 min98.91%[8][20]
CuO nanostructures3 × 10⁻⁵ M20 mg / 100 mLNeutral4 h90%[21]
LaFeO₃/ZnO10 mg/L3 g/LNot specified3 h84%[22]
Iron-Doped Biochar25 ppm1 g540 h93.45%[23]

Table 3: Ecotoxicity of this compound in Zebrafish (Danio rerio)

Exposure ConcentrationDurationObserved EffectsReference
50 mg/LNot specifiedDisruption of neural development[16]
50 mg/L and 500 mg/L21 days (adults)Increased embryo malformations and larval mortality in offspring[24]
5 to 50 mMNot specifiedHatching difficulty, cardiac edema, decreased heart rate, yolk sac edema, spinal defects[16]
≥10 mM7 daysDeformities, edema, cardiovascular dysfunctions, delayed hatching, increased mortality[25]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and degradation of this compound.

5.1. Protocol for Quantification of this compound in Water Samples by HPLC-UV/Vis

This protocol is adapted from methods described for the analysis of this compound in soft drinks and can be modified for environmental water samples.[13][17][26]

  • 1. Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 125 mm × 4.6 mm, 5 µm particle size).

  • 2. Reagents and Standards:

    • Acetonitrile (B52724) (HPLC grade).

    • Ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mmol/L, pH 6.8).

    • This compound analytical standard.

    • Milli-Q water.

    • Stock solution of this compound (e.g., 1 mg/mL in water).

    • Working standard solutions prepared by serial dilution of the stock solution (e.g., 1.0 to 100.0 µg/mL).

  • 3. Sample Preparation:

    • Collect water samples in clean glass bottles.

    • If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.

    • For samples with high organic matter content, a solid-phase extraction (SPE) clean-up step may be necessary.

  • 4. Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer. For example, a gradient program can be set as described in Agbokponto et al. (2022).[13]

    • Flow Rate: 1 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 425-455 nm (maximum absorbance of this compound).[13][17]

  • 5. Analysis and Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the this compound peak in the chromatograms based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

5.2. Protocol for Photocatalytic Degradation of this compound using ZnO

This protocol is based on the methodology described by Bouarroudj et al. (2021).[20]

  • 1. Materials and Equipment:

    • Photoreactor (e.g., a glass vessel with a UV lamp or placed under natural sunlight).

    • Magnetic stirrer.

    • ZnO photocatalyst.

    • This compound.

    • Deionized water.

    • UV-Vis spectrophotometer.

    • pH meter.

    • HCl and NaOH for pH adjustment.

  • 2. Experimental Procedure:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

    • In the photoreactor, add a specific volume of the this compound stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 10 mg/L).

    • Add the desired dose of ZnO photocatalyst (e.g., 1 g/L) to the solution.

    • Adjust the pH of the suspension to the desired value (e.g., 6.0) using HCl or NaOH.

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium is reached.

    • Start the irradiation (UV lamp or sunlight) while continuously stirring the suspension.

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 45, 60, 90 minutes).

    • Centrifuge or filter the aliquots to remove the photocatalyst particles.

    • Analyze the supernatant for the remaining this compound concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound (~426 nm).

  • 3. Data Analysis:

    • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

5.3. Protocol for Microbial Degradation of this compound

This protocol is a generalized procedure based on studies of azo dye biodegradation by bacteria.[7][14][27]

  • 1. Isolation and Acclimatization of Microorganisms:

    • Collect samples from environments likely to contain dye-degrading microorganisms (e.g., textile industry effluent, contaminated soil).

    • Enrich the microbial culture by inoculating the samples into a minimal salt medium (MSM) containing this compound as the sole carbon source.

    • Subculture the microorganisms that show growth and decolorization onto agar (B569324) plates containing this compound to isolate pure colonies.

  • 2. Biodegradation Experiment:

    • Prepare a nutrient broth or MSM containing a specific concentration of this compound (e.g., 10 ppm).

    • Inoculate the medium with the isolated microbial strain.

    • Incubate the culture under specific conditions of temperature (e.g., 28.5°C) and pH (e.g., 9.12), with or without shaking (for aerobic or anaerobic conditions).[14]

    • Monitor the decolorization of the medium over time by withdrawing samples at regular intervals.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

  • 3. Analysis of Degradation Products:

    • After significant decolorization, extract the degradation products from the culture medium using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extracted products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structures of the metabolites.

Visualizations

6.1. Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Tartrazine_Oxidative_Stress_Pathway This compound-Induced Oxidative Stress Pathway This compound This compound Metabolism Metabolism (e.g., by gut microflora) This compound->Metabolism Ingestion AromaticAmines Aromatic Amines (e.g., Sulfanilic Acid) Metabolism->AromaticAmines ROS Increased Reactive Oxygen Species (ROS) Production AromaticAmines->ROS Antioxidant_Defense Antioxidant Defense System ROS->Antioxidant_Defense Depletes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress SOD_CAT Decreased SOD, CAT, and GSH levels Antioxidant_Defense->SOD_CAT Antioxidant_Defense->Oxidative_Stress Inhibition Lipid_Peroxidation Lipid Peroxidation (Increased MDA) Oxidative_Stress->Lipid_Peroxidation Cellular_Damage Cellular Damage (Hepatotoxicity, Neurotoxicity) Lipid_Peroxidation->Cellular_Damage

Caption: this compound-Induced Oxidative Stress Pathway.

Tartrazine_Ecotoxicity_Signaling_Pathway Proposed Ecotoxicological Signaling Pathway of this compound This compound This compound Exposure Cell_Membrane Cell Membrane This compound->Cell_Membrane RhoGTPase_Pathway Rho GTPase Signaling Pathway Cell_Membrane->RhoGTPase_Pathway Disruption Cytoskeleton_Regulation Cytoskeleton Regulation RhoGTPase_Pathway->Cytoskeleton_Regulation Actin_Dynamics Altered Actin Dynamics Cytoskeleton_Regulation->Actin_Dynamics Leads to Cell_Processes Disrupted Cell Proliferation and Migration Actin_Dynamics->Cell_Processes Vascular_Disruption Vascular Disruption (in Zebrafish) Cell_Processes->Vascular_Disruption Developmental_Toxicity Developmental Toxicity Vascular_Disruption->Developmental_Toxicity HPLC_Analysis_Workflow Experimental Workflow for this compound Analysis by HPLC Sample_Collection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm filter) Sample_Collection->Filtration SPE 3. Solid-Phase Extraction (Optional Clean-up) Filtration->SPE if needed HPLC_Injection 4. HPLC Injection Filtration->HPLC_Injection SPE->HPLC_Injection Chromatographic_Separation 5. Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection 6. UV-Vis Detection (425-455 nm) Chromatographic_Separation->UV_Detection Data_Analysis 7. Data Analysis and Quantification UV_Detection->Data_Analysis Microbial_Degradation_Workflow Experimental Workflow for Microbial Degradation of this compound Sample_Collection 1. Environmental Sample Collection (e.g., textile effluent) Enrichment_Isolation 2. Enrichment and Isolation of this compound-Degrading Microbes Sample_Collection->Enrichment_Isolation Biodegradation_Assay 3. Biodegradation Assay (Incubation with this compound) Enrichment_Isolation->Biodegradation_Assay Monitoring 4. Monitoring of Decolorization (UV-Vis Spectrophotometry) Biodegradation_Assay->Monitoring Metabolite_Extraction 5. Extraction of Degradation Products Monitoring->Metabolite_Extraction Metabolite_Analysis 6. Analysis of Metabolites (GC-MS or LC-MS) Metabolite_Extraction->Metabolite_Analysis Toxicity_Assessment 7. Toxicity Assessment of Metabolites (Optional) Metabolite_Analysis->Toxicity_Assessment

References

Methodological & Application

Application Notes and Protocols: Exploring the Potential of Tartrazine as a Fluorescent Tool in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current and potential uses of Tartrazine as a fluorescent tool in cell biology. While not a conventional fluorescent marker, its unique optical properties and emerging applications warrant exploration. This document summarizes its fluorescent characteristics, details its use as a histological counterstain and an optical clearing agent, addresses crucial cytotoxicity considerations, and proposes protocols for investigating its potential as a fluorescent marker in cellular studies.

Physicochemical and Fluorescent Properties of this compound

This compound (also known as FD&C Yellow No. 5 or E102) is a synthetic lemon yellow azo dye.[1] It is water-soluble and its primary application is as a food colorant.[1] Its utility in biological imaging stems from its optical properties, which are summarized below.

PropertyValueReferences
CI Name Acid yellow 23[2]
CI Number 19140[2]
Molecular Formula C₁₆H₉N₄Na₃O₉S₂[2]
Molecular Weight 534.3 g/mol [2]
Solubility Soluble in water and ethanol[2]
Absorption Maximum (Aqueous) 422-425 nm[1][2]
Fluorescence Emission Maximum ~569 nm[3][4]
Fluorescence Lifetime ~0.10 ns[5][6]

It is important to note that the fluorescence spectra of this compound can overlap with other dyes, which should be a consideration in multi-color imaging experiments.[3][4]

Current Applications in Biological Imaging

While not a specific cellular marker, this compound has found utility in two main areas of biological imaging: histology and deep-tissue imaging.

This compound is used as a yellow background counterstain in various histological procedures, providing contrast to other stains.[7][8] A notable application is in the Brown-Hopps Modified Gram Stain, where it serves as a safer alternative to picric acid.[7][9]

Protocol: this compound as a Counterstain in Brown-Hopps Modified Gram Stain

This protocol is adapted from the Newcomer Supply Brown-Hopps Modified Gram Stain procedure.[7][9]

Materials:

  • Deparaffinized and hydrated tissue sections on slides

  • Crystal Violet Stain 1%, Aqueous

  • Gram's Iodine

  • Acetone

  • Basic Fuchsin Stain 0.25%, Aqueous

  • Gallego Solution

  • This compound Stain 1.5%, Aqueous

  • Acetone-Xylene 1:1

  • Xylene

  • Mounting medium

Procedure:

  • Stain hydrated sections in Crystal Violet Stain for 2 minutes.[9]

  • Rinse well in distilled water.

  • Mordant in Gram's Iodine for 5 minutes.[9]

  • Rinse well in distilled water.

  • Decolorize with Acetone until the blue color stops running (1-2 dips).[9]

  • Quickly rinse in running tap water.

  • Stain in Basic Fuchsin Stain for 5 minutes.[9]

  • Rinse well in running tap water.

  • Differentiate in Gallego Solution for 5 minutes.[9]

  • Rinse in running tap water and blot excess water.

  • Place in This compound Stain 1.5%, Aqueous for 1 minute.[9]

  • Rinse well in running tap water.

  • Dehydrate quickly in Acetone (1-2 dips) and Acetone-Xylene 1:1 (5 dips).[9]

  • Clear in three changes of xylene and coverslip.

G cluster_prep Initial Staining cluster_this compound This compound Counterstaining cluster_final Dehydration & Mounting Deparaffinization Deparaffinize Hydration Hydrate Deparaffinization->Hydration 2 min Crystal_Violet Crystal Violet Hydration->Crystal_Violet 2 min Rinse1 Rinse Crystal_Violet->Rinse1 dH2O Grams_Iodine Gram's Iodine Rinse1->Grams_Iodine 5 min Rinse2 Rinse Grams_Iodine->Rinse2 dH2O Decolorize Decolorize Rinse2->Decolorize Acetone Rinse3 Rinse Decolorize->Rinse3 H2O Basic_Fuchsin Basic Fuchsin Rinse3->Basic_Fuchsin 5 min Rinse4 Rinse Basic_Fuchsin->Rinse4 H2O Differentiate Differentiate Rinse4->Differentiate Gallego Sol. 5 min Rinse5 Rinse Differentiate->Rinse5 H2O Tartrazine_Stain This compound Stain Rinse5->Tartrazine_Stain 1.5% this compound 1 min Rinse6 Rinse Tartrazine_Stain->Rinse6 H2O Dehydrate Dehydrate Rinse6->Dehydrate Acetone -> Acetone/Xylene Clear Clear Dehydrate->Clear Xylene Mount Mount Clear->Mount G cluster_tissue Biological Tissue cluster_light Light Path Lipid Lipid (RI ~1.44) Scattered_Light Scattered Light Lipid->Scattered_Light Mismatched RIs cause scattering Tartrazine_Solution This compound Solution (RI matched to tissue) Water Water (RI ~1.33) Water->Scattered_Light Mismatched RIs cause scattering Protein Protein (RI ~1.4) Protein->Scattered_Light Mismatched RIs cause scattering Incoming_Light Incoming Light Cleared_Tissue Optically Cleared Tissue Tartrazine_Solution->Cleared_Tissue Matches RIs, reduces scattering Cleared_Tissue->Incoming_Light Allows deeper light penetration G cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture Culture cells on glass-bottom dishes Tartrazine_Prep Prepare serial dilutions of this compound Treat_Cells Incubate cells with This compound solutions Tartrazine_Prep->Treat_Cells Time_Points Incubate for varying time points (1, 4, 24h) Treat_Cells->Time_Points Wash_Cells Wash cells with PBS Time_Points->Wash_Cells Fluorescence_Imaging Fluorescence Microscopy (Uptake & Localization) Wash_Cells->Fluorescence_Imaging Viability_Assay Cell Viability Assay (Cytotoxicity) Wash_Cells->Viability_Assay Data_Analysis Analyze Data Fluorescence_Imaging->Data_Analysis Viability_Assay->Data_Analysis G cluster_vital Vital Stain Evaluation cluster_tracking Cell Tracking Evaluation Start Start with Cultured Cells Induce_Death Induce Cell Death (e.g., Heat Shock) Start->Induce_Death Label_Cells Label cells with non-toxic this compound Start->Label_Cells Create_Pops Create Live, Dead, & Mixed Populations Induce_Death->Create_Pops Stain_Pops Stain with this compound & Propidium Iodide Create_Pops->Stain_Pops Analyze_Vital Analyze via Flow Cytometry or Microscopy Stain_Pops->Analyze_Vital Conclusion_Vital Does this compound differentiate live vs. dead cells? Analyze_Vital->Conclusion_Vital Wash_Cells Wash to remove unbound dye Label_Cells->Wash_Cells Culture_Labeled Culture labeled cells Wash_Cells->Culture_Labeled Image_Over_Time Image at t=0, 6, 12, 24, 48h Culture_Labeled->Image_Over_Time Conclusion_Tracking Is this compound retained over time and division? Image_Over_Time->Conclusion_Tracking

References

Application Notes and Protocols: Tartrazine Staining for Histological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Tartrazine, a synthetic lemon-yellow azo dye, in various histological staining procedures. This compound is commonly employed as a counterstain, providing a yellow background that contrasts with other stains, thereby aiding in the visualization of specific tissue components.[1][2] It is often used as a safer alternative to picric acid-based stains.

Principle of this compound Staining

This compound is an anionic dye that binds to positively charged tissue components, such as cytoplasm and connective tissue fibers. In the context of counterstaining, it is typically used after a primary stain to provide color to the background, making the primary stain's target structures more distinct. For instance, in the Brown-Hopps Modified Gram Stain, this compound provides a yellow background against which Gram-positive (blue) and Gram-negative (red) bacteria can be easily identified.[3] In Lendrum's Phloxine-Tartrazine method, it acts as a differentiating agent and counterstain, replacing Phloxine in less acidic components and staining them yellow, while more strongly acidophilic structures like viral inclusion bodies or Paneth cell granules retain the red Phloxine stain.[4][5][6]

Key Applications

  • General Counterstain: Provides a yellow background for various staining methods.[1][2]

  • Gram Staining: Used as a counterstain in the Brown-Hopps modified Gram stain for the visualization of bacteria in tissue sections.[2][3]

  • Viral Inclusion Bodies and Paneth Cell Granules: Employed in Lendrum's Phloxine-Tartrazine method to stain acidophilic inclusion bodies and Paneth cell granules red against a yellow background.[4][5][6]

  • Tissue Clearing (Experimental): Recent research has explored the use of high concentrations of this compound to render biological tissues transparent for in vivo imaging, although this application is still under investigation and debate.[7][8][9][10][11][12]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of this compound staining solutions as cited in various protocols.

Table 1: this compound Solution Preparation

Solution NameThis compound ConcentrationSolventAdditional ComponentsPrimary Application
This compound Stain, Aqueous1.5% (w/v)Distilled WaterNoneBrown-Hopps Modified Gram Stain
Lendrum's this compoundSaturated Solution2-Ethoxyethanol (Cellosolve)NoneLendrum's Phloxine-Tartrazine Method

Experimental Protocols

Protocol 1: Brown-Hopps Modified Gram Stain with this compound Counterstain

This method is a modification of the original Gram stain technique for the demonstration of Gram-positive and Gram-negative bacteria in tissue sections.[2][3]

Materials:

  • Xylene

  • Ethanol (100% and 95%)

  • Distilled water

  • Crystal Violet Stain (1%, aqueous)

  • Gram's Iodine

  • Acetone

  • Basic Fuchsin Stain (0.25%, aqueous)

  • Gallego Solution

  • This compound Stain (1.5%, aqueous)

  • Acetone-Xylene (1:1)

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections through xylene and graded alcohols to distilled water.[3]

  • Stain in Crystal Violet solution for 2 minutes.[2][3]

  • Rinse well in distilled water.[2][3]

  • Mordant in Gram's Iodine for 5 minutes.[2][3]

  • Rinse well in distilled water.[2][3]

  • Decolorize with Acetone until the blue color ceases to run.[2][3]

  • Quickly rinse in running tap water.[2][3]

  • Counterstain with Basic Fuchsin for 5 minutes.[2][3]

  • Rinse well in running tap water.[2][3]

  • Differentiate in Gallego Solution for 5 minutes.[2][3]

  • Rinse in running tap water.[2][3]

  • Counterstain with 1.5% aqueous this compound solution for 1 minute. [2][3]

  • Rinse well in running tap water.[2][3]

  • Briefly dip in Acetone (1-2 quick dips).[2][3]

  • Dip in Acetone-Xylene (1:1) for 5 dips.[2][3]

  • Dehydrate in absolute alcohol, clear in xylene, and mount with a resinous mounting medium.[2][3]

Expected Results:

  • Gram-positive bacteria: Blue[3]

  • Gram-negative bacteria: Red[3]

  • Nuclei: Red[3]

  • Background: Yellow[3]

Protocol 2: Lendrum's Phloxine-Tartrazine Method for Viral Inclusions and Paneth Cells

This method is effective for demonstrating acidophilic viral inclusion bodies and Paneth cell granules.[4][5]

Materials:

  • Mayer's hemalum

  • Phloxine B solution (0.5% Phloxine B, 0.5% Calcium chloride in 100 mL distilled water)[4]

  • Saturated this compound solution in 2-Ethoxyethanol (Cellosolve)[4]

  • Absolute ethanol

  • Xylene

  • Resinous mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections to water.[4]

  • Stain nuclei with Mayer's hemalum.[4]

  • Wash in tap water for 5 minutes to blue the nuclei.[4]

  • Stain in Phloxine B solution for 20 minutes.[4]

  • Rinse in tap water and blot to remove excess water.[4]

  • Differentiate and counterstain in a saturated solution of this compound in cellosolve until inclusion bodies are red and the background is yellow. This step requires microscopic control. [4][5]

  • Rinse thoroughly but briefly with absolute ethanol.[4]

  • Clear with xylene and mount with a resinous medium.[4]

Expected Results:

  • Nuclei: Blue[5]

  • Acidophil virus inclusion bodies: Red[4]

  • Paneth cell granules: Red[4][5]

  • Background: Yellow[4][5]

Diagrams

Tartrazine_Staining_Workflow General Workflow for this compound Counterstaining cluster_prep Tissue Preparation cluster_primary_staining Primary Staining cluster_counterstaining This compound Counterstaining cluster_final Final Steps Deparaffinization Deparaffinization in Xylene Rehydration Rehydration through Graded Alcohols Deparaffinization->Rehydration Wash Wash in Distilled Water Rehydration->Wash Primary_Stain Application of Primary Stain (e.g., Crystal Violet, Phloxine) Wash->Primary_Stain Rinse1 Rinsing Primary_Stain->Rinse1 Mordant Mordanting (if required) (e.g., Gram's Iodine) Rinse1->Mordant Rinse2 Rinsing Mordant->Rinse2 Differentiation Differentiation (if required) Rinse2->Differentiation This compound Application of this compound Solution Differentiation->this compound Rinse3 Rinsing This compound->Rinse3 Dehydration Dehydration in Alcohols Rinse3->Dehydration Clearing Clearing in Xylene Dehydration->Clearing Mounting Coverslipping with Mounting Medium Clearing->Mounting

Caption: General workflow for this compound counterstaining in histological preparations.

Brown_Hopps_Workflow Brown-Hopps Modified Gram Stain with this compound start Deparaffinized and Hydrated Section crystal_violet Crystal Violet (2 min) start->crystal_violet rinse1 Rinse (Distilled Water) crystal_violet->rinse1 iodine Gram's Iodine (5 min) rinse1->iodine rinse2 Rinse (Distilled Water) iodine->rinse2 decolorize Decolorize (Acetone) rinse2->decolorize rinse3 Rinse (Tap Water) decolorize->rinse3 basic_fuchsin Basic Fuchsin (5 min) rinse3->basic_fuchsin rinse4 Rinse (Tap Water) basic_fuchsin->rinse4 gallego Differentiate (Gallego Solution, 5 min) rinse4->gallego rinse5 Rinse (Tap Water) gallego->rinse5 This compound This compound (1 min) rinse5->this compound rinse6 Rinse (Tap Water) This compound->rinse6 dehydrate_clear Dehydrate, Clear, and Mount rinse6->dehydrate_clear

Caption: Step-by-step workflow for the Brown-Hopps staining method.

References

Application Notes and Protocols for Tartrazine as an Optical Clearing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tartrazine, a biocompatible and FDA-approved food dye, as an effective optical clearing agent (OCA) for enhancing imaging depth and resolution in biological tissues. The information is intended to guide researchers in applying this technique across various imaging modalities.

Introduction

Optical imaging in biological tissues is often limited by light scattering, which degrades image quality and penetration depth. Optical clearing agents (OCAs) are employed to reduce scattering by matching the refractive indices of tissue components. This compound (also known as FD&C Yellow No. 5) has emerged as a promising OCA due to its high efficiency, biocompatibility, and ease of use.[1][2] Its mechanism of action is based on the Kramers-Kronig relations, where its strong absorption in the ultraviolet and blue regions of the spectrum leads to an increase in the refractive index of the surrounding aqueous medium at longer wavelengths, thereby reducing scattering.[3][4]

Key Advantages of this compound

  • Biocompatibility: As an FDA-approved food additive, this compound offers improved safety for in vivo imaging compared to many conventional OCAs.[2]

  • High Efficiency: this compound has been shown to be significantly more efficient at changing the refractive index of aqueous solutions compared to agents like glycerol.[4]

  • Rapid Action: Optical clearing effects are observable within minutes of application.[3]

  • Reversibility: Being water-soluble, this compound can be washed out from the tissue, allowing for the potential for dynamic biological imaging.[3]

  • Broad Applicability: It has been successfully used to enhance various imaging techniques, including Optical Coherence Tomography (OCT), Photoacoustic Microscopy (PAM), and Fluorescence Lifetime Imaging (FLI).[1][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of this compound as an optical clearing agent from various studies.

Table 1: Optical Properties and Clearing Efficacy

ParameterValueTissue/ModelImaging ModalityReference
Optimal Concentration (in vivo)15% (w/w)Mouse EarOR-PAM[2][5][7]
Optimal Concentration (ex vivo)≤0.6 MTissue PhantomsFLI[1]
Optimal Concentration (ex vivo)0.4 MPorcine ScleraOCT[6][8]
Reduced Scattering Coefficient (µs') Reduction>90%Tissue PhantomsFLI[1]
Peak Absorption Wavelength428 nmAqueous SolutionSpectroscopy[5][7]
Molar Absorption Coefficient (at 428 nm)(2.04 ± 0.02) × 10⁴ M⁻¹ cm⁻¹Aqueous SolutionSpectroscopy[4]

Table 2: Imaging Depth and Resolution Enhancement

Imaging ModalityTissue/ModelImprovementReference
OR-PAMMouse Ear & AbdomenSignificant enhancement of microvascular visibility[2][5]
OCTPorcine ScleraDramatically increased signal return from deeper sclera and choroid[8][9][10]
FLITissue PhantomsAccurate signal recovery from >1 cm depth[1]
Second Harmonic Generation (SHG)Mouse HindlimbIdentification of sarcomere structures at ~220 µm depth through intact skin[4]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder (FD&C Yellow No. 5)

  • Phosphate-buffered saline (PBS) or deionized water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Volumetric flask

Protocol:

  • Calculate the required mass of this compound powder to achieve the desired concentration (e.g., for a 15% w/w solution, dissolve 15 g of this compound in 85 g of solvent).

  • Add the calculated amount of this compound powder to the appropriate volume of PBS or deionized water in a beaker with a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved. The solution should be a clear, yellow liquid.

  • For in vivo applications, sterile filter the solution using a 0.22 µm syringe filter.

  • Store the solution at room temperature, protected from light.

In Vivo Optical Clearing of Mouse Skin (for PAM)

Materials:

  • Prepared this compound solution (e.g., 15% w/w)

  • Anesthetized mouse

  • Cotton applicator or micropipette

  • Imaging system (e.g., OR-PAM)

Protocol:

  • Anesthetize the mouse according to approved animal protocols.

  • Acquire baseline images of the region of interest (e.g., ear or abdomen) before applying this compound.[5]

  • Topically apply the this compound solution to the skin surface. The solution can be gently massaged for a few minutes to facilitate diffusion.[3][4]

  • Allow the this compound solution to remain on the skin for the desired duration (e.g., 2 minutes).[3]

  • Gently remove any excess solution before imaging.

  • Acquire images at the same anatomical location to observe the clearing effect.[5]

Ex Vivo Optical Clearing of Scleral Tissue (for OCT)

Materials:

  • Prepared this compound solution (e.g., 0.4 M)

  • Ex vivo porcine or other animal eyes

  • Saline solution of equal osmolarity (e.g., 0.8 M NaCl) as a control[6][8]

  • Petri dish or immersion chamber

  • OCT imaging system

Protocol:

  • Dissect the eye to isolate the sclera, removing the conjunctiva and Tenon's complex.[6][8]

  • Acquire baseline OCT images of the scleral tissue.

  • Immerse the scleral tissue in the this compound solution in a petri dish. A paired sample should be immersed in the control saline solution.[6][8]

  • Image the tissue at regular time intervals (e.g., 0, 10, 20, 30, 60, and 120 minutes) to monitor the clearing process.[6][8] For imaging, the immersion solution can be temporarily removed.[6][8]

  • Analyze the OCT images to quantify the increase in signal penetration depth.[6][8]

Visualized Workflows and Mechanisms

Mechanism of this compound-Induced Optical Clearing

The primary mechanism by which this compound induces optical clearing is through refractive index matching.

G cluster_1 This compound Application cluster_2 Optical Clearing Effect A Interstitial Fluid (Low Refractive Index) F Reduced Refractive Index Mismatch B Collagen, Lipids, etc. (High Refractive Index) C Topical Application of this compound Solution D This compound Molecules Diffuse into Interstitial Fluid C->D E Increased Refractive Index of Interstitial Fluid D->E E->F G Decreased Light Scattering F->G H Enhanced Imaging Depth and Resolution G->H

Caption: Mechanism of this compound optical clearing.

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for using this compound in in vivo imaging experiments.

G A Prepare this compound Solution D Topically Apply this compound A->D B Anesthetize Animal C Acquire Baseline Images (Pre-Clearing) B->C C->D E Incubation/Diffusion Time D->E F Acquire Post-Clearing Images E->F G Data Analysis and Comparison F->G

Caption: In vivo optical clearing workflow.

Experimental Workflow for Ex Vivo Tissue Clearing

This diagram outlines the process for optical clearing of excised tissues.

G A Prepare this compound and Control Solutions D Immerse Tissue in this compound/Control Solution A->D B Excise and Prepare Tissue Sample C Acquire Baseline Images B->C C->D E Image at Timed Intervals D->E F Analyze Clearing Dynamics and Efficacy E->F

Caption: Ex vivo tissue clearing workflow.

Considerations and Limitations

  • Osmolality: Hyperosmotic solutions of this compound can cause tissue dehydration, which may confound the optical clearing results. It is crucial to use appropriate controls, such as a saline solution of equal osmolarity, to distinguish between dehydration effects and true refractive index matching.[6][8]

  • Toxicity: While generally considered safe, the high concentrations required for optical clearing may raise concerns about cytotoxicity in live cells under hypertonic conditions.[11] Researchers should be mindful of potential cellular effects in long-term or sensitive in vivo studies.

  • Wavelength Dependence: The clearing effect of this compound is most pronounced at wavelengths longer than its absorption peak (i.e., >600 nm).[4] Its suitability for imaging modalities that operate within its absorption spectrum should be carefully considered.[5]

  • Tissue Penetration: The effectiveness of topical application depends on the permeability of the tissue barrier (e.g., the stratum corneum of the skin). Mechanical assistance, such as gentle massaging, may be necessary to enhance penetration.[4][11]

Conclusion

This compound is a versatile and effective optical clearing agent with significant potential for enhancing a wide range of biomedical imaging applications. Its biocompatibility and rapid action make it particularly suitable for in vivo studies. By following the protocols and considering the limitations outlined in these notes, researchers can successfully implement this compound-based optical clearing to achieve deeper and clearer insights into biological structures and processes.

References

Application Notes and Protocols for the Sensitive Electrochemical Detection of Tartrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the sensitive and selective electrochemical detection of Tartrazine (E102), a synthetic yellow azo dye commonly used in food, beverages, and pharmaceuticals. The described methods leverage nanomaterial-modified electrodes to enhance analytical performance, offering rapid and cost-effective alternatives to traditional chromatographic techniques.

Introduction

The monitoring of this compound levels in commercial products is crucial due to its potential to induce allergic reactions and hyperactivity in sensitive individuals. Electrochemical sensors have emerged as a powerful tool for this purpose, providing high sensitivity, selectivity, and rapid analysis. This document outlines the fabrication and application of four distinct electrochemical sensors for this compound detection, each employing a unique modification strategy to achieve low detection limits and a wide linear range.

Data Presentation: Performance of Electrochemical Sensors for this compound Detection

The following table summarizes the analytical performance of the four electrochemical sensors detailed in these application notes.

Sensor ModificationElectrode TypeDetection MethodLinear Range (µM)Limit of Detection (LOD) (nM)Reference
AuNPs/rGO/AEPScreen-Printed Electrode (SPE)Differential Pulse Voltammetry (DPV)0.004 - 23
TiO₂–ErGOGlassy Carbon Electrode (GCE)Second-Order Derivative Linear Scan Voltammetry (SDLSV)0.02 - 208[1]
H₂N-MIL-101(Cr)Carbon Paste Electrode (CPE)Differential Pulse Voltammetry (DPV)0.004 - 0.11.77
MIPDA/PtCo-GOGlassy Carbon Electrode (GCE)Differential Pulse Voltammetry (DPV)0.003 - 0.18 & 0.18 - 3.951.1[2]

Experimental Protocols

Protocol 1: Fabrication of AuNPs/rGO/AEP Modified Screen-Printed Electrode (SPE)

This protocol describes the preparation of a novel bionanocomposite-modified screen-printed electrode for the detection of this compound.

1. Materials and Reagents:

  • Propolis

  • Acetone

  • Graphene Oxide (GO)

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Phosphate buffer solution (PBS)

  • This compound standard

  • Screen-Printed Electrodes (SPEs)

2. Preparation of Acetone-Extracted Propolis (AEP):

  • Add 100 g of raw propolis to 500 ml of acetone.

  • Stir the mixture for 48 hours at room temperature until the propolis is completely dissolved.

  • Filter the solution through filter paper to remove any insoluble residues.

  • Store the resulting AEP extract at 4°C.

3. Synthesis of Gold Nanoparticle-Modified Reduced Graphene Oxide (AuNPs/rGO):

  • Prepare graphite (B72142) oxide using a modified Hummer's method.

  • Exfoliate graphite oxide into graphene oxide (GO) by ultrasonication in deionized water for 2 hours.

  • To a 5 mg/mL GO dispersion, add a solution of 1% HAuCl₄ and sonicate for 1 hour to ensure a homogenous mixture.

  • Reduce both the GO and the gold precursor simultaneously by the dropwise addition of NaBH₄ solution under constant stirring.

  • The color of the solution will change from brownish-yellow to black, indicating the formation of AuNPs/rGO.

  • Centrifuge and wash the composite with deionized water and ethanol (B145695) to remove any unreacted reagents.

  • Resuspend the AuNPs/rGO nanocomposite in a known volume of deionized water.

4. Electrode Modification:

  • Take a bare screen-printed electrode and clean its surface.

  • Drop-cast a small volume (typically 5 µL) of the AuNPs/rGO suspension onto the working area of the SPE.

  • Allow the solvent to evaporate at room temperature.

  • Subsequently, drop-cast 5 µL of the AEP solution onto the AuNPs/rGO modified surface.

  • Let the electrode dry completely before use.

5. Electrochemical Detection of this compound:

  • Prepare different concentrations of this compound in a suitable electrolyte, such as 0.1 M PBS.

  • Perform differential pulse voltammetry (DPV) measurements using the modified SPE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Record the DPVs in a potential window that covers the oxidation peak of this compound (e.g., +0.6 V to +1.2 V).

  • The DPV parameters should be optimized, but typical values are: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.

  • Plot the peak current against the this compound concentration to obtain the calibration curve.

Protocol 2: Preparation of TiO₂–ErGO Composite Modified Glassy Carbon Electrode (GCE)

This protocol details the fabrication of a TiO₂-electrochemically reduced graphene oxide composite modified GCE for sensitive this compound detection.[1]

1. Materials and Reagents:

  • Titanium(IV) sulfate (B86663) (Ti(SO₄)₂)

  • Graphene Oxide (GO)

  • Phosphate buffer solution (PBS)

  • This compound standard

  • Glassy Carbon Electrode (GCE)

  • Alumina (B75360) slurry (0.3 and 0.05 µm)

2. Synthesis of TiO₂ Nanoparticles:

  • Dissolve Ti(SO₄)₂ in deionized water with stirring.

  • Transfer the solution to a Teflon-lined autoclave and heat at 200°C for 4 hours.

  • After cooling, centrifuge the product and wash it with deionized water and ethanol.

  • Dry the resulting TiO₂ nanoparticles in a vacuum oven.

3. Preparation of TiO₂–GO Composite:

  • Disperse the synthesized TiO₂ nanoparticles in a GO aqueous solution.

  • Sonicate the mixture for 2 hours to obtain a homogenous TiO₂–GO composite suspension.

4. Electrode Modification:

  • Polish a bare GCE with 0.3 µm and 0.05 µm alumina slurry, followed by sonication in ethanol and deionized water.

  • Drop-cast 5 µL of the TiO₂–GO composite suspension onto the clean GCE surface.

  • Allow the electrode to dry at room temperature.

  • Electrochemically reduce the GO on the electrode surface by cyclic voltammetry in a deaerated PBS solution (e.g., scanning from 0 V to -1.5 V for several cycles). This results in the TiO₂–ErGO/GCE.

5. Electrochemical Detection of this compound:

  • The electrochemical detection is performed using second-order derivative linear scan voltammetry (SDLSV) in PBS (optimal pH is around 3.7).[1]

  • An accumulation step at an open circuit or a specific potential for a defined time (e.g., 180 s) can be employed to enhance sensitivity.

  • Record the voltammograms in the desired potential range.

  • The peak current in the second-order derivative voltammogram is proportional to the this compound concentration.

Protocol 3: Fabrication of Aminated MIL-101(Cr) Modified Carbon Paste Electrode (CPE)

This protocol outlines the use of an aminated metal-organic framework (MOF) for the modification of a carbon paste electrode for this compound sensing.

1. Materials and Reagents:

  • Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

  • Terephthalic acid (H₂BDC)

  • 2-Aminoterephthalic acid

  • Graphite powder

  • Mineral oil

  • Britton-Robinson buffer

  • This compound standard

2. Synthesis of H₂N-MIL-101(Cr):

  • Dissolve Cr(NO₃)₃·9H₂O and a mixture of terephthalic acid and 2-aminoterephthalic acid in deionized water.

  • Transfer the solution to a Teflon-lined autoclave and heat at 220°C for 8 hours.

  • After cooling, filter the green solid product.

  • Purify the product by washing with hot DMF and hot ethanol to remove unreacted precursors.

  • Dry the final H₂N-MIL-101(Cr) powder.

3. Preparation of the Modified Carbon Paste Electrode:

  • Thoroughly mix a specific amount of the synthesized H₂N-MIL-101(Cr) (e.g., 2 mg) with graphite powder (e.g., 48 mg).

  • Add a few drops of mineral oil as a binder and mix until a homogenous paste is formed.

  • Pack the paste into the cavity of a CPE holder and smooth the surface.

4. Electrochemical Detection of this compound:

  • Perform DPV measurements in Britton-Robinson buffer (optimal pH is 2).

  • Apply an accumulation step (e.g., at open circuit potential for 180 s) with stirring to preconcentrate this compound on the electrode surface.

  • Record the DPVs from approximately +0.7 V to +1.2 V.

  • Construct a calibration curve by plotting the anodic peak current against the this compound concentration.

Protocol 4: Preparation of a Molecularly Imprinted Polydopamine-Coated PtCo Nanoalloy on Graphene Oxide (MIPDA/PtCo-GO) Modified GCE

This protocol describes a highly selective sensor based on molecular imprinting technology.[2]

1. Materials and Reagents:

  • Graphene Oxide (GO)

  • Chloroplatinic acid (H₂PtCl₆)

  • Cobalt(II) chloride (CoCl₂)

  • Dopamine (B1211576) hydrochloride

  • This compound

  • Ammonia (B1221849) solution

  • Ethanol

  • Glassy Carbon Electrode (GCE)

2. Synthesis of PtCo-GO Nanocomposite:

  • Disperse GO in deionized water.

  • Add aqueous solutions of H₂PtCl₆ and CoCl₂.

  • Reduce the metal precursors in situ on the GO surface using a suitable reducing agent (e.g., NaBH₄) to form the PtCo-GO nanocomposite.

  • Wash and collect the product by centrifugation.

3. Fabrication of the MIPDA/PtCo-GO Modified GCE:

  • Disperse the PtCo-GO nanocomposite in water.

  • Add dopamine hydrochloride and the template molecule (this compound) to the dispersion and sonicate.

  • Adjust the pH to 8.5 with Tris-HCl buffer to initiate the self-polymerization of dopamine.

  • Stir the mixture for 24 hours at room temperature to form the MIPDA coating on the PtCo-GO.

  • Wash the product to remove unreacted monomers.

  • To create the recognition sites, extract the this compound template by washing with a mixture of ethanol and ammonia solution.

  • Drop-cast a suspension of the final MIPDA/PtCo-GO nanocomposite onto a polished GCE and allow it to dry.

4. Electrochemical Detection of this compound:

  • Incubate the modified GCE in the this compound sample solution (in acetate (B1210297) buffer, pH 5.0) for a specific time (e.g., 10 minutes) to allow for rebinding of the analyte.[2]

  • Perform DPV measurements in the same solution.

  • The oxidation peak current is proportional to the concentration of this compound.

  • For repeated measurements, the electrode can be regenerated by washing with the ethanol/ammonia solution to remove the bound this compound.[2]

Visualizations

Electrochemical Oxidation of this compound

The electrochemical detection of this compound is based on its oxidation at the electrode surface. The reaction involves the hydroxyl group, which is oxidized in an irreversible process involving the transfer of one electron and one proton.[1]

Tartrazine_Oxidation This compound This compound (with -OH group) Electrode Electrode Surface This compound->Electrode Adsorption Oxidized_this compound Oxidized this compound (with =O group) Electrode->Oxidized_this compound -1e⁻, -1H⁺

Caption: Proposed electrochemical oxidation pathway of this compound.

General Experimental Workflow for Sensor Fabrication and Detection

The following diagram illustrates the general workflow for the fabrication of the modified electrodes and the subsequent electrochemical detection of this compound.

experimental_workflow cluster_fabrication Sensor Fabrication cluster_detection Electrochemical Detection cluster_analysis Data Analysis start_node start_node process_node process_node decision_node decision_node output_node output_node A Synthesize Nanomaterials (e.g., AuNPs/rGO, TiO₂, MOF, PtCo-GO) C Modify Electrode Surface (Drop-casting, Electropolymerization, etc.) A->C B Prepare Electrode Substrate (GCE, SPE, or CPE) B->C D Prepare this compound Standard/Sample Solutions C->D E Accumulation Step (Optional) D->E F Perform Electrochemical Measurement (DPV, SWV, etc.) E->F G Record Signal (Peak Current) F->G H Construct Calibration Curve G->H I Determine this compound Concentration H->I

Caption: General workflow for this compound electrochemical sensing.

References

Application Notes and Protocols for Solid-Phase Extraction of Tartrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preconcentration of Tartrazine (E 102) from various sample matrices using solid-phase extraction (SPE) techniques. The methodologies outlined are based on established scientific literature and are intended to offer robust starting points for analytical method development and implementation.

Introduction

This compound is a synthetic lemon-yellow azo dye widely used in food products, beverages, and pharmaceuticals. Due to potential health concerns, including allergic reactions, regulatory bodies have set maximum permissible limits for its concentration. Accurate quantification of this compound often requires a preconcentration step to remove matrix interferences and enrich the analyte to detectable levels. Solid-phase extraction is a highly effective and widely adopted technique for this purpose, offering advantages such as high recovery, simplicity, and low solvent consumption.[1][2]

This guide details three distinct SPE methodologies for this compound preconcentration, utilizing:

  • Multi-Walled Carbon Nanotubes (MWCNTs)

  • Amberlite Polymeric Resins (XAD-1180 and XAD-16)

  • Magnetic Graphene Oxide Nanocomposites (Fe₃O₄/GO-COOH)

Comparative Performance of SPE Methods

The selection of an appropriate SPE sorbent and method is critical for achieving desired analytical performance. The following table summarizes key quantitative parameters from various studies to facilitate comparison.

Sorbent MaterialSample MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Preconcentration FactorReference
Multi-Walled Carbon Nanotubes (MWCNTs) Tap Water, Powdered Beverages, DrugsSpectrophotometry3.4 µg/L->95%-[2]
Amberlite XAD-1180 Soft DrinksSpectrophotometry5.7 µg/L--60[3]
Amberlite XAD-16 Soft DrinksSpectrophotometry1.2 µg/L--80[3]
Magnetic Fe₃O₄/GO-COOH Nanocomposite Saffron SamplesSpectrophotometry--High-[4]
Weak Anion Exchange Cartridges Animal-Derived Foods & FeedsHPLC--80.4 - 92.5%-[5]
Polyamide Column Milk BeveragesCapillary Electrophoresis0.5 µg/mL-85%-[1]
Mixed Hemimicelle SPE -HPLC-UV-Vis2.50 µg/L8.33 µg/L--[1]
Diaion HP-20 VariousSpectrophotometry1.21 µg/L-96 - 100%80[5][6]

Experimental Workflow

The general workflow for solid-phase extraction of this compound involves several key steps from sample preparation to final analysis. This process is visualized in the diagram below.

SPE_Workflow cluster_sample Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Beverage, Water) Pretreatment Pre-treatment (Filtration, pH Adjustment) Sample->Pretreatment Conditioning 1. Conditioning (Solvent Equilibration) Pretreatment->Conditioning Load Loading 2. Sample Loading (Analyte Adsorption) Conditioning->Loading Washing 3. Washing (Interference Removal) Loading->Washing Elution 4. Elution (Analyte Desorption) Washing->Elution Analysis Instrumental Analysis (Spectrophotometry, HPLC) Elution->Analysis Eluate Quantification Quantification Analysis->Quantification

References

Application Notes and Protocols for Tartrazine Removal from Wastewater Using Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tartrazine, a synthetic azo dye also known as E102, is widely used in the food, cosmetic, and textile industries.[1] Its presence in industrial wastewater poses a significant environmental concern due to its potential toxicity and the coloration of water bodies, which can inhibit aquatic photosynthesis.[2] Conventional wastewater treatment methods are often ineffective in completely degrading this compound.[3][4] Advanced Oxidation Processes (AOPs) have emerged as promising technologies for the efficient removal of this compound from wastewater. AOPs rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing recalcitrant organic pollutants like this compound into less harmful substances such as CO2 and H2O.[3][5][6]

This document provides detailed application notes and protocols for the removal of this compound from wastewater using various AOPs, including UV/H2O2, Fenton, Photo-Fenton, and Ozonation. These guidelines are intended for researchers, scientists, and professionals in drug development and environmental science.

Mechanism of Advanced Oxidation Processes

AOPs generate hydroxyl radicals through different mechanisms. These radicals then attack the this compound molecule, leading to its degradation.

AOP_Mechanism cluster_AOPs Advanced Oxidation Processes cluster_Radicals Reactive Species Generation cluster_Degradation Degradation Pathway AOPs UV/H2O2 Fenton Photo-Fenton Ozonation OH_Radical •OH (Hydroxyl Radical) AOPs->OH_Radical generates This compound This compound Intermediates Degradation Intermediates This compound->Intermediates oxidized by •OH End_Products CO2 + H2O + Mineral Acids Intermediates->End_Products further oxidation

Caption: General mechanism of this compound degradation by AOPs.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound removal using different AOPs.

Table 1: UV-Based Advanced Oxidation Processes

AOP MethodInitial this compound Conc.Catalyst/Reagent Conc.pHRemoval Efficiency (%)Reaction TimeReference
UV/H2O210.35 µM0.4 mM H2O2->90%-[7]
UV/H2O2100 ppm300 ppm H2O2--<15 min[8]
UV/H2O2/Microwave-2.0 mmol/L H2O22.6~92%24 min[9]
UV/TiO25 ppm0.3 g/L TiO2-NS-100%150 min[10]
UV/LaFeO3/ZnO10 mg/L3 g/L 30LaFeO3/ZnO-84%3 h[11]

Table 2: Fenton and Photo-Fenton Processes

AOP MethodInitial this compound Conc.Reagent ConcentrationpHRemoval Efficiency (%)Reaction TimeReference
Fenton50 mg/dm³1 mg Fe²⁺, 15 µL H₂O₂3100%15 min[12]
Photo-Fenton1.035×10⁻⁵ M8.28×10⁻⁵ M Fe²⁺, 6×10⁻⁴ M H₂O₂3--[1]
Photo-Fenton10 mg/L1.5 g/L Y-Fe Zeolite, 200 g/L H₂O₂3~98%120 min[13]
Photo-Fenton-0.45 g/L Fe₂O₃-ZSM-5395%30 min[14]
Electro-Fenton10 ppm0.3 mM Fe²⁺-97.87%3 h[15][16]

Table 3: Ozonation and Other AOPs

AOP MethodInitial this compound Conc.Reagent/Catalyst Conc.pHRemoval Efficiency (%)Reaction TimeReference
Ozonation50 mg/dm³-5.58.46%30 min[12]
O3/H2O250 mg/dm³15 µL H₂O₂5.560.2%30 min[12]
O3/Fenton50 mg/dm³1 mg Fe²⁺, 15 µL H₂O₂5.579.4%30 min[12]
Catalytic Ozonation50 ppm0.75 g Magnetite, 8 mM Persulfate394.35%25 min[17]
Anodic Oxidation-BDD electrodes-100%-[18]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

UV/H₂O₂ Process

This protocol describes the degradation of this compound using UV irradiation in the presence of hydrogen peroxide.

UV_H2O2_Workflow prep Prepare this compound Solution (e.g., 10-100 ppm) ph_adjust Adjust pH (if required) prep->ph_adjust h2o2_add Add H2O2 (e.g., 0.4-300 ppm) ph_adjust->h2o2_add reactor Transfer to Photoreactor h2o2_add->reactor irradiate Irradiate with UV Lamp (e.g., low-pressure Hg lamp) reactor->irradiate sample Collect Samples at Intervals irradiate->sample analyze Analyze this compound Concentration (UV-Vis Spectrophotometer at λmax ≈ 426-428 nm) sample->analyze toc Analyze TOC Removal (optional) sample->toc

Caption: Experimental workflow for the UV/H₂O₂ process.

Materials:

  • This compound stock solution

  • Hydrogen peroxide (H₂O₂) solution (30% w/w)

  • pH meter

  • Photoreactor equipped with a UV lamp (e.g., low-pressure mercury lamp)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Total Organic Carbon (TOC) analyzer (optional)

Procedure:

  • Prepare a this compound solution of the desired concentration (e.g., 10-100 ppm) in deionized water.

  • Adjust the pH of the solution to the desired value using dilute acid or base, if necessary.

  • Add the calculated volume of H₂O₂ stock solution to achieve the desired final concentration (e.g., 0.4-300 ppm).[7][8]

  • Transfer the solution to the photoreactor.

  • Turn on the magnetic stirrer to ensure the solution is well-mixed.

  • Turn on the UV lamp to initiate the photodegradation reaction.

  • Collect aliquots of the solution at regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).

  • Measure the absorbance of the collected samples at the maximum wavelength of this compound (λmax ≈ 426-428 nm) using a UV-Vis spectrophotometer to determine the residual concentration.[1][11]

  • Optionally, measure the Total Organic Carbon (TOC) of the samples to assess the degree of mineralization.[1][19]

Fenton/Photo-Fenton Process

This protocol outlines the degradation of this compound using the Fenton or photo-Fenton process.

Fenton_Workflow prep Prepare this compound Solution (e.g., 10-50 ppm) ph_adjust Adjust pH to acidic range (typically pH 3) prep->ph_adjust fe_add Add Fe(II) salt (e.g., FeSO4·7H2O) (e.g., 1-8 mg/L) ph_adjust->fe_add h2o2_add Add H2O2 to initiate Fenton reaction (e.g., 15 µL - 6x10⁻⁴ M) fe_add->h2o2_add reactor Place in Reactor (Dark for Fenton, UV for Photo-Fenton) h2o2_add->reactor stir Stir continuously reactor->stir sample Collect Samples at Intervals stir->sample quench Quench reaction in samples (e.g., with NaOH) sample->quench analyze Analyze this compound Concentration (UV-Vis Spectrophotometer) quench->analyze

Caption: Experimental workflow for the Fenton/Photo-Fenton process.

Materials:

  • This compound stock solution

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) solution (30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Batch reactor (for Photo-Fenton, a photoreactor with a UV lamp is required)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a this compound solution of the desired concentration.

  • Transfer the solution to the reactor and adjust the pH to 3 using dilute H₂SO₄.[1][3]

  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration.[1]

  • Stir the solution to ensure the catalyst is completely dissolved.

  • Initiate the reaction by adding the calculated amount of H₂O₂.[1]

  • For the Photo-Fenton process, turn on the UV lamp. For the standard Fenton process, keep the reactor in the dark.

  • Collect samples at specific time intervals.

  • Immediately quench the reaction in the collected samples by adding a small amount of concentrated NaOH to raise the pH and precipitate the iron.

  • Centrifuge or filter the quenched samples to remove the precipitate.

  • Analyze the supernatant for residual this compound concentration using a UV-Vis spectrophotometer.

Ozonation Process

This protocol details the degradation of this compound using ozone.

Ozonation_Workflow prep Prepare this compound Solution (e.g., 50 ppm) ph_adjust Adjust pH (e.g., 3-5.5) prep->ph_adjust reactor Transfer to Ozonation Reactor (e.g., bubble column) ph_adjust->reactor catalyst Add Catalyst for Catalytic Ozonation (e.g., Magnetite, Persulfate) ph_adjust->catalyst optional ozone_bubble Bubble Ozone through Solution at a constant flow rate reactor->ozone_bubble ozone_gen Generate Ozone Gas ozone_gen->ozone_bubble sample Collect Samples at Intervals ozone_bubble->sample analyze Analyze this compound Concentration (UV-Vis Spectrophotometer) sample->analyze catalyst->reactor

Caption: Experimental workflow for the ozonation process.

Materials:

  • This compound stock solution

  • Ozone generator

  • Ozonation reactor (e.g., bubble column)

  • Gas flow meter

  • pH meter

  • UV-Vis Spectrophotometer

  • For catalytic ozonation: catalyst (e.g., magnetite) and promoter (e.g., persulfate)[17]

Procedure:

  • Prepare the this compound solution and transfer it to the ozonation reactor.

  • Adjust the initial pH of the solution as required for the specific process (e.g., pH 3 for catalytic ozonation with magnetite and persulfate).[17]

  • For catalytic ozonation, add the catalyst and any promoters to the solution.[17]

  • Start bubbling ozone gas through the solution at a constant flow rate.

  • Collect liquid samples at different time points.

  • Analyze the samples for this compound concentration using a UV-Vis spectrophotometer.

Conclusion

Advanced Oxidation Processes are highly effective for the degradation of this compound in wastewater. The choice of the most suitable AOP depends on factors such as the initial concentration of the dye, the wastewater matrix, and economic considerations. The UV/H₂O₂ and Photo-Fenton processes generally show high removal efficiencies in acidic conditions.[1][3][9] Ozonation alone may have limited effectiveness for this compound, but its efficiency can be significantly enhanced in the presence of catalysts or other oxidants.[12][17] The protocols and data presented here provide a solid foundation for researchers to develop and optimize this compound removal strategies for industrial wastewater treatment.

References

Application Notes & Protocols: Analysis of Tartrazine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of validated methods for the quantitative analysis of tartrazine (also known as FD&C Yellow No. 5 or E102) in pharmaceutical formulations. This compound is a synthetic lemon-yellow azo dye commonly used as a colorant in drugs and food products.[1][2] Its analysis is crucial for quality control and to ensure compliance with regulatory limits.[3]

The following sections detail two common and effective analytical techniques: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). Each section includes a summary of the method's performance, a detailed experimental protocol, and a workflow diagram.

UV-Visible Spectrophotometric Analysis of this compound

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the determination of this compound in pharmaceutical dosage forms.[4][5] The method is based on measuring the absorbance of a this compound solution at its maximum absorption wavelength (λmax).[1]

Data Presentation: Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated UV-Visible spectrophotometric method for this compound analysis.

ParameterTypical ValueReference
Wavelength (λmax)425 - 427 nm[1][4][6]
Linearity Range2.0 - 25 µg/mL[4][6][7]
Molar AbsorptivityVaries with conditions[4]
Sandell's SensitivityVaries with conditions[4]
Limit of Detection (LOD)3.52 - 5.91 x 10⁻⁸ mol L⁻¹[8][9]
Limit of Quantification (LOQ)3.71 µg/L[2][3]
Accuracy (% Recovery)> 95%[8][9]
Precision (% RSD)< 2%[6]
Experimental Protocol: UV-Visible Spectrophotometry

This protocol is a general guideline and may require optimization based on the specific pharmaceutical formulation.

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[6]

2. Reagents and Materials:

  • This compound reference standard

  • Deionized water

  • Universal buffer solutions (pH 2-12)[4]

  • Methanol (for cleaning)

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.[4]

  • Dissolve it in a 100 mL volumetric flask with deionized water.[4]

  • Stir for 5 minutes using a magnetic stirrer and then complete the volume to the mark with deionized water.[4]

4. Preparation of Calibration Standards:

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2.0 to 20 µg/mL by appropriate dilution with deionized water in 10 mL volumetric flasks.[4][7]

5. Sample Preparation (from Tablets/Capsules):

  • Weigh and finely powder a representative number of tablets or the content of capsules (e.g., 10 tablets).[8]

  • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient.

  • Dissolve the powder in a suitable volume of deionized water (e.g., 30 mL) in a 50 mL volumetric flask.[8]

  • Stir until the formulation disintegrates completely.[8]

  • Make up the volume to 50 mL with deionized water.[8]

  • Filter the solution to remove any insoluble excipients.[8]

  • If necessary, place the cuvette with the filtrate in an ultrasonic bath for 1 minute to remove any dissolved gases like CO2 that may form bubbles.[8]

  • Further dilute the filtrate with deionized water to obtain a concentration within the calibration range.

6. Measurement:

  • Set the spectrophotometer to scan a wavelength range of 390-630 nm to determine the λmax of this compound, which is typically around 427 nm.[4][7]

  • Use a blank solution (deionized water and any buffer used) to zero the instrument.[4]

  • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.[7]

7. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

  • Calculate the amount of this compound in the original pharmaceutical formulation.

Workflow Diagram: UV-Visible Spectrophotometric Analysis

UV_Vis_Workflow prep_standards Prepare this compound Standard Solutions measurement Measure Absorbance at λmax (427 nm) prep_standards->measurement prep_sample Prepare Pharmaceutical Sample Solution prep_sample->measurement calibration Construct Calibration Curve measurement->calibration quantification Quantify this compound in Sample calibration->quantification

Caption: Workflow for this compound analysis by UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a highly selective and sensitive method for the simultaneous determination of this compound and other dyes in pharmaceutical formulations.[10] It is particularly useful for complex matrices where interferences may be present.

Data Presentation: Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated RP-HPLC method for this compound analysis.

ParameterTypical ValueReference
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)[10][11]
Mobile PhaseAcetonitrile (B52724):Ammonium (B1175870) Acetate (B1210297) (e.g., 86:14 v/v)[11][12]
Flow Rate1.0 - 1.2 mL/min[10][11]
Detection Wavelength425 - 427 nm[1][10]
Linearity Range0.2 - 38 µg/mL[10][13]
Limit of Detection (LOD)0.0325 - 1.22 µg/L[2][11]
Limit of Quantification (LOQ)3.644 µg/mL - 8.33 µg/L[2][3][10]
Accuracy (% Recovery)98.1 - 106.6%[2][3]
Precision (% RSD)< 2%[12]
Experimental Protocol: RP-HPLC

This protocol is a general guideline and may require optimization based on the specific instrumentation and pharmaceutical formulation.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector.[10]

  • C18 reversed-phase column.[10][11]

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Buffer solution (e.g., 0.3 M acetate buffer, pH 4.7)[10]

3. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing the appropriate volumes of the organic and aqueous phases (e.g., acetonitrile and 19 mM ammonium acetate solution in an 86:14 v/v ratio).[11][12]

  • Degas the mobile phase before use.

4. Preparation of Standard Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., the mobile phase or a component of it).

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.2 - 1.0 µg/mL).[13]

5. Sample Preparation (from Dragees/Tablets):

  • Weigh and powder a representative number of dragees or tablets.

  • Accurately weigh a portion of the powder.

  • Dissolve the powder in a suitable solvent, such as 0.3 M acetate buffer, and shake for approximately 30 minutes.[10]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

  • Dilute the filtered solution if necessary to bring the this compound concentration into the linear range of the method.

6. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10][11]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer.[11][12]

  • Flow Rate: 1.2 mL/min[11][12]

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Detection: UV-Vis detector at 427 nm.[10]

7. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the original pharmaceutical formulation.

Workflow Diagram: HPLC Analysis

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase hplc_analysis HPLC Analysis (C18 Column, UV Detection) prep_mobile_phase->hplc_analysis prep_standards Prepare this compound Standard Solutions prep_standards->hplc_analysis prep_sample Prepare Pharmaceutical Sample Solution prep_sample->hplc_analysis data_processing Chromatogram Integration & Data Processing hplc_analysis->data_processing quantification Quantification of this compound data_processing->quantification

Caption: Workflow for this compound analysis by HPLC.

Solid-Phase Extraction (SPE) for Sample Clean-up and Preconcentration

For samples with very low concentrations of this compound or complex matrices, a solid-phase extraction (SPE) step can be employed prior to analysis to clean up the sample and concentrate the analyte.[9][14]

Experimental Protocol: SPE

1. Materials:

  • SPE cartridges (e.g., Diaion SP-207 resin)[9][14]

  • Elution solvent (e.g., 0.01 M HCl in acetone)[9]

2. Procedure:

  • Condition the SPE cartridge with an appropriate solvent.

  • Load the sample solution onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the retained this compound with a suitable elution solvent.[9]

  • The eluate can then be analyzed by UV-Vis spectrophotometry or HPLC.

Logical Relationship Diagram: SPE in Analytical Workflow

SPE_Logic sample_prep Initial Sample Preparation spe Solid-Phase Extraction (Clean-up & Concentration) sample_prep->spe analysis Instrumental Analysis (UV-Vis or HPLC) spe->analysis result Final Result analysis->result

Caption: Integration of SPE into the analytical workflow.

References

Application Notes and Protocols for the Separation of Tartrazine from Other Dyes by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartrazine (E102 or FD&C Yellow No. 5) is a synthetic lemon-yellow azo dye used as a food coloring agent in a wide variety of products. Due to potential allergenicity and regulatory limits on its concentration in foodstuffs, accurate and reliable analytical methods for its identification and quantification are crucial. Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of synthetic food dyes, offering high separation efficiency, short analysis times, and minimal solvent consumption. This document provides detailed application notes and protocols for the separation of this compound from other commonly used food dyes using capillary electrophoresis.

Synthetic food dyes are often acidic or anionic compounds containing sulfonic acid or carboxylic acid groups, which form negatively charged ions in basic pH environments. Capillary zone electrophoresis (CZE) is an ideal technique for their separation as it separates ions based on their charge-to-size ratio.

Data Presentation

The following tables summarize quantitative data from various studies on the capillary electrophoresis separation of this compound and other food dyes.

Table 1: Separation of this compound and Sunset Yellow FCF

ParameterValueReference
Capillary Fused silica, 48.5 cm total length, 40.0 cm effective length, 50 µm i.d.[1]
Running Buffer 0.015 mol/L HPO₄²⁻-PO₄³⁻, pH 11.45[1]
Applied Voltage 29.0 kV[1]
Temperature 20.0 °C[1]
Detection 263 nm[1]
Linear Range 0.53 - 130 mg/L[1]
Limit of Detection (LOD) 0.26 mg/L[1]
Relative Standard Deviation (RSD) - Run-to-run 4.3%[1]
Relative Standard Deviation (RSD) - Day-to-day 5.6%[1]

Table 2: Simultaneous Determination of Multiple Food Dyes

ParameterMethod 1Method 2Method 3
Dyes Separated This compound, Sunset Yellow FCF, Fast Green FCF, Brilliant Blue FCF, Indigo CarmineThis compound, Sunset Yellow FCF, Amaranth, New Coccine, Patent Blue V, Allura Red ACAmaranth, Erythrosine, Allura Red AC, New Coccine, Phloxine, Rose Bengal, Acid Red, this compound, Sunset Yellow FCF, Fast Green FCF, Brilliant Blue FCF, Indigo Carmine
Capillary Fused silicaBare CElect-FS75Bubble cell fused-silica, 72 cm to detector, 75 µm i.d.
Running Buffer 25mM Sodium Phosphate (B84403) (pH 8.0) and Sodium Borate (pH 8.0) mixture (1:1)10 mM Phosphate buffer, pH 11.010 mmol/L Potassium Phosphate monobasic and 5 mmol/L Sodium Carbonate (pH 10.0) with 20% acetonitrile (B52724)
Applied Voltage Not specified20 kVNot specified
Injection Not specifiedHydrodynamic, 0.5 p.s.i. for 4 sNot specified
Detection Photodiode-arrayPhotodiode-arrayPhotodiode-array
Quantitation Limits Not specified3 - 6 µg/mL5 - 10 µg/mL
Reference [2][3][4][5][6][7]

Table 3: Optimized Separation of Eleven Food Dyes

ParameterValueReference
Dyes Separated Eleven food dyes including this compound[8]
Electrolyte 7.5 mmol L⁻¹ Tetraborate (pH 10.1), 10 mmol L⁻¹ Brij 35, 15% Acetonitrile[8]
Separation Time < 9 minutes[8]
Migration Time Repeatability (CV) < 1.6%[8]
Peak Area Repeatability (CV) < 5%[8]
Limit of Detection (LOD) 0.47 - 2.3 µg/mL[8]

Experimental Protocols

Protocol 1: Separation of this compound and Sunset Yellow Aluminum Lake

This protocol is adapted from a study on the analysis of this compound and Sunset Yellow aluminum lakes in food products.[1]

1. Sample Pre-treatment (for aluminum lakes): a. Dissolve the color lake sample in 0.1 mol/L H₂SO₄. b. Adjust the pH of the solution to 5.0. c. Add a solution of EDTA disodium (B8443419) salt and heat in a water bath. d. Use polyamide powder as a solid-phase extraction (SPE) stationary phase to separate the pigments from the solution. e. Elute the pigments with 0.1 mol/L NaOH.

2. Capillary Electrophoresis Conditions: a. Capillary: Fused silica, 48.5 cm total length (40.0 cm effective length), 50 µm internal diameter.[1] b. Capillary Preconditioning: Flush with 1 M NaOH for 3 minutes, followed by the running buffer for 10 minutes.[9] c. Running Buffer: Prepare a 0.015 mol/L phosphate buffer (HPO₄²⁻-PO₄³⁻) and adjust the pH to 11.45.[1] d. Temperature: Maintain the capillary temperature at 20.0 °C.[1] e. Sample Injection: Inject the sample hydrodynamically. f. Applied Voltage: Apply a voltage of 29.0 kV.[1] To avoid thermal expansion and sample loss, a voltage ramp from 0 to the final voltage over 0.5 minutes can be implemented.[9] g. Detection: Set the detector wavelength to 263 nm for this compound.[1] h. Post-run Rinse: After each run, rinse the capillary with the separation buffer for 1 minute.[9]

Protocol 2: Simultaneous Separation of Multiple Synthetic Food Dyes

This protocol provides a general method for the simultaneous determination of a wide range of food dyes, including this compound.[2][5][7]

1. Sample Preparation (from food matrices): a. Extract the dyes from the food sample with a mixture of water and 0.5% ammonia-ethanol (1:1).[5][7] b. Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak Plus tC18).[5][7] c. Elute the dyes from the cartridge with methanol.[5][7]

2. Capillary Electrophoresis Conditions: a. Capillary: Bubble cell fused-silica capillary, 72 cm to the detector, 75 µm internal diameter.[5][7] b. Running Buffer: Prepare a buffer solution of 10 mmol/L potassium phosphate monobasic and 5 mmol/L sodium carbonate. Add 20% acetonitrile and adjust the pH to 10.0.[5][7] c. Temperature: Maintain a constant capillary temperature (e.g., 30 °C).[9] d. Sample Injection: Inject the sample using an appropriate method (e.g., hydrodynamic or electrokinetic). e. Applied Voltage: Apply a constant voltage (e.g., 20-30 kV). f. Detection: Use a photodiode array detector to monitor multiple wavelengths simultaneously, allowing for the identification and quantification of different dyes. For example, monitor at 410 nm for yellow dyes like this compound.[9]

Mandatory Visualization

CE_Workflow cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Sample Food Sample Extraction Dye Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Injection Sample Injection Cleanup->Injection Eluted Dyes Separation Electrophoretic Separation Injection->Separation Detection Diode Array Detection Separation->Detection Electropherogram Electropherogram Generation Detection->Electropherogram Signal Output Quantification Peak Integration & Quantification Electropherogram->Quantification Report Results Reporting Quantification->Report

Caption: Experimental workflow for the analysis of this compound and other dyes using Capillary Electrophoresis.

References

Application Notes and Protocols for the Development of Immunoassays for Tartrazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartrazine, also known as FD&C Yellow No. 5 or E 102, is a synthetic azo dye widely used as a colorant in food, pharmaceuticals, and cosmetics.[1] While approved for use within a recommended acceptable daily intake (ADI) of 7.5 mg/kg of body weight, concerns exist regarding potential adverse health effects associated with long-term and excessive consumption.[1] These effects may include genotoxicity, neurotoxicity, and hypersensitivity reactions.[1] Consequently, sensitive and reliable methods for the detection and quantification of this compound in various matrices are crucial for food safety and regulatory compliance.

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a highly sensitive, specific, and cost-effective approach for the detection of small molecules like this compound.[2][3] This document provides detailed application notes and protocols for the development of a competitive immunoassay for this compound detection, including hapten synthesis, antibody production, and assay optimization.

Principle of this compound Immunoassay

The detection of small molecules like this compound, which are not immunogenic on their own, requires a competitive immunoassay format. In this setup, free this compound in a sample competes with a labeled or coated this compound derivative for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

A highly sensitive and specific monoclonal antibody against this compound is a key component of the immunoassay.[1][4] The development of such an antibody begins with the synthesis of a hapten, a modified version of the this compound molecule that can be conjugated to a carrier protein to induce an immune response.

Data Presentation

Table 1: Performance Characteristics of a Developed Anti-Tartrazine Monoclonal Antibody (mAb 1F3)
ParameterValueReference
Half-maximal inhibitory concentration (IC50)0.105 ng/mL[1][4]
Limit of Detection (LOD)0.014 ng/mL[1][4]
Linear Range of Quantitation (LOQ)0.029 to 0.440 ng/mL[1]
Intra-assay Coefficient of Variation7.54% to 12.35%[1]
Inter-assay Coefficient of Variation5.90% to 10.48%[1]
Table 2: Cross-Reactivity of the Anti-Tartrazine Monoclonal Antibody (mAb 1F3) with Structurally Related Pigments
InterferentCross-Reactivity (%)Reference
Sunset Yellow<0.1[5]
New Coccine<0.1[5]
Allura Red AC<0.1[5]
Erythrosine<0.1[5]
Crystal Violet<0.1[5]
Malachite Green<0.1[5]
Orange II<0.1[5]
Auramine O<0.1[5]
Sudan II<0.1[5]
Solvent Red 24<0.1[5]
Solvent Red 1<0.1[5]
Indigotin<0.1[5]
Chrysodine<0.1[5]

Cross-reactivity was calculated as: (IC50 of this compound / IC50 of interferent) x 100%.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Haptens

The synthesis of a suitable hapten is a critical first step in the development of an immunoassay for a small molecule. The hapten should retain the key structural features of the target molecule while incorporating a functional group for conjugation to a carrier protein. Here, we describe the synthesis of three different haptens of this compound.[1]

Hapten 1 & 2 (Carboxylated Analogues with Different Spacer Lengths):

A four-step reaction is employed to synthesize two carboxylated analogues of this compound without sodium sulfonates.[1] The different spacer lengths can influence the sensitivity of the resulting antibody.

Hapten 3 (Modified Commercial this compound):

  • Add 4 g (7.48 mmol) of commercial this compound to a 50 mL centrifuge tube.

  • Add 40 mL of concentrated hydrochloric acid (12 M) while vortexing to dissolve the this compound.

  • Allow the solution to stand in the dark for 24 hours.

  • Centrifuge the solution.

  • Remove the supernatant.

  • Purify the sediment of this compound by repeating the process two more times.[1]

Protocol 2: Preparation of Immunogen and Coating Antigen

To elicit an immune response, the synthesized haptens are conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) for the immunogen, and ovalbumin (OVA) for the coating antigen.

Materials:

  • This compound Hapten

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • Ovalbumin (OVA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Procedure (Active Ester Method):

  • Dissolve the this compound hapten in DMF.

  • Add NHS and DCC to the hapten solution to activate the carboxyl group.

  • Stir the reaction mixture at room temperature for several hours.

  • In a separate tube, dissolve the carrier protein (BSA, KLH, or OVA) in PBS.

  • Slowly add the activated hapten solution to the protein solution while stirring.

  • Continue the reaction overnight at 4°C.

  • Dialyze the conjugate against PBS for 48 hours with several changes of buffer to remove unconjugated hapten and other small molecules.

  • Confirm the conjugation using UV-Vis spectroscopy.

Protocol 3: Monoclonal Antibody Production

The production of a high-affinity and specific monoclonal antibody is crucial for a sensitive immunoassay.

Workflow:

  • Immunization: Immunize BALB/c mice with the this compound-KLH or this compound-BSA immunogen.

  • Cell Fusion: Fuse spleen cells from the immunized mice with myeloma cells to create hybridomas.

  • Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to the this compound-OVA coating antigen using an indirect ELISA.

  • Cloning: Select and clone the hybridoma cells that produce the desired antibodies.

  • Antibody Production and Purification: Expand the selected hybridoma clones and purify the monoclonal antibodies from the cell culture supernatant.

Protocol 4: Indirect Competitive ELISA (icELISA) for this compound Detection

This protocol describes a sensitive icELISA for the quantification of this compound in samples.[1]

Materials:

  • 96-well polystyrene microplates

  • This compound-OVA coating antigen

  • Anti-Tartrazine monoclonal antibody

  • Goat anti-mouse IgG-HRP (secondary antibody)

  • This compound standard solutions

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20, PBS-T)

  • TMB substrate solution

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-OVA coating antigen in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate for 2 hours at 37°C or overnight at 4°C.[1][6]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C to block any remaining non-specific binding sites.[1]

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: In separate tubes, pre-incubate 50 µL of this compound standard or sample with 50 µL of the diluted anti-Tartrazine monoclonal antibody for 30 minutes at 37°C. Add 100 µL of this mixture to the coated and blocked wells.[1]

  • Incubation: Incubate the plate for 30 minutes at 37°C.[1]

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of diluted goat anti-mouse IgG-HRP to each well and incubate for 30 minutes at 37°C.[1]

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C.[1][7]

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.[1][6]

Data Analysis: Generate a standard curve by plotting the absorbance (or B/B0%) against the logarithm of the this compound standard concentration. The concentration of this compound in the samples can then be determined from this curve.

Visualizations

Immunoassay_Development_Workflow cluster_hapten Hapten Synthesis cluster_conjugation Conjugation cluster_antibody Antibody Production cluster_elisa Immunoassay (icELISA) This compound This compound Modification Chemical Modification/ Analog Synthesis This compound->Modification Hapten This compound Hapten Modification->Hapten Immunogen Immunogen (this compound-Carrier) Hapten->Immunogen Coating_Antigen Coating Antigen (this compound-OVA) Hapten->Coating_Antigen Carrier_Protein Carrier Protein (KLH/BSA) Carrier_Protein->Immunogen Coating_Protein Coating Protein (OVA) Coating_Protein->Coating_Antigen Immunization Immunization (Mice) Immunogen->Immunization Plate_Coating Plate Coating with Coating Antigen Coating_Antigen->Plate_Coating Cell_Fusion Cell Fusion (Hybridoma) Immunization->Cell_Fusion Screening Screening & Cloning Cell_Fusion->Screening mAb Monoclonal Antibody (mAb) Screening->mAb Competition Competitive Binding (Sample/Standard + mAb) mAb->Competition Plate_Coating->Competition Detection Detection (Secondary Ab-HRP + Substrate) Competition->Detection Result Signal Measurement (Inverse to Concentration) Detection->Result

Caption: Workflow for the development of a this compound immunoassay.

Competitive_ELISA_Principle cluster_high_conc High this compound Concentration in Sample cluster_low_conc Low this compound Concentration in Sample Sample_Tartrazine_High Free this compound (from sample) Antibody_High Anti-Tartrazine mAb Sample_Tartrazine_High->Antibody_High Binds Coated_Antigen_High Coated this compound (on plate) Secondary_Ab_HRP_High Secondary Ab-HRP Antibody_High->Coated_Antigen_High Less Binding Substrate_High Substrate Secondary_Ab_HRP_High->Substrate_High Reacts Color_Low Low Color Signal Substrate_High->Color_Low Sample_Tartrazine_Low Free this compound (from sample) Antibody_Low Anti-Tartrazine mAb Sample_Tartrazine_Low->Antibody_Low Less Binding Coated_Antigen_Low Coated this compound (on plate) Secondary_Ab_HRP_Low Secondary Ab-HRP Coated_Antigen_Low->Secondary_Ab_HRP_Low Binds Antibody_Low->Coated_Antigen_Low Binds Substrate_Low Substrate Secondary_Ab_HRP_Low->Substrate_Low Reacts Color_High High Color Signal Substrate_Low->Color_High

Caption: Principle of the indirect competitive ELISA for this compound.

References

"Tartrazine as a model compound for azo dye degradation studies"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Tartrazine, a synthetic lemon-yellow azo dye, is widely used as a colorant in food, pharmaceuticals, and cosmetics. Due to its complex aromatic structure and the presence of the azo bond (-N=N-), this compound is resistant to biodegradation and can persist in the environment, posing potential health risks. This has led to its selection as a model compound for studying the degradation of azo dyes, a major class of industrial pollutants. These application notes provide an overview of various degradation methodologies for this compound, complete with experimental protocols and comparative data to aid researchers in this field.

Overview of Degradation Methodologies

Several advanced oxidation processes (AOPs) and biological methods have been investigated for the effective degradation of this compound. These techniques aim to break down the complex dye molecule into simpler, less harmful compounds. The primary methodologies include:

  • Photocatalysis: This process utilizes a semiconductor photocatalyst (e.g., TiO₂, ZnO) and a light source (e.g., UV, solar) to generate highly reactive hydroxyl radicals (•OH) that oxidize the dye molecules.

  • Fenton and Photo-Fenton Processes: These methods involve the reaction of hydrogen peroxide (H₂O₂) with ferrous (Fe²⁺) or ferric (Fe³⁺) ions to produce hydroxyl radicals. The efficiency of the Fenton reaction can be enhanced with the use of light (photo-Fenton).

  • Biological Degradation: This approach employs microorganisms, such as bacteria and fungi, that can produce enzymes like azoreductases capable of cleaving the azo bond, leading to the decolorization and degradation of the dye.[1][2]

Quantitative Data on this compound Degradation

The efficiency of this compound degradation is influenced by several experimental parameters. The following tables summarize quantitative data from various studies, providing a comparative look at the effectiveness of different methods under varying conditions.

Table 1: Photocatalytic Degradation of this compound

CatalystCatalyst Dose (g/L)Initial this compound Conc. (mg/L)Light SourcepHReaction Time (min)Degradation Efficiency (%)Kinetic ModelReference
TiO₂1.54 x 10⁻⁵ mol/LUV-1585Langmuir-Hinshelwood[3]
(Ce, Ag) co-doped ZnO110Sunlight6.09098.91Pseudo-first-order[4][5]
Pure ZnO110Sunlight6.09044.82Pseudo-first-order[4][5]
Iron-Doped Biochar1025UV (254 nm)52400 (40 h)93.45Langmuir-Hinshelwood[6]
Cu-Modified Silicon Nanowires--UV-20067.45Pseudo-first-order[7]
TiO₂ with Benzoic Acid--Visible Light39099.08-[8][9]
TiO₂-NS0.35Visible Light--100Langmuir-Hinshelwood[10]
LaFeO₃/ZnO310UV-180>90 (Color Removal)-[11]

Table 2: Fenton and Photo-Fenton Degradation of this compound

ProcessFe²⁺/Fe³⁺ Conc.H₂O₂ Conc.Initial this compound Conc.pHReaction Time (min)Degradation Efficiency (%)Reference
Fenton1 mg (Fe²⁺)15 µL50 mg/dm³315100 (Decolorization)[12][13]
Photo-Fenton (UV)8.28 x 10⁻⁵ M (Fe²⁺)6 x 10⁻⁴ M1.035 x 10⁻⁵ M3120~80 (TOC Removal)[14]
Photo-Fenton (UV)50 mg/L (Fe³⁺)0.2 % v/v---100 (Removal)[15]
Heterogeneous Photo-Fenton (Y-Fe Zeolite)1.5 g/L catalyst200 g/L10 mg/L3.0120~98 (Removal)[16]
UV/H₂O₂/Microwave-2.0 mmol L⁻¹-2.624~92 (Color Removal)[17]
Electro-Fenton0.3 mM (Fe²⁺)-10 ppm-18097.87 (Color Removal)[18]

Table 3: Biological Degradation of this compound

MicroorganismInitial this compound Conc. (ppm)pHTemperature (°C)Reaction Time (hours)Degradation Efficiency (%)Reference
Pseudomonas aeruginosa509.1228.5572.65[19][20]
Pleurotus ostreatus10---45.36[1]

Experimental Protocols

The following are detailed protocols for the key degradation methods, synthesized from the cited literature.

Protocol for Photocatalytic Degradation using TiO₂

Materials:

  • This compound stock solution (e.g., 1 g/L)

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)[21]

  • UV lamp (e.g., 254 nm or 365 nm) or solar simulator

  • Magnetic stirrer and stir bar

  • Reaction vessel (quartz or borosilicate glass)

  • pH meter

  • Spectrophotometer

  • Syringes and filters (e.g., 0.45 µm)

Procedure:

  • Prepare a working solution of this compound of the desired concentration (e.g., 10 mg/L) by diluting the stock solution with deionized water.

  • Adjust the pH of the solution to the desired value using dilute HCl or NaOH.

  • Add the specified amount of TiO₂ catalyst to the this compound solution (e.g., 1 g/L).

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium is reached between the dye and the catalyst surface.

  • Position the reaction vessel under the light source and begin irradiation while continuously stirring the suspension.

  • At regular time intervals, withdraw aliquots of the suspension using a syringe.

  • Immediately filter the aliquot through a 0.45 µm filter to remove the catalyst particles.

  • Measure the absorbance of the filtrate at the maximum wavelength of this compound (λmax ≈ 426 nm) using a spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Protocol for Photo-Fenton Degradation

Materials:

  • This compound stock solution

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or Ferric chloride (FeCl₃)

  • Hydrogen peroxide (H₂O₂, 30%)

  • UV lamp or solar simulator

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • pH meter

  • Spectrophotometer

Procedure:

  • Prepare a this compound working solution of a specific concentration.

  • Adjust the pH of the solution to an acidic value, typically around 3.[12][13][14]

  • Add the required amount of the iron salt (e.g., to achieve a concentration of 8.28 x 10⁻⁵ M Fe²⁺).[14]

  • Initiate the reaction by adding the specified concentration of H₂O₂ (e.g., 6 x 10⁻⁴ M).[14]

  • Immediately begin irradiation with the light source while stirring the solution.

  • Collect samples at predetermined time intervals.

  • Quench the reaction in the collected samples if necessary (e.g., by adding a catalase solution to remove residual H₂O₂).

  • Analyze the samples for this compound concentration using a spectrophotometer.

Protocol for Biological Degradation using Pseudomonas aeruginosa

Materials:

  • Pure culture of Pseudomonas aeruginosa

  • Nutrient broth or a suitable growth medium

  • This compound stock solution

  • Incubator shaker

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Inoculate Pseudomonas aeruginosa into a nutrient broth and incubate until a sufficient cell density is reached (log phase).

  • Harvest the bacterial cells by centrifugation and wash them with a sterile saline solution.

  • Prepare a mineral salt medium containing this compound at the desired concentration (e.g., 50 ppm).[19][20]

  • Inoculate the this compound-containing medium with the washed bacterial cells.

  • Incubate the culture under specific conditions of temperature and pH (e.g., 28.5°C, pH 9.12) in an incubator shaker.[19][20]

  • Withdraw samples aseptically at different time intervals.

  • Centrifuge the samples to pellet the bacterial cells.

  • Measure the absorbance of the supernatant at the λmax of this compound to determine the extent of decolorization.

Visualizing Degradation Pathways and Workflows

The degradation of this compound proceeds through the breakdown of the azo bond and subsequent fragmentation of the aromatic rings. The following diagrams illustrate a generalized degradation pathway and a typical experimental workflow.

Tartrazine_Degradation_Pathway This compound This compound (Azo Dye) Intermediates Aromatic Amines & Other Intermediates This compound->Intermediates Azo bond cleavage (e.g., by •OH or azoreductase) Mineralization CO₂, H₂O, SO₄²⁻, NO₃⁻ Intermediates->Mineralization Ring opening & Oxidation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solution Prepare this compound Solution Adjust_pH Adjust pH Prep_Solution->Adjust_pH Add_Catalyst Add Catalyst/Reagents Adjust_pH->Add_Catalyst Equilibration Dark Adsorption (for photocatalysis) Add_Catalyst->Equilibration Irradiation Irradiation (UV/Visible) or Incubation (Biological) Equilibration->Irradiation Sampling Collect Samples Irradiation->Sampling Filtration Filter/Centrifuge Sampling->Filtration Measurement Spectrophotometric Measurement Filtration->Measurement Calculation Calculate Degradation % Measurement->Calculation

References

Troubleshooting & Optimization

Technical Support Center: Improving Tartrazine Stability in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tartrazine in acidic environments.

Troubleshooting Guides

Issue: Rapid Fading of this compound Color in an Acidic Solution

  • Question: My this compound solution (at pH 3.5) is losing its yellow color much faster than expected. What could be the cause and how can I fix it?

    Answer: Rapid fading of this compound in acidic solutions can be attributed to several factors. Refer to the following troubleshooting steps:

    • Check for the Presence of Ascorbic Acid (Vitamin C): Ascorbic acid is a strong reducing agent that can break the azo linkage (-N=N-) in this compound, causing it to lose its color.[1] This is a common issue in vitamin-fortified beverages.

      • Solution: If ascorbic acid is a necessary component of your formulation, consider using encapsulated ascorbic acid to control its interaction with the dye. Alternatively, if the formulation allows, replace ascorbic acid with an antioxidant that does not have the same degrading effect.

    • Evaluate Light Exposure: this compound is susceptible to photodegradation, especially under UV light.[2]

      • Solution: Protect your solution from light by using amber-colored containers or by working in a dark environment.

    • Assess Storage Temperature: Higher temperatures accelerate the degradation of this compound.

      • Solution: Store your this compound solutions at lower temperatures. For instance, refrigeration can significantly slow down the degradation rate.

    • Analyze for Metal Ion Contamination: The presence of certain transition metal ions can catalyze the degradation of azo dyes. While some ions like Zn²⁺, Cu²⁺, Cr³⁺, Ni²⁺, Fe³⁺, Co²⁺, and Mn²⁺ have been shown to be tolerated at high concentrations, their interaction can be complex and pH-dependent.[3][4]

      • Solution: Use high-purity water and reagents to prepare your solutions. If metal ion contamination is suspected, consider using a chelating agent like EDTA to sequester the metal ions.

Issue: Inconsistent Results in this compound Stability Studies

  • Question: I am getting variable results when I test the stability of my this compound formulation. Why is this happening and what can I do to ensure consistency?

    Answer: Inconsistent results in stability studies often stem from a lack of control over experimental parameters. To improve consistency:

    • Strict pH Control: The stability of this compound is highly pH-dependent. Small fluctuations in pH can lead to significant differences in degradation rates. The photocatalytic degradation of this compound is often more favorable in acidic mediums, with higher removal yields at pH 3.[5][6]

      • Solution: Use a reliable buffer system to maintain a constant pH throughout your experiment. Regularly calibrate your pH meter.

    • Standardized Light Conditions: If your experiments are not conducted in complete darkness, ensure that the light source and intensity are consistent for all samples.

      • Solution: Utilize a photostability chamber with controlled light and temperature settings.

    • Precise Temperature Control: As with any chemical reaction, the rate of this compound degradation is temperature-dependent.

      • Solution: Use a temperature-controlled water bath or incubator to maintain a constant temperature for your samples during the experiment.

    • Consistent Sample Preparation: Ensure that the concentration of this compound and all other components in your formulation is accurate and consistent across all batches.

      • Solution: Use calibrated analytical balances and volumetric flasks for all measurements. Prepare a single stock solution of this compound to be used for all experiments within a set.

Frequently Asked Questions (FAQs)

  • Question: What is the optimal pH for this compound stability in an acidic solution?

    Answer: While this compound is generally considered stable in acidic conditions, its stability can be influenced by other factors present in the solution. For instance, in photocatalytic degradation studies, the highest degradation efficiency has been observed at a pH of 3.[5][6] However, in the absence of photocatalysts and UV light, this compound is relatively stable in the acidic pH range. The optimal pH for your specific application will depend on the other ingredients in your formulation. It is recommended to perform a pH stability profile for your specific formulation to determine the optimal pH.

  • Question: How does temperature affect the degradation rate of this compound in acidic solutions?

    Answer: The degradation of this compound follows pseudo-first-order kinetics, and the rate constant increases with temperature. For example, in one study, the degradation rate constant increased from 0.00239 min⁻¹ at 30°C to 0.01744 min⁻¹ at 50°C in a Fenton-like degradation process at pH 3.0.[7]

  • Question: Can I use antioxidants to improve the stability of this compound?

    Answer: The use of antioxidants can be complex. While some antioxidants can protect this compound from oxidative degradation, others, like ascorbic acid, can directly cause its degradation. The choice of antioxidant should be made carefully, and its compatibility with this compound in your specific formulation should be tested.

  • Question: What are the common degradation products of this compound in acidic solutions?

    Answer: The degradation of this compound typically involves the cleavage of the azo bond. Studies on the photolytic degradation of this compound have identified several by-products, including those resulting from the cleavage of the chromophore group.[2] Electrochemical reduction can lead to the formation of a hydrazono derivative.[8]

Data Presentation

Table 1: Effect of pH on this compound Degradation

pHDegradation Efficiency (%) after 90 minReference
399.08[5]
4~99[5]
6Lower than at pH 3 and 4[5]
83.91[5]

Table 2: Effect of Temperature on this compound Degradation Rate Constant (k) at pH 3.0

Temperature (°C)Rate Constant (k) (min⁻¹)Reference
300.00239[7]
400.00652[7]
500.01744[7]

Table 3: Dark Stability of this compound in the Presence of Food Acids at pH 3.1 (after 10 days)

Acid (1000 ppm)Fractional Change (α)Reference
Ascorbic AcidHigher degradation[1]
Citric AcidLower degradation[1]

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for quantifying the concentration of this compound in a solution over time to assess its stability.

  • 1. Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

    • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

  • 2. Reagents and Materials:

    • This compound reference standard.

    • HPLC-grade methanol (B129727).

    • HPLC-grade water.

    • Buffer solution (e.g., phosphate (B84403) buffer) to maintain the desired acidic pH.

    • Volumetric flasks, pipettes, and syringes.

    • Syringe filters (0.45 µm).

  • 3. Preparation of Solutions:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of methanol and pH-adjusted water (e.g., 50:50 v/v).[9] The exact ratio may need to be optimized for your specific column and system.

    • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples (e.g., 1-20 µg/mL).

    • Sample Preparation: Prepare your this compound-containing samples in the desired acidic solution. At specified time intervals, withdraw an aliquot of the sample, dilute it with the mobile phase to a concentration within the calibration range, and filter it through a 0.45 µm syringe filter.

  • 4. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 427 nm.[9]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • 5. Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared samples at each time point of your stability study.

    • Record the peak area for this compound in each chromatogram.

  • 6. Data Analysis:

    • Determine the concentration of this compound in your samples at each time point by interpolating the peak areas from the calibration curve.

    • Plot the concentration of this compound as a function of time to evaluate its stability.

Protocol 2: Spectrophotometric Analysis of this compound Stability

This protocol provides a simpler, more rapid method for assessing this compound stability, suitable for preliminary studies.

  • 1. Instrumentation:

    • UV-Vis Spectrophotometer.

  • 2. Reagents and Materials:

    • This compound reference standard.

    • High-purity water.

    • Buffer solution to maintain the desired acidic pH.

    • Volumetric flasks and pipettes.

  • 3. Preparation of Solutions:

    • Standard Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in the desired buffer.

    • Sample Preparation: Prepare your this compound-containing samples in the same buffer.

  • 4. Procedure:

    • Set the spectrophotometer to measure the absorbance at the maximum wavelength (λmax) of this compound, which is approximately 427 nm.[10]

    • Use the buffer solution as a blank to zero the spectrophotometer.

    • Measure the absorbance of your samples at specified time intervals.

  • 5. Data Analysis:

    • According to Beer-Lambert's law, the absorbance is directly proportional to the concentration. A decrease in absorbance over time indicates the degradation of this compound.

    • Plot the absorbance as a function of time to monitor the stability.

Visualizations

TartrazineDegradationPathway cluster_factors Degradation Factors This compound This compound (-N=N- azo bond) DegradationProducts Degradation Products (e.g., aromatic amines, hydrazono derivative) This compound->DegradationProducts Cleavage of Azo Bond Light Light (UV) Light->this compound Heat High Temperature Heat->this compound ReducingAgents Reducing Agents (e.g., Ascorbic Acid) ReducingAgents->this compound MetalIons Metal Ions MetalIons->this compound pH Extreme pH pH->this compound

Caption: Factors influencing the degradation of this compound in acidic solutions.

StabilityTestingWorkflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation PrepSolution Prepare this compound Solution in Acidic Buffer InitialSample Take Initial Sample (T=0) PrepSolution->InitialSample StoreSamples Store Samples under Controlled Conditions (Light, Temperature) InitialSample->StoreSamples TimePoints Withdraw Samples at Defined Time Intervals StoreSamples->TimePoints Analysis Analyze this compound Concentration (HPLC or Spectrophotometry) TimePoints->Analysis PlotData Plot Concentration vs. Time Analysis->PlotData DetermineKinetics Determine Degradation Rate PlotData->DetermineKinetics

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Overcoming Matrix Effects in Tartrazine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the HPLC analysis of Tartrazine.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why is my this compound peak tailing or fronting?

Answer:

Peak tailing or fronting for this compound in HPLC analysis is often a result of interactions between the analyte and the stationary phase or interferences from the sample matrix.

  • Peak Tailing: This is characterized by an asymmetrical peak where the latter half is broader than the front half.

    • Potential Causes:

      • Secondary Interactions: Residual silanol (B1196071) groups on the C18 column can interact with the polar groups of this compound, causing tailing.[1][2]

      • Column Overload: Injecting too much sample can lead to peak tailing.[3]

      • Matrix Effects: Co-eluting matrix components from the sample (e.g., sugars, acids) can interfere with the peak shape.

      • Inappropriate Mobile Phase pH: An unsuitable pH can affect the ionization state of this compound and its interaction with the stationary phase.[3]

    • Solutions:

      • Optimize Mobile Phase pH: Adjusting the mobile phase to a lower pH can help suppress the ionization of residual silanols.[2]

      • Use a Highly Deactivated Column: Employing an end-capped column can reduce the number of available silanol groups for secondary interactions.[2]

      • Reduce Sample Concentration: Dilute the sample to avoid column overload.[3]

      • Improve Sample Cleanup: Utilize effective sample preparation techniques like Solid Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.[3]

  • Peak Fronting: This is observed as an asymmetrical peak with a leading edge that is broader than the trailing edge.

    • Potential Causes:

      • Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can cause fronting.

      • Poor Column Packing: A poorly packed column can lead to non-ideal peak shapes.

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.

    • Solutions:

      • Dilute the Sample: Reduce the concentration of this compound in the injected sample.

      • Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.

      • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.

Question: I am observing ghost peaks in my chromatogram when analyzing this compound in powdered drink samples. What is the cause and how can I eliminate them?

Answer:

Ghost peaks are unexpected peaks that appear in a chromatogram, which are not related to the sample itself. They can be a significant source of interference in the analysis of this compound in complex matrices like powdered drinks.

  • Potential Causes:

    • Mobile Phase Contamination: Impurities in the solvents used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient elution.[4][5]

    • System Contamination: Carryover from previous injections, contaminated injector loops, or leaching from system components can introduce ghost peaks.[6]

    • Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector, causing spurious peaks.[4]

    • Sample Matrix Components: Some components from the powdered drink mix may be retained on the column and elute in subsequent runs.

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade solvents for the mobile phase.[4][6]

    • Filter and Degas the Mobile Phase: Filter the mobile phase through a 0.45 µm filter and degas it thoroughly using sonication or helium sparging.[4]

    • Implement a System Cleaning Protocol: Regularly flush the HPLC system with a strong solvent to remove any accumulated contaminants.[4][5] Run blank injections between samples to check for carryover.[6]

    • Optimize the Gradient: Start with a higher organic phase ratio at the beginning of the gradient to help elute any strongly retained impurities from the column head.[4]

    • Improve Sample Preparation: Use a robust sample preparation method, such as SPE, to effectively remove matrix components that may cause ghost peaks.

Question: My this compound recovery is low and inconsistent when analyzing soft drink samples. How can I improve this?

Answer:

Low and inconsistent recovery of this compound from soft drink samples is a common issue caused by matrix effects. The complex composition of soft drinks, including sugars, acids, and other additives, can interfere with the extraction and quantification of the analyte.

  • Potential Causes:

    • Inefficient Extraction: The chosen sample preparation method may not be effectively extracting this compound from the complex matrix.

    • Matrix-Induced Signal Suppression: In LC-MS/MS analysis, co-eluting matrix components can suppress the ionization of this compound, leading to a lower signal and apparent low recovery.[7][8]

    • Analyte Degradation: The pH of the sample or extraction solvent may cause degradation of this compound.

  • Solutions:

    • Optimize Sample Preparation: Solid Phase Extraction (SPE) is a highly effective technique for cleaning up soft drink samples and improving this compound recovery. Using a C18 cartridge can effectively remove non-polar interferences while retaining the more polar this compound.[9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another excellent alternative for complex matrices.[10]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the sample matrix to compensate for matrix effects.[11]

    • Use an Internal Standard: The use of an isotopically labeled internal standard can help to correct for recovery losses and matrix-induced signal suppression.[12]

    • Dilute the Sample: A simple dilution of the sample can sometimes be sufficient to reduce the concentration of interfering matrix components and minimize their impact on the analysis.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique to overcome matrix effects for this compound in beverages?

A1: Solid Phase Extraction (SPE) is a widely used and effective technique for the cleanup of this compound in beverage samples.[9] SPE cartridges, such as C18 or polyamide, can effectively remove interfering substances like sugars and other additives, leading to a cleaner extract and more accurate quantification.[9] The QuEChERS method has also been shown to be a quick, easy, and efficient alternative for sample preparation in various food matrices.[10]

Q2: How can I deal with ion suppression when analyzing this compound using LC-MS/MS in food matrices?

A2: Ion suppression in LC-MS/MS analysis of this compound can be mitigated through several strategies:

  • Improved Sample Cleanup: Techniques like SPE or QuEChERS are crucial to remove co-eluting matrix components that cause ion suppression.[7]

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix to compensate for the signal suppression effect.[11]

  • Use of an Internal Standard: An isotopically labeled internal standard that co-elutes with this compound can effectively compensate for ion suppression.[12]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing ion suppression.[13]

Q3: What are the typical recovery rates for this compound in different food matrices using SPE and QuEChERS?

A3: Recovery rates can vary depending on the specific matrix and the details of the protocol. However, here are some reported recovery ranges:

Sample Preparation MethodFood MatrixReported Recovery (%)Citation(s)
Solid Phase Extraction (SPE)Soft Drinks98.1 - 106.6[9]
Beverages87.6[14]
Pork75.50 - 86.60[10]
Chicken Meat75.80 - 91.80[10]
Duck Meat79.20 - 92.60[10]
Fish81.00 - 92.00[10]
QuEChERS (d-SPE)Sweets100.00[10]
Soft Drinks109.00[10]

Q4: Can you provide a basic workflow for troubleshooting matrix effects in this compound HPLC analysis?

A4: Yes, here is a logical workflow to follow when troubleshooting matrix effects:

Troubleshooting workflow for matrix effects.

Experimental Protocols

Detailed Protocol for Solid Phase Extraction (SPE) of this compound from Soft Drinks

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Preparation:

    • Degas carbonated beverage samples by sonication for 15-20 minutes.

    • Take a 10 mL aliquot of the degassed beverage.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the 10 mL beverage sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

SPE_Protocol cluster_0 Sample Preparation cluster_1 SPE Cartridge Steps cluster_2 Final Steps Degas Degas Soft Drink Load Load Sample Degas->Load Condition Condition C18 Cartridge (Methanol -> Water) Condition->Load Wash Wash with Water Load->Wash Elute Elute this compound (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Inject Inject into HPLC Filter->Inject

Solid Phase Extraction (SPE) workflow for this compound.

Detailed Protocol for QuEChERS Extraction of this compound from Gelatin Desserts

This protocol is a general guideline and may require optimization.

  • Sample Homogenization:

    • Weigh 10 g of the gelatin dessert sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex until the gelatin is dissolved.

  • Extraction:

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

QuEChERS_Protocol Start Homogenize Gelatin Sample (10g sample + 10mL water) Extraction Add 10mL Acetonitrile + QuEChERS Salts Start->Extraction Shake Shake Vigorously (1 min) Extraction->Shake Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake->Centrifuge1 dSPE Transfer 1mL Supernatant to d-SPE Tube Centrifuge1->dSPE Vortex Vortex (30 sec) dSPE->Vortex Centrifuge2 Centrifuge (10000 rpm, 5 min) Vortex->Centrifuge2 Filter Filter Supernatant (0.22 µm) Centrifuge2->Filter Analysis Ready for HPLC Analysis Filter->Analysis

QuEChERS workflow for this compound extraction.

References

"optimizing Tartrazine staining for better contrast in tissues"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Tartrazine staining in tissue samples. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common issues encountered during the staining process. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-quality, consistent results with excellent contrast.

Troubleshooting Guide: Enhancing this compound Staining Contrast

This section addresses the most common problems encountered when using this compound as a counterstain. Issues are presented in a question-and-answer format, with solutions summarized in tables for easy reference.

Problem 1: The yellow background stain is too weak or pale.

A faint yellow background can lead to poor contrast with the primary stain (e.g., hematoxylin (B73222) or Phloxine), making it difficult to visualize tissue structures.

Troubleshooting Steps for Weak Staining

Potential Cause Recommended Solution Quantitative Parameters to Adjust
Insufficient Staining Time The tissue may not have been incubated in the this compound solution long enough for adequate dye binding.Increase incubation time incrementally. For aqueous solutions, try extending from 1 minute up to 3-5 minutes.
Stain Concentration Too Low A dilute this compound solution may not deposit enough color in the tissue.Prepare a fresh, more concentrated solution. If using a 0.5% solution, consider increasing to 1.0% or 1.5%.
Incorrect pH of Staining Solution As an acidic dye, this compound staining is more intense in an acidic environment which promotes the binding to positively charged tissue proteins.Lower the pH of the staining solution by adding a small amount of acetic acid. Aim for a slightly acidic pH, though specific optimal values may require empirical testing for your tissue type.
Excessive Rinsing This compound is highly soluble in water and can be washed out during rinsing steps, especially if rinsing is prolonged.Rinse slides briefly but thoroughly in distilled water or 70% ethanol (B145695) after the this compound step. Avoid running tap water for extended periods.
Inadequate Dehydration (for alcoholic/cellosolve stains) Residual water in the tissue section can interfere with staining, particularly in non-aqueous this compound solutions like those used in the Lendrum's Phloxine-Tartrazine method.Ensure complete dehydration with fresh, absolute alcohol before placing slides in the this compound solution.
Problem 2: The yellow background stain is too dark or intense.

An overly saturated yellow background can obscure the details of the primary stain, reducing overall image quality and making interpretation difficult.

Troubleshooting Steps for Overstaining

Potential Cause Recommended Solution Quantitative Parameters to Adjust
Excessive Staining Time Leaving the tissue in the this compound solution for too long will result in oversaturation.Reduce the incubation time. If the standard protocol is 1 minute, try reducing to 30-45 seconds.
Stain Concentration Too High A highly concentrated solution can quickly oversaturate the tissue.Dilute the existing this compound solution with its solvent (e.g., distilled water or 2-ethoxy ethanol). A reduction from 1.5% to 0.5% may be effective.
Inadequate Differentiation If a differentiation step is part of your protocol, it may be insufficient to remove the excess stain.Differentiate briefly in 70-80% ethanol after this compound staining to gently remove excess yellow. Control this step microscopically.
Thick Tissue Sections Thicker sections will naturally absorb more dye, leading to a more intense stain.Ensure tissue sections are cut at the recommended thickness, typically 4-5 microns.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in histology?

A1: this compound is a synthetic, lemon-yellow azo dye used as a counterstain in various histological procedures.[1][2] It provides a yellow background that creates contrast with other stains, such as the blue of hematoxylin or the red of Phloxine.[3] It is often used as a safer alternative to picric acid.[2][4]

Q2: How should this compound staining solutions be prepared and stored?

A2: this compound is highly soluble in water. For a 1.5% aqueous solution, dissolve 1.5g of this compound powder in 100mL of distilled water. For Lendrum's method, a saturated solution in 2-ethoxy ethanol (cellosolve) is used.[3] Aqueous solutions are stable and can be stored in a tightly closed container at room temperature (18-25°C).[1][5]

Q3: Can this compound be used with a standard Hematoxylin and Eosin (B541160) (H&E) protocol?

A3: While not a standard component of H&E, this compound can be used as a counterstain with hematoxylin. It provides a yellow background that contrasts well with the blue-stained nuclei.[3] In such a protocol, it would typically replace eosin or be used in a more complex, multi-stain procedure.

Q4: Why is my this compound stain fading or disappearing after mounting?

A4: Fading can occur if the stain is not properly "set" or if subsequent reagents remove it. This compound is very soluble in water, so inadequate dehydration after staining can lead to its removal.[3] Ensure a rapid and thorough dehydration process through graded alcohols and clearing with xylene before coverslipping.

Q5: Are there any specific safety precautions for handling this compound?

A5: this compound is generally considered safe to handle in a laboratory setting. It is not highly toxic, but standard laboratory practices such as wearing gloves and eye protection should always be followed. It will stain skin and surfaces yellow.

Experimental Protocols

Protocol 1: this compound as a General Yellow Counterstain (Aqueous Method)

This protocol is suitable for providing a yellow background to contrast with nuclear stains like hematoxylin.

Reagents:

  • Hematoxylin solution (e.g., Gill's or Harris')

  • 1.5% Aqueous this compound Solution (1.5g this compound in 100mL distilled water)

  • Acid-alcohol (if needed for hematoxylin differentiation)

  • Scott's Tap Water Substitute or other bluing agent

  • Graded alcohols (70%, 95%, 100%)

  • Xylene or xylene substitute

Methodology:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain with hematoxylin for 3-5 minutes.

  • Rinse in running tap water.

  • Differentiate in acid-alcohol if necessary.

  • Rinse in running tap water.

  • Blue the sections in Scott's Tap Water Substitute for 1-2 minutes.

  • Wash in running tap water for 5 minutes.

  • Counterstain in 1.5% Aqueous this compound solution for 1 minute.

  • Rinse briefly in distilled water.

  • Dehydrate rapidly through graded alcohols (95% and 100%).

  • Clear in three changes of xylene.

  • Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Blue

  • Background Tissue/Cytoplasm: Yellow

Protocol 2: Lendrum's Phloxine-Tartrazine Method

This method is used to demonstrate acidophilic viral inclusion bodies or Paneth cell granules.

Reagents:

  • Mayer's hemalum

  • Solution A (Phloxine): 0.5g Phloxine B, 0.5g Calcium Chloride, 100mL Distilled Water

  • Solution B (this compound): Saturated solution of this compound in 100mL of 2-ethoxy ethanol (cellosolve)

Methodology:

  • Deparaffinize and rehydrate sections to water.

  • Stain nuclei with Mayer's hemalum for 5-10 minutes.

  • Wash in running tap water for 5 minutes to blue the nuclei.

  • Stain in Phloxine solution (Solution A) for 20 minutes.

  • Rinse briefly in tap water and blot until almost dry.

  • Rinse with 2-ethoxy ethanol to remove remaining water.

  • Place in this compound solution (Solution B) and monitor microscopically until the desired differentiation is achieved (inclusions remain red, background becomes yellow). This step is highly variable.

  • Rinse briefly and thoroughly with absolute ethanol. Do not use water.

  • Clear in xylene and mount with a resinous medium.

Expected Results:

  • Nuclei: Blue

  • Viral Inclusions/Paneth Cell Granules: Red

  • Background: Yellow

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and executing this compound staining protocols.

G Troubleshooting Workflow for Poor this compound Contrast Start Staining complete. Evaluate contrast. Weak_Stain Is yellow stain too weak? Start->Weak_Stain Intense_Stain Is yellow stain too intense? Weak_Stain->Intense_Stain No Increase_Time Increase staining time (e.g., 1 min to 3 min) Weak_Stain->Increase_Time Yes Optimal_Stain Stain is optimal. End. Intense_Stain->Optimal_Stain No Decrease_Time Decrease staining time (e.g., 1 min to 30 sec) Intense_Stain->Decrease_Time Yes Increase_Conc Increase this compound concentration (e.g., 0.5% to 1.5%) Increase_Time->Increase_Conc Check_Rinse Reduce rinse time after this compound Increase_Conc->Check_Rinse Check_pH_Weak Lower pH of staining solution Check_Rinse->Check_pH_Weak Decrease_Conc Decrease this compound concentration (e.g., 1.5% to 0.5%) Decrease_Time->Decrease_Conc Differentiate Add brief differentiation step in 70% ethanol Decrease_Conc->Differentiate Check_Thickness Verify section thickness (aim for 4-5 µm) Differentiate->Check_Thickness

Caption: Troubleshooting logic for weak or intense this compound staining.

G General Aqueous this compound Staining Workflow A 1. Deparaffinize & Rehydrate (Xylene -> Alcohols -> Water) B 2. Nuclear Staining (e.g., Hematoxylin) A->B C 3. Rinse & Blue (Tap Water -> Bluing Agent) B->C D 4. Counterstain (Aqueous this compound Solution) C->D E 5. Brief Rinse (Distilled Water) D->E F 6. Dehydrate (95% -> 100% Alcohols) E->F G 7. Clear (Xylene) F->G H 8. Mount (Resinous Medium) G->H

Caption: Standard experimental workflow for this compound counterstaining.

References

"troubleshooting Tartrazine aggregation in concentrated solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with concentrated solutions of Tartrazine (also known as FD&C Yellow No. 5 or E102).

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in common laboratory solvents?

A1: this compound, as a trisodium (B8492382) salt, is highly soluble in water. Its solubility is also significant in glycols. The free acid form of this compound, however, is very insoluble in water. Solubility in ethanol (B145695) is limited.[1]

Data Table: Solubility of this compound in Various Solvents

Solvent Temperature Solubility
Water 25 °C (77 °F) 20 g / 100 mL[1][2]
Water 30 °C (86 °F) 26 g / 100 mL[3][4]
Glycerol 25 °C (77 °F) 18 g / 100 mL[1]
Propylene (B89431) Glycol 25 °C (77 °F) 7 g / 100 mL[1]

| Ethanol | Not Specified | 0.8 mg / mL[1] |

Q2: What are the optimal pH and temperature conditions for maintaining this compound stability in solution?

A2: this compound solutions are most stable within a pH range of 3 to 8, showing no significant changes under these conditions.[2][3] Drastic changes in pH, particularly shifting to highly acidic conditions (below pH 3), can cause precipitation as the highly insoluble free acid form is generated.[5] The dye is thermally stable up to 200°C in air.[6] For prepared stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended to prevent degradation from repeated freeze-thaw cycles.[7]

Q3: Why is my concentrated this compound solution appearing cloudy or forming a precipitate?

A3: Cloudiness or precipitation in a this compound solution can be attributed to several factors:

  • Low pH: The most common cause is a drop in pH below 3.0. In acidic conditions, the soluble trisodium salt of this compound converts to its insoluble free acid form.

  • Low Temperature: As with most solutes, the solubility of this compound is temperature-dependent. If a solution prepared at a higher temperature is cooled, it may become supersaturated, leading to precipitation.

  • High Electrolyte Concentration: The presence of high concentrations of salts (electrolytes) can reduce the solubility of azo dyes like this compound, leading to a "salting-out" effect and precipitation.

  • Interaction with Cationic Species: Electrostatic interactions between the anionic this compound dye and cationic molecules in the solution can lead to the formation of insoluble complexes and aggregation.

Q4: Is this compound sensitive to light or oxidizing agents?

A4: this compound has good stability to light but only fair stability to oxidation.[2][3] It is incompatible with strong oxidizing agents.[3][4] Therefore, it is recommended to store stock solutions protected from light and to avoid mixing with strong oxidizers.[7]

Troubleshooting Guide

This guide addresses common issues encountered when working with concentrated this compound solutions.

Problem: Precipitate forms after preparing a concentrated aqueous solution.

This workflow provides a logical sequence for troubleshooting precipitation issues.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Observation: Precipitate in this compound Solution ph_check 1. Measure Solution pH start->ph_check ph_low pH < 3.0 ph_check->ph_low Low pH ph_ok pH 3.0 - 8.0 ph_check->ph_ok Normal pH adjust_ph Action: Adjust pH to > 3.0 with dilute NaOH. Observe if precipitate redissolves. ph_low->adjust_ph temp_check 2. Check Storage/Current Temperature ph_ok->temp_check temp_low Was solution exposed to cold? temp_check->temp_low heat Action: Gently warm solution (e.g., 30-40°C). Use sonication to aid dissolution. temp_low->heat Yes impurity_check 3. Review Solution Components temp_low->impurity_check No electrolytes Are high concentrations of salts or cationic molecules present? impurity_check->electrolytes reformulate Action: Consider reformulating with lower electrolyte concentration or using a stabilizing co-solvent (e.g., propylene glycol). electrolytes->reformulate Yes end Consult further literature for specific interactions. electrolytes->end No G weigh 1. Weigh this compound add_solvent 2. Add ~80% of final volume of water weigh->add_solvent dissolve 3. Dissolve with Stirring add_solvent->dissolve check_precipitate Precipitate or cloudiness? dissolve->check_precipitate heat_sonicate 4. Gently warm and/or sonicate to clarify check_precipitate->heat_sonicate Yes qs 5. Cool to RT & bring to final volume (QS) check_precipitate->qs No heat_sonicate->qs filter 6. Sterilize with 0.22 µm filter qs->filter store 7. Aliquot and Store filter->store

References

Technical Support Center: Method Development for Tartrazine Analysis in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals involved in the analysis of Tartrazine (also known as FD&C Yellow No. 5 or E102) in complex matrices such as food, beverages, and pharmaceuticals.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) in my HPLC analysis?

A: Poor peak shape in HPLC is a common issue that can stem from several factors related to the column, mobile phase, or sample injection.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as residual silanol (B1196071) interactions.[1] It can also result from a contaminated or worn-out column.

    • Solution: Ensure the mobile phase pH is appropriate to suppress silanol interactions.[1] Flushing the column or replacing the guard column can also resolve the issue.[2]

  • Peak Fronting: This may indicate column overload or a problem with the column bed.

    • Solution: Try diluting the sample to a lower concentration. If the problem persists, the column may need to be replaced.[2]

  • Split Peaks: This issue often points to a partially blocked frit, a damaged column, or a mismatch between the injection solvent and the mobile phase.[3][4]

    • Solution: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.[4] If the problem continues, inspect and clean or replace the column's inlet frit.[1]

Q2: My this compound recovery is consistently low after sample preparation. What could be the cause?

A: Low recovery of this compound is often linked to the sample preparation method, especially when dealing with complex matrices.[5]

  • Inadequate Extraction: The chosen extraction solvent may not be efficient in extracting this compound from the sample matrix. This compound is water-soluble, so aqueous-based extraction is typically effective.[5][6]

    • Solution: Optimize the extraction solvent system. For solid samples, techniques like Solid-Phase Extraction (SPE) or the QuEChERS method are recommended for better recovery.[5][7]

  • Matrix Effects: Complex matrices in food and beverage products can interfere with the extraction process, leading to reduced recovery.[5]

    • Solution: Employ a cleanup step after extraction. SPE is a widely used technique for this purpose.[8][9] The use of polyamide sorbents has also been shown to be effective in removing interferences.[6]

  • Analyte Loss During Evaporation: If a solvent evaporation step is used, this compound may be lost if the temperature is too high or the process is too long.

    • Solution: Use a gentle stream of nitrogen for evaporation and avoid excessive heat.

Q3: I'm seeing significant matrix interference in my chromatograms. How can I minimize this?

A: Matrix interference is a common challenge in the analysis of complex samples and can affect the accuracy of quantification.[5]

  • Insufficient Sample Cleanup: Direct injection of sample extracts without a cleanup step can introduce interfering compounds.

    • Solution: Implement a robust sample cleanup method. Solid-Phase Extraction (SPE) is highly effective for removing matrix components.[8] Using cartridges like C18 can help in retaining this compound while allowing interfering substances to pass through.[6]

  • Inappropriate Analytical Column: The HPLC column may not be providing sufficient resolution between this compound and co-eluting matrix components.

    • Solution: Optimize the HPLC method by adjusting the mobile phase composition or gradient. Alternatively, a different column with a different selectivity may be required.

  • Non-Specific Detection Wavelength: The UV-Vis detector wavelength may not be selective for this compound.

    • Solution: Set the detector to the maximum absorbance wavelength of this compound, which is approximately 425-427 nm, to enhance selectivity.[10][11]

Q4: My results are inconsistent and show high variability between injections. What should I check?

A: High variability in results can be due to issues with the HPLC system or sample preparation.

  • Pump and Flow Rate Issues: Fluctuations in the pump's flow rate can lead to variations in retention times and peak areas.

    • Solution: Check for leaks in the pump and fittings. Ensure the mobile phase is properly degassed to prevent air bubbles in the pump head.[3]

  • Injector Problems: Inconsistent injection volumes or leaks in the injector can cause significant variability.[4]

    • Solution: Inspect the injector for any leaks and ensure the sample loop is completely filled during injection.[4]

  • Sample Stability: this compound may degrade under certain conditions, leading to inconsistent results.

    • Solution: Prepare fresh standards and samples daily. Store them in a cool, dark place to prevent degradation.

Q5: The signal-to-noise ratio for my this compound peak is low, indicating poor sensitivity. How can I improve it?

A: Low sensitivity can be a result of instrument settings or the analytical method itself.

  • Suboptimal Detector Wavelength: Using a wavelength other than the absorbance maximum for this compound will result in a lower signal.

    • Solution: Ensure the UV-Vis detector is set to the λmax of this compound (around 425-427 nm).[10][11]

  • Insufficient Sample Concentration: The concentration of this compound in the injected sample may be below the method's limit of detection.

    • Solution: Incorporate a preconcentration step during sample preparation, such as Solid-Phase Extraction (SPE), to increase the analyte concentration.[9][12]

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can lead to a decrease in signal intensity.

    • Solution: Clean the detector's flow cell according to the manufacturer's instructions. If the problem persists, the lamp may need to be replaced.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from solid food matrices?

A: For solid food matrices, a dispersive solid-phase extraction (d-SPE) method, commonly known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is highly recommended.[5][7] This method involves an initial extraction with a solvent followed by a cleanup step using a d-SPE sorbent to remove matrix interferences, resulting in high recovery and clean extracts.[5]

Q2: How do I select the optimal mobile phase for HPLC analysis of this compound?

A: The choice of mobile phase depends on the type of HPLC column used. For reversed-phase columns (e.g., C18), a mixture of a buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as methanol (B129727) or acetonitrile) is typically used.[13] The pH of the buffer and the ratio of the organic solvent can be adjusted to optimize the retention and peak shape of this compound.

Q3: What are the essential validation parameters to consider for a new this compound analysis method?

A: According to ICH guidelines, the key validation parameters for an analytical method include:[13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[10][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[10][13]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A: The identity of the this compound peak can be confirmed by:

  • Retention Time Matching: Comparing the retention time of the peak in the sample with that of a certified this compound standard under the same chromatographic conditions.

  • Spiking: Adding a known amount of this compound standard to the sample extract. An increase in the height or area of the suspected peak confirms its identity.

  • UV-Vis Spectral Analysis: If using a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector, the UV-Vis spectrum of the peak in the sample can be compared to that of the standard.[5]

  • Mass Spectrometry (MS): For unambiguous confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) provides mass-to-charge ratio information, which is highly specific for this compound.[15]

Q5: Are there viable alternatives to HPLC for the analysis of this compound?

A: Yes, several other techniques can be used for this compound analysis:

  • UV-Vis Spectrophotometry: This is a simple, rapid, and cost-effective method for quantifying this compound, especially in samples with simple matrices.[5][7] However, it may lack specificity in complex samples due to spectral overlap from other components.[16]

  • Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): These are useful for qualitative screening and can be used for quantitative analysis, offering good separation and sensitivity.[15][17]

  • Capillary Electrophoresis (CE): This technique provides high separation efficiency and is suitable for the analysis of charged molecules like this compound.[18]

  • Electrochemical Sensors: These offer a rapid and sensitive method for the determination of this compound.[18]

Section 3: Method Performance Data

The following tables summarize quantitative data from various studies on this compound analysis, allowing for easy comparison of different methods and their performance characteristics.

Table 1: Comparison of HPLC-UV/Vis Methods for this compound Determination

MatrixColumnMobile PhaseLODLOQRecovery (%)Reference
Powder DrinksC18Acetonitrile (B52724):Ammonium Acetate (86:14)0.0325 µg/mL0.1052 µg/mL99.0 - 100.7[13]
Soft DrinksC18Acetonitrile:Water with Ammonium Acetate0.03 µg/mL0.1 µg/mLNot specified[16]
Yogurt & Milk DrinksNot specifiedNot specified1.22 µg/L3.71 µg/L98.1 - 106.6[6]
Food SamplesNot specifiedNot specified2.50 µg/L8.33 µg/LNot specified[6]
Food SamplesC8Phosphate buffer:Triton X-1000.05 µg/mLNot specifiedNot specified[6]
Cookies, Rice, JuiceC8Not specified0.04 mg/kg0.06 mg/kg98.1[6]

Table 2: Performance of Different Sample Preparation Techniques

TechniqueMatrixRecovery (%)Key AdvantagesReference
Solid-Phase Extraction (SPE)Food and Medicine>95%Good preconcentration and cleanup[12]
Cloud Point Extraction (CPE)Sweets and SyrupNot specifiedSimple, low solvent consumption[19]
Ionic Liquid-Based Aqueous Two-Phase System (IL-ATPS)Soft Drinks, Candy93.5 - 97.4Efficient, environmentally friendly[8]
Dispersive Solid-Phase Extraction (d-SPE / QuEChERS)Food and BeveragesHighQuick, easy, and effective[5][7]

Section 4: Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Beverage Samples

This protocol provides a general procedure for the extraction and cleanup of this compound from beverage samples using a C18 SPE cartridge.

  • Sample Preparation: Degas carbonated beverages by sonication for approximately 30 minutes.[16] Filter the sample through a 0.45 µm membrane filter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 10 mL of the filtered beverage sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove unretained matrix components.

  • Elution: Elute the retained this compound with a suitable solvent, such as methanol or a mixture of methanol and ammonia (B1221849) solution.[6]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Protocol 2: HPLC-UV/Vis Analysis of this compound

This protocol outlines a typical HPLC-UV/Vis method for the quantification of this compound.

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or DAD/PDA detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and sample.[13]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[16]

  • Injection Volume: 10-20 µL.

  • Detection: UV-Vis detector set at the absorbance maximum of this compound (approximately 425 nm).[11]

  • Quantification: Create a calibration curve using a series of this compound standards of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Section 5: Visual Guides and Workflows

Diagram 1: General Workflow for this compound Analysis

G General Workflow for this compound Analysis in Complex Samples cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Sample (Food/Beverage) Extraction Extraction (e.g., LLE, Ultrasonic) Sample->Extraction Cleanup Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC Detection UV-Vis Detection (~425 nm) HPLC->Detection Quantification Peak Integration & Quantification Detection->Quantification Report Result Reporting Quantification->Report

Caption: A flowchart illustrating the key stages of this compound analysis.

Diagram 2: Troubleshooting Logic for Low Analyte Recovery

G Troubleshooting Low this compound Recovery Start Start: Low Recovery Observed CheckExtraction Is Extraction Method Optimized? Start->CheckExtraction CheckCleanup Is Cleanup Step Efficient? CheckExtraction->CheckCleanup Yes OptimizeExtraction Optimize Solvent & Technique (e.g., QuEChERS) CheckExtraction->OptimizeExtraction No CheckMatrix Significant Matrix Effects? CheckCleanup->CheckMatrix Yes OptimizeCleanup Refine Cleanup (e.g., change SPE sorbent) CheckCleanup->OptimizeCleanup No CheckLoss Analyte Loss During Evaporation? CheckMatrix->CheckLoss No ImproveCleanup Enhance Cleanup Protocol CheckMatrix->ImproveCleanup Yes GentleEvaporation Use Gentle Evaporation Conditions CheckLoss->GentleEvaporation Yes End Problem Resolved CheckLoss->End No OptimizeExtraction->CheckExtraction OptimizeCleanup->CheckCleanup ImproveCleanup->CheckMatrix GentleEvaporation->CheckLoss

Caption: A decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Enhancing the Photodegradation Efficiency of Tartrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photodegradation of the azo dye Tartrazine. The information is compiled from various scientific studies to help you optimize your experimental setup and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for the photodegradation of this compound?

A1: Advanced Oxidation Processes (AOPs) are highly effective for the complete removal of this compound from aqueous solutions.[1] These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can break down the complex structure of the dye.[1] Commonly employed AOPs for this compound degradation include:

  • Heterogeneous Photocatalysis: This involves using semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV or solar irradiation.[2][3][4][5][6] Doping these catalysts with metals or non-metals can significantly enhance their efficiency.[2][7]

  • UV/H₂O₂ Process: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) generates hydroxyl radicals, leading to the degradation of this compound.[1][8]

  • Fenton and Photo-Fenton Processes: These methods use Fenton's reagent (Fe²⁺ and H₂O₂) with or without UV light to produce hydroxyl radicals.[1][9]

  • Sonolysis and Sonocatalysis: Ultrasound can be used alone or in combination with catalysts and UV light to degrade this compound.[1][8]

Q2: Which photocatalyst is most efficient for this compound degradation?

A2: Both TiO₂ and ZnO are widely used and effective photocatalysts for this compound degradation.[3][4][5] However, their efficiency can be significantly improved through modifications:

  • (Ce, Ag) co-doped ZnO: This catalyst has shown outstanding photocatalytic activity, achieving up to 98.91% degradation of this compound under solar irradiation.[2][7][10]

  • Benzoic Acid/TiO₂ System: The addition of benzoic acid to a TiO₂ system can dramatically increase the degradation rate of this compound from 28.69% to 99.08% after 90 minutes.[11]

  • Iron-doped Biochar: Biochar derived from Theobroma cacao L. husk and doped with iron has demonstrated a 93.45% removal of this compound under specific conditions.[12]

  • LaFeO₃/ZnO Composites: These composites exhibit enhanced photocatalytic performance under both UV and visible light compared to the individual oxides.[4]

Q3: What is the role of pH in the photodegradation of this compound?

A3: The pH of the solution is a critical parameter that can significantly influence the degradation efficiency. The effect of pH is complex and can depend on the type of photocatalyst used.

  • For (Ce, Ag) co-doped ZnO, the degradation of this compound is high across a wide pH range, with a maximum degradation observed at pH 9.0.[2][7]

  • In the UV/H₂O₂ process, an acidic pH of 3 has been found to be optimal.[8]

  • For iron-doped biochar, the optimal pH range for this compound photodegradation is between 5 and 7.[12]

  • With a benzoic acid/TiO₂ system, a pH of 3 provides the best degradation results.[11]

Q4: Does the initial concentration of this compound affect the degradation efficiency?

A4: Yes, the initial concentration of the dye plays a crucial role. Generally, as the initial concentration of this compound increases, the degradation efficiency decreases.[2][3] This is because at higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can block the light from reaching the active sites.[2] Additionally, the quantity of generated hydroxyl radicals may be insufficient to degrade the higher amount of dye molecules.[2]

Q5: Can the photocatalyst be reused?

A5: Yes, one of the advantages of heterogeneous photocatalysis is the potential for catalyst reuse. For example, (Ce, Ag) co-doped ZnO has been shown to maintain its high photocatalytic efficiency even after six cycles of use.[2][10]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Degradation Efficiency 1. Suboptimal pH of the solution.1. Adjust the pH to the optimal value for your specific photocatalyst or AOP (see FAQs).[2][8][11][12]
2. Inappropriate catalyst dosage.2. Optimize the catalyst concentration. An excess of catalyst can lead to light scattering and a decrease in efficiency.[2] For (Ce, Ag) co-doped ZnO, an optimal dose of 1 g/L has been reported.[2]
3. Insufficient light intensity or inappropriate wavelength.3. Ensure the light source provides sufficient energy to activate the photocatalyst. Check the absorption spectrum of your catalyst. For some systems, natural sunlight can be a cost-effective alternative to UV lamps.[2][7]
4. High initial dye concentration.4. Dilute the this compound solution. Higher concentrations can inhibit light penetration and reduce efficiency.[2][3]
5. Catalyst deactivation.5. Regenerate the catalyst by washing with distilled water and drying before reuse.[2]
Inconsistent Results 1. Fluctuations in experimental conditions.1. Maintain constant parameters such as temperature, stirring speed, and light intensity throughout the experiments.
2. Degradation of the light source over time.2. Monitor the output of your lamp and replace it if necessary.
3. Incomplete dispersion of the catalyst.3. Ensure the catalyst is well-dispersed in the solution through adequate stirring or sonication before starting the irradiation.
Reaction Stops Prematurely 1. Consumption of the oxidizing agent (e.g., H₂O₂).1. In systems like UV/H₂O₂, ensure an optimal concentration of the oxidizing agent is maintained. An excess can have a scavenging effect on hydroxyl radicals.[1][8]
2. Formation of inhibiting byproducts.2. Analyze the solution for the presence of intermediate products that might be poisoning the catalyst or absorbing light.

Quantitative Data Summary

Table 1: Comparison of Different Photocatalytic Systems for this compound Degradation

Photocatalyst/SystemLight SourceInitial this compound Conc.Catalyst DosepHReaction Time (min)Degradation Efficiency (%)Reference
(Ce, Ag) co-doped ZnOSunlight10 mg/L1 g/L6.0 (free)9098.91[2][10]
Pure ZnOSunlight10 mg/L1 g/L6.0 (free)9044.82[2][10]
TiO₂UV4 x 10⁻⁵ mol/L1.5 g/L-1585[3][13]
Benzoic Acid/TiO₂-20 mg/L0.10 g39099.08[11]
Iron-doped BiocharUV (254 nm)25 ppm1 g / 100 mL52400 (40 h)93.45[12]
H₂O₂/UV/US-10 ppm-3-74.36[8]
ZnO/UV/US-10 ppm-3-85.31[8]
US/UV/Fenton-10 ppm-3-93.11[8]
O₃-Fenton-50 mg/dm³1 mg Fe²⁺, 15 µL H₂O₂5.53079.4[9]

Table 2: Kinetic Data for this compound Photodegradation

SystemKinetic ModelRate Constant (k)Reference
TiO₂First-order-[3][13]
Iron-doped BiocharPseudo-first-order0.04053 h⁻¹[12]
H₂O₂/UVPseudo-first-order0.002 min⁻¹[8]
H₂O₂/USPseudo-first-order0.007 min⁻¹[8]
H₂O₂/UV/USPseudo-first-order0.011 min⁻¹[8]
Cu-Modified Silicon NanowiresPseudo-first-order-[14]

Experimental Protocols

1. Synthesis of (Ce, Ag) co-doped ZnO Photocatalyst

This protocol is based on a solvothermal process described in the literature.[2][10]

  • Materials: Zinc acetate (B1210297) dihydrate, Cerium chloride, Silver nitrate (B79036), Ethanol, Distilled water.

  • Procedure:

    • Dissolve zinc acetate dihydrate in ethanol.

    • Add aqueous solutions of cerium chloride and silver nitrate to the zinc acetate solution under stirring.

    • Transfer the resulting suspension to a Teflon-lined autoclave and heat at 120°C for 22 hours.

    • After cooling, filter the precipitate and wash it several times with bi-distilled water.

    • Dry the final product.

2. General Procedure for a Photocatalytic Degradation Experiment

This is a generalized protocol based on common practices reported in the literature.[2][3][4][12]

  • Materials and Equipment: this compound solution of known concentration, photocatalyst, beaker or reactor vessel (preferably quartz for UV experiments), light source (UV lamp or access to natural sunlight), magnetic stirrer, pH meter, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound.

    • In the reactor, add a specific volume of the this compound solution and the desired amount of photocatalyst.

    • Adjust the pH of the suspension to the desired value using dilute acid or base.

    • Stir the suspension in the dark for a period (e.g., 30-120 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[4]

    • Turn on the light source to initiate the photodegradation reaction.

    • At regular time intervals, withdraw aliquots of the suspension.

    • Centrifuge or filter the aliquots to remove the catalyst particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of this compound (around 426-427 nm) using a UV-Vis spectrophotometer.[4][15]

    • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_solution Prepare this compound Solution add_catalyst Add Catalyst to Solution prep_solution->add_catalyst prep_catalyst Synthesize/Prepare Photocatalyst prep_catalyst->add_catalyst adjust_ph Adjust pH add_catalyst->adjust_ph dark_adsorption Stir in Dark (Adsorption-Desorption Equilibrium) adjust_ph->dark_adsorption irradiation Irradiate with Light Source (UV/Sunlight) dark_adsorption->irradiation sampling Withdraw Samples at Intervals irradiation->sampling separation Separate Catalyst (Centrifuge/Filter) sampling->separation measurement Measure Absorbance (UV-Vis) separation->measurement calculation Calculate Degradation Efficiency measurement->calculation

Caption: A typical workflow for a this compound photodegradation experiment.

Degradation_Mechanism cluster_catalyst Photocatalyst (e.g., ZnO, TiO2) cluster_radicals Radical Formation cluster_degradation Degradation Process catalyst Semiconductor vb Valence Band (h+) catalyst->vb hole generation cb Conduction Band (e-) catalyst->cb electron excitation h2o H2O vb->h2o oxidation o2 O2 cb->o2 reduction oh_radical •OH (Hydroxyl Radical) o2_radical •O2- (Superoxide Radical) This compound This compound intermediates Degradation Intermediates This compound->intermediates Oxidation by •OH and •O2- final_products CO2 + H2O + Mineral Acids intermediates->final_products Further Oxidation light Light (hν) light->catalyst h2o->oh_radical o2->o2_radical

References

Technical Support Center: Addressing Tartrazine-Induced Artifacts in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate artifacts caused by Tartrazine (also known as FD&C Yellow 5) in cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell imaging?

This compound is a synthetic yellow azo dye approved by the FDA for use in food, drugs, and cosmetics.[1][2] In cell imaging, it has a dual role. Historically, it has been used as a simple staining dye. More recently, it has gained attention as an effective optical clearing agent (OCA).[2][3] When dissolved in water, this compound increases the refractive index of the solution to better match that of biological tissues, which reduces light scattering and allows for deeper and clearer imaging of structures.[2][4][5]

Q2: What are the most common artifacts induced by this compound during cell imaging?

Researchers may encounter several artifacts when using this compound, including:

  • Fluorescence Interference: this compound itself is fluorescent, which can lead to high background signals or spectral overlap with other fluorophores.[6][7][8]

  • Cellular Toxicity and Morphological Changes: At concentrations commonly used for optical clearing (e.g., 0.6 M), this compound solutions are hypertonic, which can cause cell shrinkage, cessation of normal functions, and cell death in live imaging experiments.[9][10]

  • Signal Quenching or Masking: this compound has a strong absorption peak around 428 nm.[3] This can absorb the excitation light intended for other dyes or overwhelm the emission signals from endogenous sources, leading to suboptimal imaging performance.[3]

  • Precipitation: At high concentrations (above 20% w/w), this compound can precipitate out of the solution, forming aggregates that appear as artifacts in images.[3]

  • Phototoxicity: The interaction of this compound with light can produce reactive oxygen species, potentially leading to light-induced cell damage or death.[11]

Q3: How does this compound specifically interfere with fluorescence imaging channels?

This compound exhibits broad fluorescence emission, with a peak around 569 nm when excited with UV light (310-400 nm), and its fluorescence spectra can range from 500 nm to 750 nm.[6][7] This can cause significant spectral bleed-through into channels used for common fluorophores like GFP, YFP, and even some orange-red dyes like RFP or Texas Red, complicating multiplex imaging.

Q4: Is this compound toxic to cells?

Yes, at concentrations required for effective optical clearing, this compound is toxic to live mammalian cells.[9] A 0.6 M solution of this compound is significantly hypertonic (over 1400 mOsm/kg), while mammalian cells are typically cultured in isotonic media of 280-300 mOsm/kg.[9][10] This hypertonic environment is the primary driver of its acute toxicity in live-cell experiments. Studies have also shown that this compound can induce cytotoxicity, oxidative stress, and DNA damage in various cell lines over longer exposure times.[12][13][14]

Q5: Are there alternatives to this compound?

Yes, several alternatives exist depending on the application:

  • For Optical Clearing: Other optical clearing agents like glycerol (B35011) can be used, though they may have their own effects on cell viability.[10] For live-cell imaging, developing isotonic and minimally invasive optical clearing media is a key area of research.[9]

  • As a Yellow Dye: For applications requiring a yellow color, natural alternatives such as curcumin (B1669340) (from turmeric) and safflower concentrate are available. Carotenoids like beta-carotene (B85742) and lutein (B1675518) can also provide a range of yellow to golden hues.

Troubleshooting Guides

Issue 1: High Background Fluorescence or Unexpected Signal

Question: My images have a strong, diffuse signal in the yellow-orange channel, even in my negative control slides. What is causing this and how can I fix it?

Answer: This is likely due to the intrinsic fluorescence of this compound itself. The dye has a broad emission spectrum that can overlap with many common imaging channels.[6][8]

Solutions:

  • Spectral Unmixing: If your microscopy system is equipped for it, perform spectral imaging and use linear unmixing algorithms to computationally separate the this compound signal from your specific probe's signal.

  • Choose spectrally distinct fluorophores: Select dyes that emit further into the red or far-red spectrum to minimize overlap with this compound's fluorescence peak (around 569 nm).

  • Create a "this compound-only" control: Image a sample treated only with this compound (no other fluorescent labels). Use this image to establish a baseline background signal that can be subtracted from your experimental images during analysis.

  • Reduce this compound Concentration: If possible for your application, lowering the dye concentration may reduce the background signal, though this could compromise its effectiveness as a clearing agent.

Issue 2: Altered Cell Morphology or Poor Cell Viability in Live Imaging

Question: After applying this compound for live-cell imaging, my cells are shrinking and appear unhealthy, and many have died. How can I prevent this?

Answer: The primary cause is the hypertonic nature of high-concentration this compound solutions used for optical clearing, which is toxic to live cells.[9][10]

Solutions:

  • Use Isotonic Concentrations: For live-cell imaging, it is critical to use an isotonic this compound solution (~109.1 mM, ~300 mOsm/kg).[9] However, be aware that at this concentration, the refractive index is only about 1.351, which is not effective for significant optical clearing.[9][10]

  • Limit Exposure Time: If a higher concentration is absolutely necessary, minimize the exposure time to capture images before significant cell stress and morphological changes occur.

  • Perform Endpoint Assays: If live imaging is not feasible, consider using this compound for fixed-cell endpoint assays where cytotoxicity is not a concern.

  • Consider Alternative Clearing Agents: Explore other OCAs specifically designed for live-cell imaging that are biocompatible and isotonic.

Issue 3: Weak Signal from My Fluorescent Probe

Question: The signal from my target protein, labeled with a green fluorescent protein (GFP), is significantly weaker after I applied this compound. Why is this happening?

Answer: This can be caused by two main phenomena:

  • Absorption Interference: this compound strongly absorbs light in the blue-green spectrum (peak at ~428 nm), which is the typical excitation range for probes like GFP.[3] The this compound molecules essentially "soak up" the excitation light before it can reach your fluorophore.

  • Signal Masking: The strong absorption of this compound can overwhelm the endogenous absorption signals you are trying to measure, particularly in techniques like photoacoustic microscopy.[3]

Solutions:

  • Optimize Concentration: Carefully titrate the this compound concentration. Studies in photoacoustic microscopy found that a 15% w/w concentration provided optimal clearing without excessive signal masking.[3]

  • Switch Fluorophore: Use a fluorophore with excitation and emission wavelengths that are further away from this compound's absorption peak. Probes excited by yellow or red light may perform better.

  • Increase Excitation Power: Cautiously increase the laser power for excitation. Warning: This can accelerate photobleaching of your probe and increase the risk of phototoxicity, so this should be done carefully and validated.[15]

Issue 4: Particulate Matter or Aggregates in Images

Question: I am observing bright, punctate spots and aggregates in my images that are not related to my cells. What are these?

Answer: this compound can precipitate and form aggregates at high concentrations, typically at 20% w/w and above.[3] These particles can scatter light and appear as bright artifacts in your images.

Solutions:

  • Use Fresh Solutions: Prepare this compound solutions fresh before each experiment, as precipitation can occur over time.

  • Avoid Supersaturation: Do not exceed the recommended concentration limits. A 25% w/w solution has been observed to form precipitates within 10 minutes.[3]

  • Filter the Solution: Before use, filter the this compound solution through a 0.22 µm syringe filter to remove any existing micro-precipitates.

  • Ensure Complete Dissolution: When preparing the solution, ensure the this compound powder is completely dissolved. Gentle heating (e.g., to 40°C) can aid dissolution.[16]

Quantitative Data & Experimental Protocols

Data Summary Tables

Table 1: Spectral and Physical Properties of this compound

PropertyValueSource(s)
Absorption Peak (λmax) ~428 - 436 nm[3][17]
Fluorescence Peak (λem) ~569 nm[6][7][8]
Fluorescence Excitation Range 310 - 400 nm (UV)[6][7][8]
Fluorescence Emission Range 500 - 750 nm[6][7]
Refractive Index (Isotonic, 109.1 mM) 1.351[9][10]
Refractive Index (0.6 M) 1.425[9]
Refractive Index (at 1310 nm) 1.418[5]

Table 2: Osmolality and Cytotoxicity of this compound Solutions

ConcentrationOsmolality (mOsm/kg)Effect on Live Mammalian CellsSource(s)
Typical Cell Culture Medium 280 - 300Isotonic, supports cell viability[9]
109.1 mM this compound ~300Isotonic, minimal optical clearing[9][10]
0.6 M this compound 1407 ± 14Hypertonic, toxic, causes cell shrinkage[9]
0.6 M this compound in PBS 1743 ± 2Highly hypertonic and toxic[9]
25 µg/mL - 100 µg/mL Not applicableSignificant cytotoxicity in normal stomach cells[13]
Experimental Protocols

Protocol 1: Preparation of Isotonic this compound for Live-Cell Imaging

This protocol is for preparing a solution that is non-toxic but has minimal optical clearing effects.[9][10]

  • Objective: To prepare a this compound solution that is osmotically balanced for live mammalian cells.

  • Materials: this compound powder, high-purity water, vapor pressure osmometer.

  • Procedure:

    • Prepare a stock solution of this compound in high-purity water.

    • Dilute the stock solution to create a series of concentrations.

    • Measure the osmolality of each dilution using a vapor pressure osmometer.

    • Identify the concentration that results in an osmolality of approximately 300 mOsm/kg. This has been experimentally determined to be around 109.1 mM .

    • Filter the final isotonic solution through a 0.22 µm sterile filter before adding it to your cells.

Protocol 2: General Protocol for Using this compound as an Optical Clearing Agent (Ex-Vivo)

This protocol is adapted for fixed tissues where cell viability is not a concern.[16]

  • Objective: To use this compound to reduce light scattering in fixed tissue samples.

  • Materials: this compound powder, deionized water, analytical balance, volumetric pipettes, heater/stirrer.

  • Procedure:

    • Calculate the mass of this compound powder required to prepare the desired concentration (e.g., 0.65 M or 15% w/w).

    • Use an analytical balance to weigh the precise amount of powder.

    • Dissolve the dye in deionized water. Use volumetric pipettes for accuracy.

    • If the powder does not dissolve completely at room temperature, heat the solution to 40°C for approximately 10 minutes while stirring.

    • Allow the solution to cool to room temperature.

    • Immerse the fixed tissue sample in the this compound solution. Incubation time will vary depending on tissue thickness and type (from minutes to hours).

    • Proceed with imaging.

Visualizations and Workflows

G cluster_0 Troubleshooting Workflow: Weak or No Fluorescence Signal start Weak or No Signal Observed q1 Is this compound present? start->q1 q2 Is excitation λ near 428nm (e.g., blue/green excitation)? q1->q2 YES s3 Problem is unrelated to this compound. Consult general IF troubleshooting guides. q1->s3 NO a1_yes YES a1_no NO s1 High probability of Absorption Interference q2->s1 YES s2 Issue is likely not This compound absorption. q2->s2 NO a2_yes YES a2_no NO res1 Solution: 1. Switch to a red-shifted fluorophore. 2. Cautiously increase excitation power. 3. Optimize this compound concentration. s1->res1 res2 Troubleshoot standard IF issues: - Antibody concentration - Fixation/Permeabilization - Photobleaching s2->res2

Caption: Workflow for troubleshooting weak fluorescence signals in the presence of this compound.

G cluster_1 Decision Tree: Using this compound for Cell Imaging start Experiment Type? live_cell Live-Cell Imaging start->live_cell Live fixed_cell Fixed-Cell Imaging start->fixed_cell Fixed q_live Is optical clearing essential? live_cell->q_live q_fixed Goal: Optical Clearing? fixed_cell->q_fixed use_isotonic Use Isotonic this compound (~109 mM) - Aware of minimal clearing effect - Monitor cell health q_live->use_isotonic NO use_alternative Use Alternative Method - Different clearing agent - No clearing agent q_live->use_alternative YES use_high_conc Use High Concentration this compound (e.g., 15% w/w or 0.6 M) - Optimize concentration - Filter solution before use q_fixed->use_high_conc YES use_as_dye Use as simple counterstain - Use low concentration - Be aware of fluorescence overlap q_fixed->use_as_dye NO

Caption: Decision tree for selecting the appropriate use of this compound in imaging.

G cluster_2 Mechanism of this compound-Induced Imaging Artifacts cluster_absorption Artifact 1: Absorption Interference cluster_fluorescence Artifact 2: Fluorescence Interference light_source Microscope Light Source (e.g., 488nm laser) This compound This compound Molecules light_source->this compound Absorbed fluorophore Target Fluorophore (e.g., GFP) light_source->fluorophore Excites detector Detector / Camera This compound->detector Emits Fluorescence (~569nm) fluorophore->detector Emits Signal abs_path Excitation light is absorbed by this compound, reducing photons available to excite the target fluorophore. fluo_path This compound emits its own fluorescence, which is captured by the detector and adds to background noise.

Caption: Mechanisms of this compound interference in fluorescence microscopy.

References

Technical Support Center: Improving the Limit of Detection for Tartrazine in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tartrazine (E 102) in aqueous samples. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the sensitivity and lower the detection limits of their analytical methods. Here you will find frequently asked questions, detailed troubleshooting guides, comparative data, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting trace levels of this compound in water?

A1: For achieving the lowest limits of detection, methods that combine high-efficiency separation with sensitive detection are recommended. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is highly sensitive and selective.[1][2] Other ultra-sensitive techniques include those based on fluorescence spectroscopy and Enzyme-Linked Immunosorbent Assay (ELISA).[2] For instance, a fluorescence sensor method has reported a limit of detection (LOD) as low as 0.34 ng/L.

Q2: How can I improve the detection limit of my existing HPLC-UV or UV-Vis Spectrophotometer method?

A2: The most effective way to improve the LOD for an existing instrument is to implement a preconcentration step before analysis.[3] Techniques like Solid-Phase Extraction (SPE), Cloud Point Extraction (CPE), and Liquid-Liquid Extraction (LLE) can effectively concentrate this compound from a large sample volume into a much smaller volume, thereby increasing its concentration before it is introduced to the instrument.[2] SPE is particularly common and effective for this purpose.[3][4]

Q3: What is Solid-Phase Extraction (SPE) and how does it help?

A3: Solid-Phase Extraction (SPE) is a sample preparation technique that separates components of a mixture according to their physical and chemical properties.[5] For this compound analysis, a water sample is passed through a cartridge containing a solid adsorbent (the stationary phase). This compound is retained on the adsorbent while other matrix components are washed away. Finally, a small volume of a strong solvent is used to elute the concentrated this compound for analysis.[5][6] This process both concentrates the analyte and removes interfering substances from the sample matrix.[6]

Q4: My water samples have a complex matrix (e.g., industrial effluent, beverages). How can I minimize interference?

A4: Complex matrices are a primary challenge in trace analysis. Using a robust sample cleanup and extraction method is crucial. Dispersive Solid-Phase Extraction (d-SPE), often known as the QuEChERS method, is effective for complex samples.[2] Additionally, SPE is specifically designed to reduce matrix effects by separating the analyte of interest from interfering compounds.[2] For highly complex samples, switching to a more selective analytical method like LC-MS/MS, which can distinguish this compound from other compounds based on its mass-to-charge ratio, is highly recommended.[1]

Q5: Are there cost-effective alternatives to HPLC for sensitive this compound detection?

A5: While HPLC and LC-MS offer excellent performance, they can be expensive. UV-Vis spectrophotometry is a much lower-cost alternative.[2] However, standard spectrophotometry often lacks the sensitivity for trace analysis. To overcome this, it can be combined with a highly effective preconcentration method. For example, using modified cellulose (B213188) nanosponges for extraction followed by UV-Vis analysis has achieved an LOD of 0.15 ng/mL.[4] Similarly, SPE coupled with spectrophotometry can achieve LODs in the low µg/L range.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Logical Diagram for Troubleshooting Poor Sensitivity

G cluster_start Problem cluster_analysis Troubleshooting Steps cluster_solutions Potential Solutions start Poor Sensitivity / High Limit of Detection check_instrument 1. Verify Instrument Performance (Calibration, Lamp/Detector Status) start->check_instrument Start Here check_standards 2. Check Standards & Reagents (Freshness, Purity, Correct pH) check_instrument->check_standards Instrument OK? recalibrate Recalibrate Instrument Replace Lamp check_instrument->recalibrate Issue Found check_protocol 3. Review Sample Prep Protocol (Extraction Efficiency, Volume Ratios) check_standards->check_protocol Standards OK? remake_std Prepare Fresh Standards Verify Reagent Quality & pH check_standards->remake_std Issue Found implement_precon 4. Implement Preconcentration (Is analyte concentration too low?) check_protocol->implement_precon Protocol OK? optimize_prep Optimize Extraction/Elution Solvents Adjust pH, Temperature, Time check_protocol->optimize_prep Issue Found add_spe Introduce SPE, CPE, or LLE Step Increase Sample Volume implement_precon->add_spe Yes, concentration is too low

Caption: Troubleshooting workflow for addressing poor analytical sensitivity.

Issue 1: Low Analyte Recovery after Solid-Phase Extraction (SPE)
Possible Cause Troubleshooting Step & Solution
Incorrect Sorbent Choice The retention mechanism of the sorbent may not be appropriate for this compound. Solution: For this compound (an anionic dye), an anion-exchange or a reversed-phase (e.g., C18) sorbent at an acidic pH can be effective. Verify that the sorbent chemistry matches the analyte's properties.[5]
Sample pH is Not Optimal The pH of the sample affects the charge of this compound and its interaction with the sorbent. Solution: Adjust the sample pH to ensure optimal retention. For reversed-phase SPE, a lower pH (e.g., pH 3) can increase retention. For anion-exchange, a neutral pH where this compound is anionic is required.[7]
Inefficient Elution The elution solvent may not be strong enough to remove this compound from the sorbent. Solution: Increase the strength of the elution solvent. For reversed-phase, this may mean increasing the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile). For ion-exchange, it may require changing the pH or ionic strength of the eluent to disrupt the interaction.[5][8]
Sample Overload The amount of this compound in the sample exceeds the binding capacity of the SPE cartridge. Solution: Use a smaller sample volume or increase the sorbent mass by using a larger SPE cartridge.[9]
High Flow Rate The sample is passing through the cartridge too quickly, not allowing enough time for this compound to bind to the sorbent. Solution: Decrease the flow rate during sample loading. A slow, steady flow (e.g., 1-2 mL/min) is often recommended.[5][10]
Cartridge Drying Out If the sorbent bed dries out after conditioning and before sample loading, the activation of the stationary phase is lost, leading to poor retention. Solution: Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. Do not let air pass through the cartridge before loading the sample.[5][9]
Issue 2: Poor Reproducibility (High %RSD) in Chromatographic Analysis
Possible Cause Troubleshooting Step & Solution
Inconsistent Sample Preparation Variations in pH adjustment, extraction times, or volumes between samples. Solution: Follow a strict, standardized protocol for all sample preparation steps. Use calibrated pipettes and consistent timing for each step.[9]
Variable Injection Volume The autosampler is not injecting a consistent volume, or manual injections are inconsistent. Solution: For autosamplers, check for air bubbles in the syringe and sample loop; perform a system wash. For manual injection, ensure the loop is completely filled and use a consistent technique.
Column Temperature Fluctuation Retention times in HPLC are sensitive to temperature. Inconsistent ambient temperatures can cause drift. Solution: Use a column oven to maintain a stable temperature throughout the analytical run.[11][12]
Mobile Phase Degradation or Change The mobile phase composition can change over time due to evaporation of the more volatile component or degradation. Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped and degas the mobile phase before use to prevent bubble formation in the pump.[11][13]
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the analyte's ionization (in MS) or absorbance (in UV), causing signal suppression or enhancement. Solution: Improve the sample cleanup procedure (e.g., optimize the SPE wash step) to better remove interfering compounds. If the problem persists, a matrix-matched calibration may be necessary.[6]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for this compound detection, providing a basis for comparison.

Table 1: Comparison of Analytical Methods for this compound Detection

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Fluorescence Sensor 0.34 ng/LNot ReportedExtremely high sensitivity.May require specific reagents; potential for quenching from matrix components.
ELISA 0.04 µg/LNot ReportedHigh sensitivity and specificity; high throughput possible.[9]Antibody development can be time-consuming and costly.
Cellulose Nanosponges + UV-Vis 0.15 µg/LNot ReportedExcellent preconcentration factor; uses low-cost UV-Vis.Preparation of modified nanosponges is an additional step.
SPE + UV-Vis 1.21 - 3.52 µg/LNot ReportedGood sensitivity improvement for a common instrument.[3][4]Multi-step process; requires optimization of SPE conditions.
HPLC-UV/DAD 1.22 - 2.50 µg/L3.71 - 8.33 µg/LRobust and widely available; good for routine analysis.[2]Moderate sensitivity; may require preconcentration for trace levels.
LC-MS/MS 5 µg/kg10 µg/kgVery high sensitivity and selectivity; excellent for complex matrices.[2]High instrument and maintenance cost; requires skilled operator.
Cloud Point Extraction + UV-Vis 880 µg/L2960 µg/LGreen extraction technique using less organic solvent.Lower sensitivity compared to other extraction methods.
Digital Image Analysis 1800 µg/LNot ReportedExtremely low cost and simple.Low sensitivity and precision; suitable for screening high concentrations only.

Experimental Protocols

General Workflow for Trace this compound Analysis

The diagram below illustrates a typical workflow for achieving low detection limits for this compound in water samples.

G cluster_workflow Experimental Workflow Sample 1. Water Sample Collection Pretreat 2. Pre-treatment (Filtration, pH Adjustment) Sample->Pretreat Precon 3. Preconcentration & Cleanup (e.g., SPE) Pretreat->Precon Elute 4. Elution (Small Volume) Precon->Elute Analysis 5. Instrumental Analysis (HPLC or LC-MS/MS) Elute->Analysis Data 6. Data Processing & Quantification Analysis->Data

Caption: A generalized workflow for enhancing this compound detection in water.

Protocol 1: this compound Analysis using Solid-Phase Extraction (SPE) and HPLC-UV

This protocol is designed to preconcentrate this compound from a water sample and quantify it using HPLC with a UV-Vis detector.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade methanol and water

  • Formic acid or hydrochloric acid (for pH adjustment)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or anion-exchange, 500 mg / 6 mL)

  • SPE vacuum manifold

  • 0.45 µm syringe filters

2. Sample Preparation and Preconcentration:

  • Collect a 500 mL water sample.

  • Filter the sample through a glass fiber filter to remove suspended solids.

  • Adjust the sample pH to ~3.0 using formic or hydrochloric acid. This step is crucial for good retention on a C18 cartridge.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3.0) through it. Do not allow the cartridge to dry.[9]

  • Sample Loading: Load the entire 500 mL acidified sample through the conditioned SPE cartridge at a slow, constant flow rate of approximately 2-3 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of acidified water to remove any remaining interferences.

  • Drying: Dry the cartridge thoroughly by applying vacuum for 15-20 minutes to remove all water. This step is critical for efficient elution.[9]

  • Elution: Elute the retained this compound by passing 5 mL of methanol through the cartridge into a collection vial. Use a slow flow rate (~1 mL/min) to ensure complete elution.[8]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

3. HPLC-UV Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 85% 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) and 15% methanol.[2] (Note: Gradient elution can also be used for separating multiple dyes).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 425 nm (the maximum absorbance wavelength for this compound).

  • Column Temperature: 30 °C.

4. Calibration and Quantification:

  • Prepare a series of calibration standards from the this compound analytical stock solution.

  • Process a blank water sample through the entire SPE procedure and use it to prepare matrix-matched calibration standards by spiking the final blank extract.

  • Construct a calibration curve by plotting peak area against concentration.

  • Quantify the this compound concentration in the sample using the regression equation from the calibration curve.

Protocol 2: High-Sensitivity Analysis using Cloud Point Extraction (CPE)

This protocol describes a greener preconcentration technique using a non-ionic surfactant.

1. Materials and Reagents:

  • This compound analytical standard

  • Non-ionic surfactant (e.g., Tween-20 or Triton X-114)

  • Sodium carbonate (Na₂CO₃) or another salt to induce phase separation

  • Thermostatic water bath and centrifuge

2. Cloud Point Extraction Procedure:

  • Place a 10 mL aliquot of the water sample (or standard solution) into a 20 mL centrifuge tube.

  • Add a specific concentration of surfactant (e.g., 4% v/v Tween-20).

  • Add a salt to facilitate the phase separation (e.g., 1.5 mol/L Na₂CO₃).

  • Mix the solution thoroughly.

  • Immerse the tube in a thermostatic water bath set to a temperature above the cloud point of the surfactant (e.g., 30-40 °C) for about 15 minutes. The solution will become turbid as the surfactant phase separates.

  • Centrifuge the turbid solution (e.g., at 4000 rpm for 10 min) to accelerate the phase separation.

  • Two distinct phases will form: a small, surfactant-rich phase at the bottom containing the concentrated this compound, and the upper aqueous phase.

  • Carefully remove the upper aqueous phase.

  • Dilute the remaining surfactant-rich phase with a suitable solvent (e.g., methanol or mobile phase) to reduce its viscosity and analyze it using spectrophotometry or HPLC.

References

"resolving co-eluting peaks in Tartrazine chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Tartrazine, particularly the challenge of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that co-elute with this compound?

A1: The most frequently reported co-eluent with this compound in food and beverage samples is Sunset Yellow (also known as FD&C Yellow No. 6).[1][2] Other synthetic dyes that can potentially co-elute or interfere with this compound analysis include Ponceau 4R, Allura Red, and Brilliant Blue FCF. The structural similarities among these azo dyes are a primary reason for their similar retention behavior on reversed-phase columns.

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing in this compound chromatography can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with the acidic functional groups of this compound, leading to tailing.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.[3]

  • Contamination: Buildup of sample matrix components on the column inlet or guard column can distort peak shape.[4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

To address peak tailing, consider the following troubleshooting steps:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound's acidic functional groups. This ensures a consistent ionization state and minimizes secondary interactions.

  • Reduce Sample Concentration: Dilute the sample to check for mass overload. If tailing improves, adjust the sample concentration accordingly.[5]

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[4] If you are already using one, try replacing it.

  • Column Flushing: Flush the column with a strong solvent to remove any contaminants.[6]

  • Consider a Different Column: If tailing persists, switching to a column with a different stationary phase, such as a phenyl-hexyl column, may offer alternative selectivity and improved peak shape.[7]

Q3: Should I use an isocratic or a gradient elution method for this compound analysis?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler, more reproducible, and often sufficient for samples containing only this compound or with well-separated components.[8]

  • Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex samples containing multiple dyes or interfering compounds.[2][9] A gradient can improve the resolution of closely eluting peaks and reduce analysis time for strongly retained components.

The following decision-making workflow can help you choose the appropriate elution mode:

G Isocratic vs. Gradient Elution Decision Workflow start Start: this compound Analysis Method Selection sample_complexity Assess Sample Complexity start->sample_complexity isocratic Use Isocratic Elution sample_complexity->isocratic Simple Matrix (e.g., pure standard, simple beverage) gradient Use Gradient Elution sample_complexity->gradient Complex Matrix (e.g., food with multiple colorants) optimize_iso Optimize Isocratic Method (e.g., mobile phase ratio) isocratic->optimize_iso optimize_grad Optimize Gradient Program (e.g., slope, time) gradient->optimize_grad resolution_check_iso Acceptable Resolution? optimize_iso->resolution_check_iso resolution_check_grad Acceptable Resolution? optimize_grad->resolution_check_grad resolution_check_iso->gradient No end Final Method resolution_check_iso->end Yes resolution_check_grad->optimize_grad No resolution_check_grad->end Yes

Isocratic vs. Gradient Elution Decision Workflow

Troubleshooting Guides

Issue: Co-elution of this compound and Sunset Yellow

This is a common challenge in the analysis of food and beverage samples. The following guide provides a systematic approach to resolving these co-eluting peaks.

Step 1: Initial Assessment and Peak Purity Analysis

If you have a Diode Array Detector (DAD), the first step is to assess the peak purity of the this compound peak. If the peak is impure, it confirms co-elution.

G Peak Purity Analysis Workflow start Start: Suspected Co-elution dad_check Diode Array Detector (DAD) Available? start->dad_check run_purity Perform Peak Purity Analysis dad_check->run_purity Yes no_dad Inject Individual Standards to Confirm Retention Times dad_check->no_dad No assess_purity Assess Purity Angle/ Threshold run_purity->assess_purity pure Peak is Pure assess_purity->pure Pass impure Peak is Impure (Co-elution confirmed) assess_purity->impure Fail troubleshoot Proceed to Method Optimization impure->troubleshoot no_dad->troubleshoot

Peak Purity Analysis Workflow

Step 2: Method Optimization Strategies

If co-elution is confirmed or suspected, the following strategies can be employed to improve resolution.

Strategy 1: Mobile Phase pH Adjustment

The ionization of this compound and Sunset Yellow is pH-dependent. Adjusting the mobile phase pH can alter their retention times and improve separation.

  • Experimental Protocol:

    • Prepare a series of mobile phases with the same organic modifier composition but with buffers at different pH values (e.g., pH 4.5, 6.8, 7.5).[2][8][10]

    • Inject a mixed standard of this compound and Sunset Yellow using each mobile phase.

    • Monitor the retention times and resolution of the two peaks.

    • Select the pH that provides the best separation.

Strategy 2: Modify Mobile Phase Composition

Altering the organic modifier or its ratio in the mobile phase can significantly impact selectivity.

  • Experimental Protocol:

    • If using acetonitrile, try substituting it with methanol (B129727) or using a mixture of both.

    • Systematically vary the percentage of the organic modifier in the mobile phase. For example, if using an 80:20 buffer:acetonitrile mixture, try 85:15 and 75:25 to observe the effect on resolution.[8]

Strategy 3: Implement or Optimize a Gradient Elution

A gradient elution can be highly effective in separating closely eluting compounds.

  • Experimental Protocol:

    • Start with a shallow gradient, for example, increasing the organic modifier from 15% to 40% over 5 minutes.[10]

    • If resolution is still insufficient, try a multi-step gradient.[9]

    • Adjust the gradient slope and duration to maximize the separation between the this compound and Sunset Yellow peaks.

Strategy 4: Change the Stationary Phase

If mobile phase optimization is unsuccessful, changing the column chemistry can provide the necessary change in selectivity.

  • Experimental Protocol:

    • If you are using a standard C18 column, consider switching to a Phenyl-Hexyl column . The phenyl groups in this stationary phase can offer different selectivity for aromatic compounds like azo dyes through pi-pi interactions.[7][11]

    • Equilibrate the new column with your mobile phase and inject the mixed standard to evaluate the separation.

Quantitative Data for Method Development

The following tables summarize typical chromatographic parameters for the separation of this compound and Sunset Yellow under different conditions, providing a starting point for method development and troubleshooting.

Table 1: Example Isocratic HPLC Method Parameters

ParameterConditionReference
Column Phenomenex C18 (250 x 4.6mm, 5µm)[8]
Mobile Phase 50 mM Potassium dihydrogen orthophosphate buffer (pH 7.5) : Acetonitrile (80:20 v/v)[8]
Flow Rate 0.7 mL/min[8]
Detection 244 nm[8]
Retention Time (this compound) Approx. 4.5 min[8]
Retention Time (Sunset Yellow) Approx. 5.2 min[8]

Table 2: Example Gradient HPLC Method Parameters

ParameterConditionReference
Column Lichrocart® C18 (125 x 4.6 mm, 5 µm)[2]
Mobile Phase A: Acetonitrile, B: Ammonium acetate (B1210297) buffer (pH 6.8). Gradient elution.[2]
Flow Rate 1 mL/min[2]
Detection 455 nm[2]
Retention Time (this compound) 2.86 min[2]
Retention Time (Sunset Yellow) 5.67 min[2]
LOD (this compound) 0.03 µg/mL[2]
LOQ (this compound) 0.1 µg/mL[2]

Table 3: Alternative Gradient HPLC Method

ParameterConditionReference
Column Zorbax ODS (150 x 4.6 mm, 5µm)[10]
Mobile Phase A: 20 mM Ammonium acetate (pH 4.5), B: Methanol. Gradient: 15% B to 40% B in 5 min.[10]
Flow Rate 0.8 mL/min[10]
Detection Not specified (likely around 425-480 nm)[10]
LOD (this compound) 5.2 ng/mL[10]
LOQ (this compound) Not specified[10]
Issue: Suspected Degradation of this compound

This compound can be susceptible to degradation under certain conditions, leading to the appearance of unexpected peaks and inaccurate quantification.

Forced Degradation Study Protocol

To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative: Add 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal: Heat at 60°C for 24 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.[12][13]

  • Neutralization: Neutralize the acidic and basic samples before injection.

  • Analysis: Analyze the stressed samples by HPLC-DAD alongside an unstressed control sample.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the this compound peak area and the appearance of new peaks, which would be potential degradation products. The DAD can be used to compare the spectra of the new peaks to the parent this compound peak.

The following diagram illustrates the logical flow of a forced degradation study.

G Forced Degradation Study Workflow start Start: Prepare this compound Solution stress Expose to Stress Conditions start->stress conditions Acidic Basic Oxidative Thermal Photolytic stress->conditions analyze Analyze by HPLC-DAD conditions->analyze compare Compare with Unstressed Control analyze->compare stable No Significant Degradation compare->stable No Change degraded Degradation Observed compare->degraded New Peaks/ Decreased Area end Stability Profile Established stable->end identify Identify Degradation Products (Peak Purity, MS) degraded->identify identify->end

Forced Degradation Study Workflow

By following these troubleshooting guides and referring to the provided data and workflows, researchers can effectively address common challenges in this compound chromatography and ensure the development of robust and reliable analytical methods.

References

"minimizing non-specific binding of Tartrazine in tissue staining"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding of Tartrazine in tissue staining applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in tissue staining?

This compound (also known as Acid Yellow 23) is a synthetic, water-soluble azo dye. In histology, it is frequently used as a yellow counterstain to provide contrast to primary stains.[1] For example, it is a key component in Lendrum's Phloxine-Tartrazine method for identifying viral inclusion bodies and Paneth cell granules, and in the Brown-Hopps modified Gram stain to provide a yellow background.[1][2] Its primary role is to stain background tissue components, such as cytoplasm and connective tissue, allowing the primary stain's target to be more clearly visualized.

Q2: What causes non-specific binding of this compound?

Non-specific binding of this compound, an anionic (negatively charged) dye, is primarily caused by electrostatic interactions with positively charged tissue components. At certain pH levels, proteins and other macromolecules in the tissue can present a net positive charge, attracting the negatively charged dye molecules. This can result in high background staining that may obscure the specific staining of interest. Other contributing factors can include hydrophobic interactions and issues with tissue preparation, such as improper fixation.[3]

Q3: Can the pH of the staining solution affect this compound binding?

Yes, pH is a critical factor. The binding of this compound to proteins like Bovine Serum Albumin (BSA) is significantly influenced by pH.[3] At a lower pH (e.g., pH 3), there is a stronger ionic attraction between this compound and proteins, leading to more intense binding.[3] This can increase the risk of non-specific binding to positively charged tissue elements. Therefore, controlling the pH of your staining and washing solutions is a key step in minimizing background.

Q4: Are there alternatives to this compound if background staining persists?

If persistent non-specific binding of this compound is an issue, alternative counterstains can be considered. For instance, in some procedures, picric acid-acetone has been traditionally used, though this compound is often preferred as a safer alternative.[1] For Lendrum's method, it has been noted that the contrast between phloxine and this compound can be a limitation, and other dyes have been explored as potential substitutes.[2]

Troubleshooting Guide

Problem: High Background Staining (Entire Tissue Section is Yellow)

High background is one of the most common issues and can make it difficult to interpret your results.

Potential Cause Recommended Solution
Excessive Dye Concentration The concentration of this compound may be too high, leading to oversaturation of the tissue. Solution: Perform a titration experiment to determine the optimal, lowest effective concentration of this compound for your specific protocol and tissue type.[4][5]
Incorrect pH of Staining Solution An acidic pH can increase the ionic attraction between the anionic this compound dye and cationic tissue proteins, causing intense background.[3] Solution: Measure and adjust the pH of your this compound solution. A pH closer to neutral may reduce non-specific electrostatic binding.
Inadequate Blocking Positively charged sites on tissue proteins and other macromolecules can bind nonspecifically to the anionic this compound dye. Solution: Implement a protein-based blocking step before applying the this compound stain. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum.[6][7][8]
Insufficient Rinsing/Washing Inadequate washing after the this compound staining step can leave excess, unbound dye in the tissue. Solution: Increase the duration and/or number of washing steps after this compound incubation. Ensure the use of fresh, clean washing buffers for each rinse.
Tissue Drying During Staining Allowing tissue sections to dry out at any point during the staining procedure can cause the irreversible non-specific binding of reagents.[4] Solution: Keep slides in a humidity chamber during incubation steps and ensure they remain submerged in buffer during washes.
Over-fixation of Tissue Excessive fixation can alter tissue morphology and charge distribution, potentially creating more sites for non-specific binding. Solution: Try reducing the fixation time for your tissue samples.[4]

Quantitative Data Summary

While specific quantitative data on the binding efficiency of various blockers for this compound is limited in the literature, the following table summarizes common blocking agents and their principles of action, which are applicable to reducing non-specific binding of acidic dyes.

Blocking Agent Typical Concentration Mechanism of Action Notes
Normal Serum 5-10% in bufferContains a mixture of proteins and immunoglobulins that bind to non-specific sites on the tissue, physically blocking the dye.[6][8]The serum should be from the same species as the secondary antibody (if used) or from an unrelated species to prevent cross-reactivity.[6]
Bovine Serum Albumin (BSA) 1-5% in bufferA single purified protein that coats the tissue to prevent non-specific hydrophobic and ionic interactions.[8]A cost-effective and commonly used general-purpose protein block.
Non-Fat Dry Milk 1-5% in bufferA complex mixture of proteins (casein being a major component) that blocks non-specific sites.Be cautious if using biotin-based detection systems, as milk contains endogenous biotin.[6]
Commercial Protein-Free Blocks Varies by manufacturerOften polymer-based solutions designed to block non-specific binding without introducing proteins that could cross-react.Useful for multiplex staining or when endogenous proteins in serum/milk could interfere.

Experimental Protocols

Protocol: Pre-treatment and Blocking to Minimize Non-specific this compound Staining

This protocol should be performed after rehydration of paraffin-embedded tissue sections and before the primary staining or this compound counterstaining step.

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Hydrate sections through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate sections through two changes of 95% ethanol for 3 minutes each.

    • Rinse well in distilled water.

  • pH Adjustment Wash (Optional but Recommended):

    • Wash sections in a buffer solution with a neutral or slightly alkaline pH (e.g., Tris-Buffered Saline, pH 7.6) for 5 minutes. This helps to neutralize residual acidic charges from fixation.

  • Protein Blocking Step:

    • Gently blot excess buffer from around the tissue section without letting the tissue dry.

    • Apply the chosen blocking solution (e.g., 5% Normal Goat Serum or 3% BSA in TBS) to completely cover the tissue section.

    • Incubate in a humidified chamber for 30-60 minutes at room temperature.[9]

    • Drain the blocking solution from the slide. Do not rinse before proceeding to the staining step.

  • Staining:

    • Proceed immediately with your primary stain or this compound counterstain protocol. Ensure the this compound solution is at the optimal concentration and pH as determined by your validation experiments.

  • Post-Tartrazine Washing:

    • After this compound incubation, wash the slides thoroughly but briefly. For instance, some protocols recommend a brief rinse in absolute ethanol, as water can rapidly remove the this compound.[9] Other protocols suggest rinsing well in running tap water followed by quick dips in Acetone.[1][10] The ideal washing step may depend on the specific larger protocol (e.g., Lendrum's vs. Brown-Hopps).

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (e.g., 95%, 100%).

    • Clear with xylene and mount with a resinous mounting medium.

Visualizations

Logical Workflow for Troubleshooting

G start High this compound Background Observed check_conc 1. Check this compound Concentration start->check_conc titrate Perform Titration: Test Lower Concentrations check_conc->titrate Is it too high? check_blocking 2. Review Blocking Step titrate->check_blocking implement_block Implement Protein Block (e.g., BSA, Normal Serum) check_blocking->implement_block Is it absent/insufficient? check_ph 3. Check Solution pH implement_block->check_ph adjust_ph Adjust pH Towards Neutral check_ph->adjust_ph Is it too acidic? check_wash 4. Review Washing Steps adjust_ph->check_wash increase_wash Increase Wash Time/Volume check_wash->increase_wash Are they too short? end Problem Resolved increase_wash->end

Caption: Troubleshooting workflow for high background in this compound staining.

Mechanism of Non-Specific Binding and Mitigation

G cluster_0 A: Unblocked Tissue (Non-Specific Binding) cluster_1 B: Blocked Tissue (Binding Prevented) tissue1 Positively Charged Tissue Site (+) tartrazine1 This compound Dye (-) tissue1->tartrazine1 Electrostatic Attraction tissue2 Positively Charged Tissue Site (+) blocker Blocking Protein (e.g., BSA) tissue2->blocker Blocker Occupies Site tartrazine2 This compound Dye (-) blocker->tartrazine2 Binding Site Obstructed

Caption: How protein blockers prevent non-specific this compound binding.

References

Technical Support Center: Challenges in Tartrazine Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tartrazine analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the LC-MS/MS analysis of this compound?

The most prevalent challenges include matrix effects, specifically ion suppression, which can lead to reduced sensitivity and inaccurate quantification.[1][2][3] Other common issues are poor chromatographic peak shape (tailing, fronting, or splitting), retention time shifts, and low signal intensity.[4][5][6] These problems often stem from the complex nature of food and beverage matrices where this compound is typically found.

Q2: What is ion suppression and how does it affect this compound analysis?

Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2][3] This competition for ionization leads to a decreased signal for this compound, which can result in underestimation of its concentration or even false-negative results.[1][2] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[1][3]

Q3: How can I identify if ion suppression is occurring in my analysis?

A common method to detect ion suppression is through a post-column infusion experiment. A solution of this compound is continuously infused into the MS while a blank matrix extract is injected onto the LC column. A dip in the baseline signal at the retention time of any matrix components indicates ion suppression.[7] Another approach is to compare the signal response of a standard in pure solvent versus a standard spiked into a blank matrix extract; a lower response in the matrix indicates suppression.[8]

Q4: Can the sample solvent choice impact my peak shape for this compound?

Absolutely. Injecting a sample dissolved in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including fronting and splitting.[4] It is always recommended to dissolve your sample in the initial mobile phase composition whenever possible to ensure good peak shape.[4][9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your LC-MS/MS analysis of this compound.

Guide 1: Poor Chromatographic Peak Shape
Problem Potential Cause Solution
Peak Tailing Secondary Silanol Interactions: this compound, being an acidic dye, can interact with residual silanols on silica-based C18 columns.[4][10]- Lower the mobile phase pH to protonate the silanols.- Add a buffer, such as ammonium (B1175870) formate, to the mobile phase to compete for active sites.[10]- Use a column with high-purity, end-capped silica (B1680970) or a different stationary phase.[4]
Column Contamination: Buildup of matrix components on the column frit or stationary phase.[4][11]- Flush the column with a strong solvent.- If flushing fails, replace the column.- Always use a guard column to protect the analytical column.[4][11]
Column Overload: Injecting too high a concentration of this compound.[4][12]- Reduce the injection volume or dilute the sample.[4][6]
Peak Fronting Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent with a higher elution strength than the starting mobile phase conditions.[4][11]- Re-dissolve the sample in the initial mobile phase.[4][9]
Column Overload: Can also manifest as fronting in some cases.[12]- Dilute the sample and re-inject.[4][6]
Split Peaks Partially Clogged Column Frit: Particulates from the sample or system have blocked the inlet frit of the column.[11][12]- Reverse flush the column (if the manufacturer allows).- Replace the in-line filter and/or guard column.- If the problem persists, replace the analytical column.[12]
Injection Solvent Mismatch: Severe mismatch between the sample solvent and the mobile phase.[4][11]- Ensure the sample is dissolved in the initial mobile phase.[4][9]
Guide 2: Low Signal Intensity / Sensitivity
Problem Potential Cause Solution
Low Signal Ion Suppression: Co-eluting matrix components are suppressing the this compound signal.[1][2][3]- Improve Sample Preparation: Use techniques like Solid Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.[2][13]- Optimize Chromatography: Modify the LC gradient to separate this compound from the suppressing compounds.- Dilute the Sample: This can reduce the concentration of interfering compounds, but may not be feasible for trace analysis.[14]
Contaminated Ion Source: Accumulation of non-volatile salts and other residues on the ion source components (e.g., capillary, cone).[5][15]- Clean the ion source according to the manufacturer's protocol. Regular cleaning is crucial for maintaining sensitivity.[5][15]
Incorrect MS/MS Parameters: Suboptimal precursor/product ion selection or collision energy.[15]- Perform compound optimization (tuning) for this compound on your specific instrument to determine the most sensitive transitions and collision energies.
No Signal System Not Primed or Air in the System: Loss of prime in the LC pumps or air bubbles in the lines.[16]
Incorrect Method Parameters: Wrong MRM transition, polarity, or other MS settings selected.[17]- Verify all method parameters, including the precursor and product ion m/z values, polarity (this compound is typically analyzed in negative ion mode), and scan settings.[17][18]
Clogged or Disconnected Tubing: A blockage or loose connection between the LC and the MS.[17]- Systematically check all tubing and connections from the column to the ion source.
Guide 3: Retention Time Shifts
Problem Potential Cause Solution
Shifting Retention Times Changes in Mobile Phase Composition: Inaccurate preparation, degradation, or evaporation of the mobile phase.[15]- Prepare fresh mobile phase daily.- Keep mobile phase reservoirs capped to prevent evaporation.
Column Degradation: Loss of stationary phase or changes in column chemistry over time.[15]- Replace the column with a new one of the same type.
Fluctuating Column Temperature: Inconsistent temperature control can lead to shifts in retention.- Use a column oven and ensure a stable operating temperature.
LC Pump Issues: Inconsistent flow rate due to worn pump seals or check valves.[17]- Perform routine maintenance on the LC pumps, including replacing seals and sonicating or replacing check valves as needed.[17]

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound. Note that optimal conditions may vary depending on the specific instrument, column, and matrix being analyzed.

Parameter Typical Values Reference
Ionization Mode ESI Negative[18][19]
Precursor Ion (m/z) 533.1N/A
Product Ions (m/z) 452.1, 372.1, 292.1N/A
Collision Energy (eV) 20-40[18]
Declustering Potential (V) -80[19]

Note: The precursor ion for this compound (C16H9N4Na3O9S2, MW 534.36) is often observed as [M-3Na+2H]⁻ at m/z 469 or other adducts depending on the mobile phase. The values in the table are examples and should be optimized.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Solid Foods (e.g., Candies)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for food analysis.[13][20]

  • Sample Homogenization:

    • Weigh 1-2 g of the homogenized candy sample into a 50 mL centrifuge tube.

    • For dry samples, add an appropriate amount of water to hydrate (B1144303) the sample.[21]

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • If required, add an internal standard solution at this stage.[21][22]

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Shake for 1 minute.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

    • Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and inject it into the LC-MS/MS system.

Protocol 2: Direct Analysis of this compound in Beverages

For clear liquid samples like soft drinks, a simple "dilute and shoot" approach is often sufficient.

  • Sample Preparation:

    • Degas carbonated beverage samples by sonication for 10-15 minutes.[23]

    • Take a 1 mL aliquot of the beverage sample.

    • Dilute the sample 1:10 (or as appropriate) with the initial mobile phase.

    • Vortex the diluted sample for 30 seconds.

  • Filtration:

    • Filter the diluted sample through a 0.22 µm syringe filter directly into an LC vial.

  • Analysis:

    • Inject the filtered sample into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow start Problem Observed: Inaccurate or Inconsistent Results issue_type Identify Symptom start->issue_type peak_shape Poor Peak Shape (Tailing, Fronting, Split) issue_type->peak_shape Peak Shape low_signal Low / No Signal issue_type->low_signal Sensitivity rt_shift Retention Time Shift issue_type->rt_shift Retention check_solvent Check Sample Solvent vs. Mobile Phase peak_shape->check_solvent check_ms Isolate MS vs. LC (Direct Infusion) low_signal->check_ms check_mobile_phase Check Mobile Phase (Age, Composition) rt_shift->check_mobile_phase check_column Inspect Column (Contamination, Overload) check_solvent->check_column Match OK fix_solvent Action: Dissolve sample in initial mobile phase check_solvent->fix_solvent Mismatch fix_column Action: Flush/replace column, reduce sample load check_column->fix_column Yes ms_ok MS Signal OK? check_ms->ms_ok lc_problem Problem is in LC System (Leaks, Clogs, Pump) ms_ok->lc_problem Yes ms_problem Problem is in MS (Source, Tuning, Detector) ms_ok->ms_problem No fix_lc Action: Check connections, purge, perform maintenance lc_problem->fix_lc fix_ms Action: Clean ion source, re-tune instrument ms_problem->fix_ms check_temp Check Column Temperature check_mobile_phase->check_temp OK fix_mp Action: Prepare fresh mobile phase check_mobile_phase->fix_mp Issue Found fix_temp Action: Ensure stable column oven temperature check_temp->fix_temp Unstable

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

SamplePrepWorkflow start Sample Matrix matrix_type Select Matrix Type start->matrix_type liquid_sample Liquid (e.g., Beverage) matrix_type->liquid_sample Liquid solid_sample Solid / Semi-Solid (e.g., Candy, Jam) matrix_type->solid_sample Solid degas Degas (if carbonated) liquid_sample->degas homogenize Homogenize Sample solid_sample->homogenize dilute Dilute with Mobile Phase degas->dilute filter_liquid Filter (0.22 µm) dilute->filter_liquid inject_liquid Inject into LC-MS/MS filter_liquid->inject_liquid extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 filter_solid Filter (0.22 µm) centrifuge2->filter_solid inject_solid Inject into LC-MS/MS filter_solid->inject_solid

References

Validation & Comparative

"Tartrazine vs. Sunset Yellow: a comparative toxicity study"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicological profiles of two widely used azo dyes, Tartrazine (E102) and Sunset Yellow FCF (E110). The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of key toxicity data, experimental methodologies, and associated cellular pathways.

Data Presentation: Comparative Toxicity Metrics

The following tables summarize key quantitative data from various toxicological studies on this compound and Sunset Yellow.

Table 1: Acute Toxicity Data

CompoundTest OrganismRoute of AdministrationLD₅₀ (Median Lethal Dose)Reference
This compound RatOral11.474 g/kg body weight[1]
RatOral>2000 mg/kg body weight[2]
MouseOral12750 mg/kg body weight[2]
Sunset Yellow RatOral6.518 g/kg body weight[1]
RatOral8–10 g/kg body weight[1]

Table 2: Regulatory Limits and Genotoxicity Summary

CompoundAcceptable Daily Intake (ADI)Genotoxicity Findings
This compound 0–7.5 mg/kg body weight (JECFA)[3][4]Conflicting results: Some studies report a lack of genotoxic effect in vivo[5], while others suggest potential for DNA damage, particularly at higher concentrations in vitro and in vivo.[6][7][8] Transient DNA damage has been observed in the colon of mice.[2]
Sunset Yellow 0–4 mg/kg body weight (EFSA)[9][10]Generally considered non-genotoxic in vivo.[5][11] However, some studies suggest a slight genotoxic effect and potential for exposure to genotoxic aromatic amines through azo-reduction.[9]

Table 3: In Vitro Cytotoxicity and Cellular Effects

CompoundCell Line / SystemObserved EffectsReference
This compound Allium cepa root cellsAntiproliferative activity, induction of cellular aberrations.[12]
Chick embryo liver & kidney cellsIncreased DNA damage and apoptosis, S phase arrest in the cell cycle.[13][14][15]
Human lymphocytesGenotoxic effects at various concentrations without significant cytotoxicity.[4][6]
Human gastric & fibroblast cellsCytotoxic effects.[16]
Sunset Yellow Allium cepa root cellsCytotoxic activity, induction of cellular aberrations.[12]
Chick embryo liver & kidney cellsIncreased DNA damage and apoptosis, S phase arrest in the cell cycle.[13][14][15]
Human hepatoma (HepG2) cellsSignificantly affects cell viability, particularly in hyperglycemic conditions.[17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key assays used in the assessment of this compound and Sunset Yellow toxicity.

In Vivo Gut Micronucleus Assay

This assay assesses the genotoxic potential of a substance in the rapidly dividing cells of the gastrointestinal tract.

  • Animal Model: Male mice are typically used.

  • Test Substance Administration: this compound and Sunset Yellow are administered orally by gavage. In some studies, this is done twice at 24-hour intervals. A range of doses are tested, for example, up to 2000 mg/kg body weight. A vehicle control group (e.g., water) is included.[5]

  • Tissue Collection: Animals are euthanized at a specified time after the final administration (e.g., 24 hours). The colon is excised and processed.

  • Cell Isolation and Staining: Colonic crypts are isolated, and a single-cell suspension is prepared. The cells are then fixed and stained with a DNA-specific fluorescent dye (e.g., propidium (B1200493) iodide) and a cytoplasm-specific stain.

  • Microscopic Analysis: The frequency of micronucleated cells (a biomarker of chromosomal damage) is determined by scoring a large number of cells (e.g., 2000 cells per animal) using fluorescence microscopy. The incidence of apoptotic and mitotic cells can also be quantified to assess cytotoxicity and cell proliferation, respectively.[5]

Cytotoxicity Assay using Allium cepa

The Allium cepa (onion root) test is a common and effective plant-based bioassay for evaluating the cytotoxic and genotoxic effects of substances.

  • Test System: Onion bulbs (Allium cepa L.) are used. The outer scales are removed, and the base is placed in contact with distilled water for root growth.

  • Exposure: Once roots reach a certain length (e.g., 2-3 cm), they are exposed to different concentrations of this compound and Sunset Yellow solutions for specific durations (e.g., 24 and 48 hours). A control group is maintained in distilled water.[12]

  • Root Tip Preparation: After the exposure period, root tips (1-2 cm) are harvested, fixed in a suitable fixative (e.g., Carnoy's fixative), and then hydrolyzed in hydrochloric acid.

  • Staining and Slide Preparation: The root tips are stained with a chromosome-staining dye (e.g., Acetocarmine or Orcein). The meristematic region is then squashed on a glass slide to create a monolayer of cells.

  • Microscopic Examination: The slides are observed under a light microscope. The mitotic index (the ratio of dividing cells to the total number of cells) is calculated to determine cytotoxicity (a significant decrease indicates an antiproliferative effect). The frequency and types of chromosomal aberrations (e.g., bridges, fragments, laggards) are scored to assess mutagenicity.[12]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and cellular pathways relevant to the toxicology of this compound and Sunset Yellow.

experimental_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis A Test System (e.g., Cell Culture, Animal Model) C Incubation / Administration (Defined Time Period) A->C B Dye Solutions (this compound / Sunset Yellow) - Multiple Concentrations - Vehicle Control B->C D Endpoint Measurement (e.g., Cell Viability, DNA Damage, Micronuclei Formation) C->D E Data Collection (e.g., Microscopy, Flow Cytometry) D->E F Statistical Analysis (Comparison to Control) E->F G Toxicity Profile (Dose-Response Curve) F->G

Caption: A generalized workflow for in vitro and in vivo toxicity testing.

oxidative_stress_pathway A This compound or Sunset Yellow Exposure B Metabolic Activation / Cellular Interaction A->B C Increased Production of Reactive Oxygen Species (ROS) B->C D Oxidative Stress C->D E Lipid Peroxidation D->E F Protein Oxidation D->F G DNA Damage (e.g., strand breaks) D->G H Cellular Damage & Inflammation E->H F->H G->H I Apoptosis / Necrosis H->I cell_cycle_arrest_pathway A Dye-Induced DNA Damage (this compound / Sunset Yellow) B Activation of DNA Damage Response (e.g., ATM/ATR kinases) A->B C Phosphorylation of Checkpoint Proteins (e.g., p53, Chk1/Chk2) B->C D Cell Cycle Arrest C->D E S Phase Arrest D->E Inhibition of DNA replication F G2/M Phase Arrest D->F Inhibition of mitotic entry G DNA Repair D->G Allows time for H Apoptosis (if damage is irreparable) D->H Persistent damage leads to G->D Successful repair resumes cycle

References

A Comparative Guide to Spectrophotometric and HPLC Methods for Tartrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of additives like Tartrazine (E102) is paramount for quality control and regulatory compliance. This guide provides a detailed comparison of two common analytical techniques—UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC)—for the determination of this compound. The performance of each method is evaluated based on key validation parameters supported by experimental data from various studies.

Experimental Methodologies

UV-Visible Spectrophotometric Method

This method relies on the principle that this compound absorbs light at a specific wavelength in the visible spectrum. The amount of light absorbed is directly proportional to the concentration of this compound in the sample, following the Beer-Lambert law.

A. Instrumentation: A double-beam UV-Visible spectrophotometer with a pair of 1 cm matched quartz cells is typically used.

B. Reagents and Sample Preparation:

  • Solvent: Distilled water is commonly used as a solvent for this compound.

  • Standard Stock Solution: A standard stock solution of this compound is prepared by accurately weighing a known amount of this compound reference standard and dissolving it in the solvent.

  • Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution to different known concentrations.

  • Sample Preparation: The sample containing this compound is dissolved in the solvent and diluted as necessary to fall within the linear range of the method.

C. Analytical Procedure:

  • The spectrophotometer is set to scan a wavelength range, typically from 400 nm to 800 nm, to determine the wavelength of maximum absorbance (λmax) for this compound, which is approximately 427 nm[1].

  • A calibration curve is constructed by measuring the absorbance of the working standard solutions at the λmax.

  • The absorbance of the sample solution is then measured at the same wavelength.

  • The concentration of this compound in the sample is determined by interpolating its absorbance value on the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful separation technique that offers high specificity and sensitivity for the analysis of individual components in a mixture. For this compound analysis, a reversed-phase HPLC (RP-HPLC) method is commonly employed.

A. Instrumentation: An HPLC system equipped with a pump, injector, a C18 column, and a UV-Visible or Photodiode Array (PDA) detector is used.

B. Reagents and Mobile Phase:

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate, delivered in an isocratic or gradient elution mode[2][3].

  • Standard Stock and Working Solutions: Prepared similarly to the spectrophotometric method, using the mobile phase or a compatible solvent as the diluent.

  • Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.45 µm membrane filter to remove particulate matter, and then injected into the HPLC system.

C. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used for the separation[2][3].

  • Flow Rate: A typical flow rate is around 1.0 to 1.2 mL/min[2][3].

  • Detection Wavelength: The detector is set to monitor the absorbance at the λmax of this compound, around 427 nm or 455 nm[3][4].

  • Injection Volume: A fixed volume of the standard and sample solutions (e.g., 10 µL or 20 µL) is injected.

D. Analytical Procedure:

  • The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

  • Standard solutions of known concentrations are injected to establish the retention time of this compound and to generate a calibration curve by plotting peak area against concentration.

  • The sample solution is injected, and the peak corresponding to this compound is identified based on its retention time.

  • The concentration of this compound in the sample is calculated from the peak area using the calibration curve.

Comparative Performance Data

The following tables summarize the validation parameters for the spectrophotometric and HPLC methods for this compound analysis, compiled from various studies.

Table 1: Linearity and Correlation

ParameterSpectrophotometric MethodHPLC Method
Linearity Range 5 - 25 µg/mL[1]1 - 100 µg/mL[3]
Correlation Coefficient (R²) 0.999[1]> 0.998[3]

Table 2: Accuracy and Precision

ParameterSpectrophotometric MethodHPLC Method
Accuracy (% Recovery) 98 - 101%[1]99.0 - 100.7%[2]
Precision (% RSD - Repeatability) 0.185%[1]< 0.6% (Intra-day)[3]
Precision (% RSD - Intermediate) < 2.0% (Inter-day)[1]< 3.1% (Inter-day)[3]

Table 3: Sensitivity (Limits of Detection and Quantification)

ParameterSpectrophotometric MethodHPLC Method
Limit of Detection (LOD) 0.059 µg/mL[1]0.03 µg/mL[3]
Limit of Quantification (LOQ) 0.180 µg/mL[1]0.1 µg/mL[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound using either spectrophotometry or HPLC.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_spectro Spectrophotometry cluster_hplc HPLC cluster_data Data Analysis and Quantification start Start prep_std Prepare Standard Stock Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample prep_work_std Prepare Working Standard Solutions prep_std->prep_work_std spectro_scan Determine λmax prep_work_std->spectro_scan To Spectrophotometer hplc_inject_std Inject Standards prep_work_std->hplc_inject_std To HPLC spectro_measure Measure Sample Absorbance prep_sample->spectro_measure hplc_inject_sample Inject Sample prep_sample->hplc_inject_sample spectro_calib Measure Absorbance of Standards spectro_scan->spectro_calib gen_calib Generate Calibration Curve spectro_calib->gen_calib quantify Quantify this compound in Sample spectro_measure->quantify hplc_inject_std->gen_calib hplc_inject_sample->quantify gen_calib->quantify report Report Results quantify->report

Caption: General workflow for this compound quantification.

Discussion and Conclusion

Both spectrophotometric and HPLC methods demonstrate acceptable performance for the quantification of this compound, as indicated by the validation data.

  • Spectrophotometry offers a simpler, faster, and more cost-effective approach. It is well-suited for routine analysis of samples where the matrix is simple and free from interfering substances that absorb at the same wavelength as this compound. The validation data shows good linearity, accuracy, and precision for this method[1].

  • HPLC provides superior specificity and sensitivity. The chromatographic separation step effectively isolates this compound from other components in the sample matrix, minimizing interference and leading to more reliable results, especially for complex samples like food products and pharmaceutical formulations[3][5]. The lower LOD and LOQ values indicate that HPLC is more suitable for detecting and quantifying trace amounts of this compound[3]. While spectrophotometric methods are commonly used, they may be limited by a lack of specificity due to spectral overlap with other species in the matrix[3].

References

A Comparative Analysis of In Vitro and In Vivo Genotoxicity of Tartrazine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The synthetic azo dye Tartrazine (E102), widely used as a colorant in food, pharmaceuticals, and cosmetics, has been the subject of ongoing scientific debate regarding its potential genotoxic effects.[1][2][3][4][5][6] Contradictory findings from various studies have created a complex landscape for researchers and safety assessment professionals. This guide provides a comprehensive comparison of the in vitro and in vivo genotoxicity data for this compound, presenting experimental details and quantitative findings to facilitate an informed understanding of its safety profile.

Contrasting Evidence: In Vitro vs. In Vivo Findings

The genotoxicity of this compound has been evaluated through a multitude of assays, both in cellular systems (in vitro) and in living organisms (in vivo). A striking feature of the available literature is the discrepancy between the results obtained from these two approaches. In vitro studies have more frequently suggested a genotoxic potential for this compound, while in vivo studies have often yielded negative or equivocal results.[4][7] This disparity underscores the importance of considering the metabolic and physiological context when evaluating the genotoxicity of a substance.

In Vitro Genotoxicity of this compound

In vitro studies have exposed various cell types, including human lymphocytes and other mammalian cell lines, to this compound to assess its potential to induce DNA damage, chromosomal aberrations, and mutations. A summary of key in vitro studies is presented in Table 1.

The Comet assay, a sensitive method for detecting DNA strand breaks, has been frequently employed. Several studies have reported that this compound can induce DNA damage in human lymphocytes and other cell lines.[8][9][10] For instance, one study demonstrated a significant genotoxic effect of this compound on human lymphocytes at all tested concentrations, ranging from 0.25 to 64.0 mM.[8] Another study using the Comet assay on rat whole blood cells found a dose-dependent increase in DNA migration starting at a concentration of 3 mM.[9]

The chromosomal aberration assay has also been utilized to evaluate this compound's clastogenic potential. Some studies have shown that this compound can induce chromosomal aberrations in mammalian cells.[11][12] For example, an in vitro study on fibroblast cells of Muntiacus muntjac reported a significant increase in total chromosomal aberrations at concentrations ranging from 5 to 20 µg/ml.

The cytokinesis-block micronucleus (CBMN) assay, which detects small nuclei (micronuclei) formed from chromosome fragments or whole chromosomes that lag during cell division, has also been used. Some in vitro studies have indicated that this compound can increase the frequency of micronuclei in human lymphocytes.[3]

However, it is important to note that not all in vitro studies have reported positive genotoxic effects. For example, the Ames mutagenicity assay, which uses bacteria to test for gene mutations, has generally shown non-mutagenic results for this compound.[13][14]

In Vivo Genotoxicity of this compound

In vivo studies, which assess genotoxicity in whole animals, provide insights into the effects of this compound following ingestion and metabolic processing. These studies often present a different picture compared to their in vitro counterparts. A summary of key in vivo studies is presented in Table 2.

The micronucleus test in rodents is a commonly used in vivo assay to detect chromosomal damage. Several studies have reported that this compound, even at high doses, does not induce a significant increase in micronucleated polychromatophilic erythrocytes in the bone marrow of mice.[1][2][4][5][7] One study, conducted according to OECD Guidelines, found no cytogenetic activity in mouse bone marrow cells after double enteral administration of this compound at doses ranging from 250 to 2000 mg/kg.[1][2][5]

The in vivo Comet assay has been used to assess DNA damage in various organs of animals treated with this compound. The results of these studies have been conflicting. Some studies have reported DNA damage in the gastrointestinal organs of mice at doses approaching the acceptable daily intake.[3] Conversely, a study conducted in response to concerns from the European Food Safety Authority (EFSA) showed a clear absence of genotoxic activity for this compound in the liver, stomach, and colon of mice as assessed by the Comet assay.[1][7] Another study in rats found that oral administration of this compound at 7.5 mg/kg body weight induced DNA damage in leucocytes.[15][16][17]

These conflicting in vivo results highlight the complexity of assessing this compound's genotoxicity and may be influenced by factors such as the animal model, the dose and duration of exposure, and the specific tissues examined.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for two of the most frequently cited assays in the context of this compound genotoxicity.

In Vitro Comet Assay (Alkaline Version)

The alkaline Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single-strand breaks, alkali-labile sites, and DNA cross-linking.

Methodology:

  • Cell Preparation: Human lymphocytes or other target cells are isolated and suspended in a low-melting-point agarose.

  • Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: The slides are placed in an electrophoresis buffer with a high pH to unwind the DNA.

  • Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing fragments) migrates faster and further, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye.

  • Visualization and Analysis: The slides are examined under a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[9]

In Vivo Micronucleus Test in Rodent Bone Marrow

The in vivo micronucleus test is a widely used method to assess for substances that cause cytogenetic damage.

Methodology:

  • Animal Dosing: Mice or rats are administered this compound, typically via oral gavage, at various dose levels. A positive and a negative control group are also included.

  • Bone Marrow Collection: At specific time points after dosing, the animals are euthanized, and bone marrow is extracted from the femurs.

  • Slide Preparation: The bone marrow cells are flushed, and a cell suspension is prepared. Smears are made on microscope slides.

  • Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs). A minimum of 2000 PCEs per animal is typically scored.[1][2][5]

  • Toxicity Assessment: The ratio of PCEs to NCEs is calculated to assess bone marrow toxicity.

Data Presentation

The following tables summarize the quantitative data from key in vitro and in vivo studies on the genotoxicity of this compound.

Table 1: Summary of Key In Vitro Genotoxicity Studies on this compound

AssayCell TypeConcentration RangeKey FindingsReference
Comet AssayHuman Lymphocytes0.25 - 64.0 mMSignificant genotoxic effect at all concentrations.[8]
Comet AssayRat Whole Blood Cells0.5 - 25 mMDose-dependent increase in DNA migration starting at 3 mM.[9]
Chromosomal Aberration AssayMuntiacus muntjac Fibroblasts5 - 20 µg/mlSignificant increase in total chromosomal aberrations.
CBMN AssayHuman Lymphocytes2.5 - 10 mMIncreased frequency of nuclear buds and nucleoplasmic bridges.[3]
Ames TestSalmonella typhimurium10 - 1000 µ g/plate Non-mutagenic.[13]
Allium cepa TestAllium cepa root cells0.5% - 2%Increase in chromosomal aberrations and decrease in mitotic index.[11]

Table 2: Summary of Key In Vivo Genotoxicity Studies on this compound

AssayAnimal ModelDose RangeTissue(s) ExaminedKey FindingsReference
Micronucleus TestMale Mice250 - 2000 mg/kgBone MarrowNo cytogenetic activity.[1][2][5]
Micronucleus Gut AssayMiceUp to 2000 mg/kg b.w.GutDid not induce genotoxic alterations.[16][17]
Comet AssayMiceNot specifiedLiver, Stomach, ColonClear absence of genotoxic activity.[1][7]
Comet AssayRats7.5 mg/kg b.w.LeucocytesInduced DNA damage.[15][16][17]
Comet AssayMice10 mg/kg b.w.ColonInduced dose-related DNA damage.[18]
Chromosomal Aberration AssayRats7.5 and 15 mg/kg b.w.Bone MarrowIncreased chromosomal abnormalities.[18]

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Comet assay and the in vivo micronucleus test.

Comet_Assay_Workflow cluster_sample_prep Sample Preparation cluster_slide_prep Slide Preparation & Lysis cluster_electrophoresis Electrophoresis & Staining cluster_analysis Analysis start Isolate Target Cells mix Mix Cells with Low-Melting Agarose start->mix layer Layer Cell Suspension on Agarose-Coated Slide mix->layer lyse Immerse in Lysis Solution to Isolate Nucleoids layer->lyse unwind Alkaline Unwinding of DNA lyse->unwind electro Apply Electric Field unwind->electro stain Neutralize and Stain with Fluorescent Dye electro->stain visualize Visualize under Fluorescence Microscope stain->visualize quantify Quantify DNA Damage (Comet Tail) visualize->quantify

Workflow of the In Vitro Comet Assay.

InVivo_Micronucleus_Test_Workflow cluster_dosing Animal Dosing cluster_collection Sample Collection cluster_slide_prep_stain Slide Preparation & Staining cluster_analysis Microscopic Analysis dose Administer this compound to Rodents (e.g., Oral Gavage) euthanize Euthanize Animals at Specific Time Points dose->euthanize extract Extract Bone Marrow from Femurs euthanize->extract prepare Prepare Bone Marrow Smears on Microscope Slides extract->prepare stain Stain to Differentiate PCEs and NCEs prepare->stain analyze Score Frequency of Micronucleated PCEs stain->analyze assess Assess Cytotoxicity (PCE/NCE Ratio) analyze->assess

Workflow of the In Vivo Micronucleus Test.

Conclusion

The genotoxicity of this compound remains a complex and debated topic. The available scientific literature presents a dichotomy between in vitro and in vivo findings. While in vitro studies, particularly those employing the Comet assay and chromosomal aberration tests on isolated cells, often suggest a genotoxic potential, in vivo studies, especially the well-conducted micronucleus assays in rodents, tend to show a lack of genotoxic activity.

This discrepancy may be attributed to several factors, including the metabolic detoxification of this compound in a whole organism, which may not be fully replicated in in vitro systems. The conflicting results from in vivo Comet assays in different organs also suggest that the genotoxic effects, if any, may be tissue-specific and dependent on the route and duration of exposure.

For researchers and drug development professionals, this comparative guide highlights the critical need for a weight-of-evidence approach when assessing the genotoxicity of food additives and pharmaceutical excipients. Relying on a single assay or study is insufficient. A comprehensive evaluation of both in vitro and in vivo data, with careful consideration of the experimental design and the physiological relevance of the findings, is essential for a robust safety assessment of this compound and other similar compounds. The Joint WHO/FAO Committee on Food Additives (JECFA) and other regulatory bodies have reviewed these data and concluded that there is no genotoxicity concern for this compound.[1][7] However, the persistence of some positive findings, particularly at the chromosomal level in some studies, suggests that further research into the mechanisms of this compound's biological effects may be warranted.

References

A Comparative Guide to the Efficacy of Various Adsorbents for Tartrazine Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic azo dye Tartrazine (E102), widely used in food, pharmaceutical, and cosmetic industries, is a recognized water pollutant with potential adverse health effects. Its removal from aqueous solutions is a significant area of research. Adsorption has emerged as a simple, cost-effective, and efficient method for this compound remediation. This guide provides a comparative analysis of different adsorbents used for this compound removal, supported by experimental data and detailed methodologies to aid researchers in selecting and optimizing their adsorption processes.

Experimental Protocols: Batch Adsorption Studies

A standardized batch adsorption study is crucial for comparing the efficacy of different adsorbents. The following protocol outlines the key steps involved in such a study.

Preparation of this compound Stock Solution and Adsorbents:
  • A stock solution of this compound (typically 1000 mg/L) is prepared by dissolving a known weight of this compound powder in deionized water.

  • Working solutions of desired concentrations are prepared by diluting the stock solution.

  • Adsorbents, such as activated carbon, agricultural waste, or chitosan, are prepared according to specific procedures, which may include washing, drying, grinding, and sieving to obtain a uniform particle size. Some adsorbents may require chemical modification to enhance their adsorption capacity.

Batch Adsorption Experiments:
  • A known amount of adsorbent is added to a fixed volume of this compound solution of a specific concentration in a series of flasks.

  • The effect of pH is studied by adjusting the initial pH of the this compound solutions using dilute HCl or NaOH.[1][2]

  • The flasks are agitated at a constant speed on a mechanical shaker for a predetermined contact time at a controlled temperature.[3][4]

  • To study the effect of contact time, samples are withdrawn at different time intervals.[2]

  • The influence of temperature on adsorption is investigated by conducting the experiments at various temperatures in a temperature-controlled shaker.

Determination of this compound Concentration:
  • After adsorption, the solution is separated from the adsorbent by centrifugation or filtration.

  • The final concentration of this compound in the supernatant or filtrate is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound (around 420-428 nm).[4][5]

Calculation of Adsorption Capacity and Removal Efficiency:
  • The amount of this compound adsorbed per unit mass of the adsorbent at equilibrium (q_e, mg/g) is calculated using the following equation: q_e = (C_0 - C_e) * V / m where C_0 and C_e are the initial and equilibrium concentrations of this compound (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • The removal efficiency (%) is calculated as: Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100

Isotherm and Kinetic Modeling:
  • To understand the adsorption mechanism, the experimental data is fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order).[2][6]

Data Presentation: Comparative Performance of Adsorbents

The selection of an appropriate adsorbent is critical for efficient this compound removal. The following tables summarize the performance of various categories of adsorbents based on their maximum adsorption capacity (Qmax) and the optimal experimental conditions.

Table 1: Activated Carbon Adsorbents for this compound Removal

AdsorbentRaw MaterialQmax (mg/g)Optimal pHContact Time (min)Temperature (°C)Reference
Activated CarbonGroundnut Shells17.7225-[7]
Activated CarbonCocos nucifera (Coconut) Husk-3--[6]
Activated CarbonGuava Seeds1.62 (adsorbed concentration)6.18025[8][9]
Activated CarbonSawdust12726025[10]
Activated Carbon (ROW 08 Supra)---4590 (at 3 m/h flow)-[5]
Activated Carbon (WG-12)---3210 (at 3 m/h flow)-[5]

Table 2: Agricultural Waste Adsorbents for this compound Removal

AdsorbentRaw MaterialQmax (mg/g)Optimal pHContact Time (min)Temperature (°C)Reference
Sawdust-4.7137045[2]
Modified Wheat Residues (MWC)Wheat Residues-448030[4]
Orange Peel Powder (POAS)Orange Peel116.353--[11]
Coconut Husks (CH)Coconut Husks-2.521030[12]

Table 3: Chitosan-Based Adsorbents for this compound Removal

AdsorbentRaw Material/ModificationQmax (mg/g)Optimal pHContact Time (min)Temperature (°C)Reference
Chitosan/Polyaniline CompositeChitosan, Polyaniline584.06-25[13]
Chitosan BeadsChitosan-9--[14]
Chitosan-Bentonite CompositeChitosan, Bentonite----[15]

Table 4: Clay and Nanomaterial Adsorbents for this compound Removal

AdsorbentTypeQmax (mg/g)Optimal pHContact Time (min)Temperature (°C)Reference
OrganobentoniteHDTMA-Br-Modified Bentonite40.7966020[3]
MoS2 NanosheetsHexamethylenetetramine exfoliated41-5-
PS-DVB/Fe3O4 NanocompositePolystyrene-divinylbenzene/Magnetite480---[16]
Pillared Bentonite with Al-FePillared Clay---25[17]

Visualizing the Process and Influencing Factors

To better understand the experimental process and the interplay of various parameters, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_modeling Data Modeling Adsorbent_Prep Adsorbent Preparation (Washing, Drying, Sieving) Batch_Adsorption Batch Adsorption (pH, Temp, Time Variation) Adsorbent_Prep->Batch_Adsorption Tartrazine_Sol This compound Solution Preparation Tartrazine_Sol->Batch_Adsorption Separation Separation (Centrifugation/Filtration) Batch_Adsorption->Separation Concentration Concentration Measurement (UV-Vis Spectrophotometry) Separation->Concentration Data_Analysis Data Analysis (q_e, % Removal) Concentration->Data_Analysis Isotherm_Kinetics Isotherm & Kinetic Modeling Data_Analysis->Isotherm_Kinetics

Caption: Experimental workflow for this compound removal study.

Parameter_Influence cluster_params Experimental Parameters cluster_output Outcome pH pH Efficiency This compound Removal Efficiency pH->Efficiency Affects surface charge Temp Temperature Temp->Efficiency Influences kinetics Initial_Conc Initial Concentration Initial_Conc->Efficiency Provides driving force Adsorbent_Dose Adsorbent Dosage Adsorbent_Dose->Efficiency Determines available sites

Caption: Influence of key parameters on this compound removal.

References

Tartrazine: A Non-Toxic Alternative for Biological Staining? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ideal biological stain effectively highlights cellular structures with minimal interference to the biological specimen. While many traditional stains are effective, concerns about their toxicity and potential to induce artifacts in stained tissues persist. This guide provides a comprehensive validation of Tartrazine, a synthetic lemon-yellow azo dye, as a potentially non-toxic biological stain. We compare its toxicological profile and staining efficacy with commonly used histological counterstains, supported by experimental data and detailed protocols.

Comparison with Alternative Stains: A Toxicity Profile

A critical aspect of a biological stain's utility is its toxicological profile. A low toxicity profile ensures minimal alteration of cellular morphology and function, leading to more accurate interpretations of stained tissues. Here, we compare the acute toxicity of this compound with other widely used biological stains.

Table 1: Acute Oral Toxicity (LD50) of Selected Biological Stains in Rodents

StainChemical ClassColorOral LD50 (mg/kg body weight)SpeciesReference(s)
This compound Azo DyeYellow>2000 - 12750Rat, Mouse[1][2]
Eosin Y Xanthene DyePink/Red1187 - 2769Rat[3]
Light Green SF Yellowish Triarylmethane DyeGreen>2000Rat[4][5]
Fast Green FCF Triarylmethane DyeGreen>2000Rat[6][7]
Aniline Blue WS Triarylmethane DyeBlueNot specifiedNot specified[8][9][10][11][12]

Note: A higher LD50 value indicates lower acute toxicity. The data presented is based on available safety data sheets and publications. Direct comparative studies under identical conditions are limited.

While acute toxicity data provides a general overview, in vitro cytotoxicity assays on relevant cell lines offer more specific insights into a stain's potential impact at the cellular level. Due to a lack of standardized comparative studies, direct IC50 (half-maximal inhibitory concentration) values are not presented. However, the provided experimental protocols will enable researchers to perform such comparative analyses in their own laboratories.

Detailed Experimental Protocols

To facilitate the validation and adoption of this compound as a biological stain, this section provides detailed protocols for its use in histological staining and for assessing its cytotoxicity in comparison to other stains.

Protocol 1: this compound Staining for Paraffin-Embedded Sections

This protocol outlines the use of this compound as a counterstain, providing a yellow background that contrasts well with nuclear stains like hematoxylin (B73222).

Materials:

  • Deparaffinized and rehydrated paraffin-embedded tissue sections on slides.

  • Hematoxylin solution (e.g., Mayer's or Harris')

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (or equivalent bluing agent)

  • This compound staining solution (1.5% w/v in distilled water)[13]

  • Graded ethanol (B145695) series (70%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in two changes of xylene for 5 minutes each. Hydrate through two changes of 100% ethanol, two changes of 95% ethanol, and one change of 70% ethanol for 3 minutes each. Rinse in distilled water.

  • Nuclear Staining: Stain with hematoxylin for 5-10 minutes. Rinse with tap water.

  • Differentiation: Dip slides briefly in acid alcohol to remove excess hematoxylin.

  • Bluing: Rinse with tap water and then immerse in Scott's tap water substitute for 1-2 minutes until the nuclei turn blue. Wash with tap water for 5 minutes.

  • Counterstaining with this compound: Immerse slides in 1.5% this compound solution for 1-5 minutes, depending on the desired staining intensity.[13]

  • Dehydration: Quickly rinse with distilled water. Dehydrate through graded alcohols: 70%, 95% (two changes), and 100% (two changes) for 3 minutes each.

  • Clearing and Mounting: Clear in two changes of xylene for 5 minutes each. Mount with a suitable mounting medium.

Expected Results:

  • Nuclei: Blue

  • Cytoplasm and other tissues: Shades of yellow

Protocol 2: Comparative In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • HeLa or HEK293 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound, Eosin Y, Light Green SF, Fast Green FCF, Aniline Blue WS solutions (prepare stock solutions in sterile PBS or culture medium and filter-sterilize)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Stain Exposure: Prepare serial dilutions of each stain in complete culture medium. Remove the old medium from the wells and add 100 µL of the various stain concentrations. Include a "no-stain" control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each stain concentration relative to the untreated control. Determine the IC50 value for each stain.

Visualizing Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for histological staining and cytotoxicity assessment.

Histological_Staining_Workflow Histological Staining Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Tissue Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Nuclear_Stain Nuclear Staining (Hematoxylin) Deparaffinization->Nuclear_Stain Differentiation Differentiation (Acid Alcohol) Nuclear_Stain->Differentiation Bluing Bluing Differentiation->Bluing Counterstain Counterstaining (this compound or Alternative) Bluing->Counterstain Dehydration Dehydration Counterstain->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopic Examination Mounting->Microscopy

Caption: Workflow for histological staining of paraffin-embedded tissue sections.

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow (MTT) cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Stain_Exposure Expose Cells to Stain Dilutions Incubation_24h->Stain_Exposure Incubation_Exposure Incubate for 24/48/72h Stain_Exposure->Incubation_Exposure MTT_Addition Add MTT Reagent Incubation_Exposure->MTT_Addition Incubation_MTT Incubate for 4h MTT_Addition->Incubation_MTT Solubilization Add Solubilization Buffer Incubation_MTT->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading Data_Processing Calculate % Viability & IC50 Absorbance_Reading->Data_Processing

Caption: Workflow for determining the in vitro cytotoxicity of biological stains using the MTT assay.

Potential Cellular Mechanisms of Toxicity

While the precise signaling pathways of cytotoxicity for many biological stains are not fully elucidated, a general understanding of potential mechanisms is crucial for interpreting toxicity data. The following diagram illustrates potential cellular targets and downstream effects of cytotoxic compounds.

Cellular_Toxicity_Pathways Potential Cellular Mechanisms of Cytotoxicity cluster_stressors External Stressor (e.g., Cytotoxic Stain) cluster_targets Primary Cellular Targets cluster_responses Cellular Responses cluster_outcomes Cellular Outcomes Stain Biological Stain Membrane Cell Membrane Damage Stain->Membrane Mitochondria Mitochondrial Dysfunction Stain->Mitochondria DNA DNA Damage Stain->DNA Necrosis Necrosis Membrane->Necrosis Oxidative_Stress Oxidative Stress (ROS Production) Mitochondria->Oxidative_Stress Apoptosis_Pathway Apoptosis Induction DNA->Apoptosis_Pathway Oxidative_Stress->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Necrosis->Cell_Death Viability_Loss Loss of Viability Cell_Death->Viability_Loss

Caption: Generalized pathways of cellular response to cytotoxic agents.

Conclusion

Based on the available acute toxicity data, this compound demonstrates a favorable safety profile compared to several commonly used biological stains, exhibiting a significantly higher LD50. This suggests that this compound is a promising candidate for a non-toxic biological stain. However, the lack of standardized, direct comparative in vitro cytotoxicity studies highlights a gap in the current literature. The provided experimental protocols are intended to empower researchers to conduct their own comprehensive evaluations. By performing direct comparisons of this compound with other stains on relevant cell lines, the scientific community can definitively validate its utility as a safe and effective tool in biological research. The adoption of less toxic stains like this compound can lead to more reliable and artifact-free histological and cytological analyses, ultimately advancing our understanding of cellular biology and pathology.

References

"inter-laboratory comparison of Tartrazine quantification methods"

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison of Tartrazine Quantification Methods

For researchers, scientists, and drug development professionals, the accurate quantification of food additives like this compound (E 102) is paramount for quality control, regulatory compliance, and safety assessment. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data from various studies. The primary methods covered are High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the quantitative performance characteristics of different analytical methods for this compound determination as reported in various studies. These parameters are crucial for selecting the most appropriate method based on the specific requirements of the analysis, such as sensitivity, sample matrix, and available instrumentation.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-DAD 1.22 µg/L3.71 µg/LNot Specified98.1 - 106.6[1][2]
2.50 µg/L8.33 µg/LNot SpecifiedNot Specified[1][2]
0.05 µg/mLNot SpecifiedNot SpecifiedNot Specified[1]
1.095 µg/mL3.644 µg/mL3.79 - 38 µg/mLNot Specified[3]
5.2 ng/mLNot Specified0.01 - 50.0 µg/mL93.5 - 97.4[4]
0.036 - 0.07 µg/mL0.098 - 0.2 µg/mLNot SpecifiedNot Specified[5][6]
UV-Vis Spectrophotometry 3.52 µg/LNot Specified10⁻⁷ - 1x10⁻⁵ mol/L>95[7]
Not SpecifiedNot Specified1.00 - 60.00 µg/mLNot Specified[1]
Not Specified5.79 µg/mL5 - 25 µg/mlNot Specified[8]
Capillary Electrophoresis (CE) 2.0 µg/mL6.6 µg/mLNot SpecifiedNot Specified[1]
0.1 - 0.5 µg/mLNot SpecifiedNot Specified85[1]
3 - 6 µg/mLNot Specified3 - 95 µg/mLNot Specified[9]
0.26 mg/LNot Specified0.53 - 130 mg/LNot Specified[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a highly specific and sensitive method for this compound analysis.[11][12][13]

1. Sample Preparation (Soft Drinks):

  • Degas the sample by mechanical agitation.[1]

  • For samples with complex matrices, a solid-phase extraction (SPE) may be necessary to reduce matrix effects.[1][5] A recommended SPE method is the Dispersive Solid Phase Extraction (d-SPE), also known as the QuEChERS method.[11][12][13]

  • Filter the sample through a 0.45 µm membrane filter prior to injection.[1]

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used.[14]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and methanol (B129727) (1:4 v/v).[14] Another option is a 6 mM tetrabutylammonium (B224687) hydrogensulphate solution and acetonitrile (57:43).[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV-Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength of this compound, which is approximately 425-427 nm.[3][15]

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

UV-Visible Spectrophotometry

Spectrophotometry offers a simpler and more cost-effective method for this compound quantification, although it may be less specific than HPLC.[11][12][13]

1. Sample Preparation (Custard Powder):

  • Weigh 5 g of the custard powder and dissolve it in a 50 ml volumetric flask with distilled water.[8]

  • Filter the solution through a 0.45 µm Whatman filter paper.[8]

  • Dilute the filtrate as needed to fall within the linear range of the calibration curve.[8]

2. Spectrophotometric Measurement:

  • Use a double-beam UV-Visible spectrophotometer.[8]

  • Measure the absorbance of the prepared sample solution at the maximum absorbance wavelength of this compound (around 425-427 nm) against a reagent blank.[8]

3. Quantification:

  • Prepare a series of this compound standard solutions of known concentrations.

  • Measure the absorbance of each standard solution to construct a calibration curve.

  • Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that can be used for the analysis of food colorants.[16]

1. Sample Preparation (Milk Beverages):

  • To reduce matrix interference from milk samples, a simple solid-phase extraction (SPE) pretreatment can be employed.[1]

  • The use of a polyamide column for SPE is effective.[1]

2. Electrophoretic Conditions:

  • Capillary: A fused silica (B1680970) capillary is typically used.[10]

  • Running Buffer: A common buffer is a 10 mM phosphate (B84403) buffer at pH 11.0.[9]

  • Separation Voltage: A high voltage, for instance, 20 kV, is applied for separation.[9]

  • Injection: Hydrodynamic injection is a common method.[9]

  • Detection: On-line detection is typically performed using a UV-visible spectrophotometric detector.[16]

3. Quantification:

  • Similar to HPLC and spectrophotometry, quantification is achieved by creating a calibration curve from the analysis of standard this compound solutions and comparing the peak area of the sample to this curve.

Workflow for Inter-Laboratory Comparison

To ensure the reliability and comparability of analytical results across different laboratories, an inter-laboratory comparison or proficiency test is often conducted. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting cluster_outcome Outcome A Define Study Objectives B Select Analytical Methods A->B C Prepare Homogeneous Test Material B->C D Establish Protocol & Timelines C->D E Distribute Samples to Participating Labs D->E F Labs Perform Analysis per Protocol G Collect & Compile Data from all Labs F->G H Statistical Analysis (e.g., z-scores) G->H I Evaluate Laboratory Performance H->I J Final Report Generation I->J K Method Validation & Comparison J->K L Identify Areas for Improvement J->L

Workflow of an inter-laboratory comparison study.

This guide provides a foundational comparison of common this compound quantification methods. For the most rigorous evaluation, a formal inter-laboratory study with standardized samples and protocols is recommended. Researchers should select the most suitable method based on their specific analytical needs and available resources.

References

A Comparative Analysis of Tartrazine and Other Azo Dyes on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Effects of Common Azo Dyes on Gut Microbiota, Supported by Experimental Data.

The intricate interplay between food additives and the gut microbiome is an area of growing scientific scrutiny. Azo dyes, a major class of synthetic colorants widely used in food, pharmaceuticals, and cosmetics, are of particular interest due to their potential to modulate the composition and function of the gut microbiota. This guide provides a comparative analysis of the effects of Tartrazine (Yellow 5) against other prevalent azo dyes—Allura Red (Red 40), Sunset Yellow (Yellow 6), and Amaranth—on the gut microbiome, drawing upon key experimental findings.

Executive Summary

Azo dyes are metabolized by the gut microbiota, primarily through the action of azoreductase enzymes, which cleave the characteristic azo bond (-N=N-). This process releases aromatic amines, which can be further metabolized and may exert various biological effects.[1][2] Studies in animal models have demonstrated that exposure to certain azo dyes can lead to dysbiosis, an imbalance in the gut microbial community, which in turn has been associated with intestinal inflammation and impaired gut barrier function. This guide synthesizes the available quantitative data, details the experimental methodologies used in pivotal studies, and visualizes the key signaling pathways involved.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and other selected azo dyes on the gut microbiota, based on data from various experimental studies. It is important to note that direct comparative studies evaluating all four dyes under identical conditions are limited; therefore, the data presented here are compiled from individual studies.

Table 1: Effects of Azo Dyes on Gut Microbiota Composition

Azo DyeAnimal ModelDosageDurationKey Changes in Bacterial Phyla/GeneraReference
This compound Juvenile Crucian Carp (B13450389)1.4, 5.5, and 10 mg/kg body weight/day60 daysDecreased: Roseomonas, Rhodococcus, Bacillus, Bacteroides, Clostridium. Increased: Bdellovibrio, Shewanella.[3][4]
Allura Red Mice100 ppm in diet12 weeksIncreased: Actinobacteria, Firmicutes, Proteobacteria. Decreased: Bacteroidetes, Verrucomicrobia.[5]
Sunset Yellow Male Wistar Rats6.17 mg/kg body weight/day12 weeksDecreased: Treponema 2, Anaerobiospirillum, Helicobacter, Rikenellaceae RC9 gut group, Prevotellaceae UCG-003. Increased: Prevotella 2, Oribacterium.[6]
Amaranth Not specified in direct gut microbiota studies, but noted to be reduced by gut bacteria.Not specifiedNot specifiedAmaranth was the most frequently reduced dye by gut bacteria in an in-vitro study.[7]

Table 2: Effects of Azo Dyes on Gut Microbiota Diversity

Azo DyeAnimal ModelAlpha Diversity (Within-sample)Beta Diversity (Between-sample)Reference
This compound Juvenile Crucian CarpStudy suggests altered community structure, implying changes in diversity.Significant alterations in the microbial community structure were observed.[3]
Allura Red MiceNo significant change in alpha diversity was initially reported in one study.A distinct clustering pattern between the control and Allura Red-exposed groups was observed, indicating a significant difference in community composition.[8]
Sunset Yellow Male Wistar RatsDecreased species richness and diversity were reported.Marked alteration in the gut microorganisms compared to the control group.[6]
Amaranth N/AData not available from direct studies on gut microbiota diversity.Data not available from direct studies on gut microbiota diversity.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of azo dyes on the gut microbiota.

Animal Models and Dye Administration
  • Allura Red Study: C57BL/6 mice were fed a diet containing 100 ppm of Allura Red for 12 weeks.[8] In another study, female A/J mice were administered Allura Red via oral gavage at doses equivalent to the human Acceptable Daily Intake (ADI) of 7 mg/kg.[5]

  • Sunset Yellow Study: Male Wistar rats were orally administered Sunset Yellow at a dose of 6.17 mg/kg body weight daily for 12 weeks.[6]

  • This compound Study: Juvenile crucian carp were fed diets containing this compound at concentrations of 1.4, 5.5, and 10 mg/kg body weight per day for 60 days.[3]

Gut Microbiota Analysis: 16S rRNA Gene Sequencing

A common method for analyzing the composition of the gut microbiota is 16S rRNA gene sequencing. The general workflow for this process is as follows:

  • Fecal Sample Collection: Fecal samples are collected from the animals at specified time points during the study.

  • DNA Extraction: Total genomic DNA is extracted from the fecal samples using commercially available kits, such as the E.Z.N.A.® Soil DNA Kit.[9]

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified from the extracted DNA using specific primers (e.g., 338F and 806R).[10]

  • Library Preparation and Sequencing: The amplified DNA fragments are used to prepare sequencing libraries, which are then sequenced on a high-throughput sequencing platform like Illumina MiSeq.

  • Bioinformatic Analysis: The sequencing data is processed using bioinformatics pipelines such as QIIME2. This involves quality filtering of reads, denoising, clustering sequences into Amplicon Sequence Variants (ASVs), and taxonomic assignment against a reference database like SILVA.[7]

  • Diversity Analysis: Alpha diversity (e.g., Shannon, Chao1 indices) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distance) are calculated to assess the richness and evenness of microbial communities within and between samples, respectively.[7]

Signaling Pathways and Logical Relationships

The metabolism of azo dyes by the gut microbiota and the subsequent interaction of their metabolites with the host can trigger specific signaling pathways, leading to physiological effects such as inflammation.

Metabolism of Azo Dyes by Gut Microbiota

Azo dyes are broken down by bacterial azoreductases in the anaerobic environment of the gut. This process cleaves the azo bond, releasing aromatic amines.

Azo_Dye_Metabolism AzoDye Azo Dye (-N=N-) AromaticAmines Aromatic Amines AzoDye->AromaticAmines Reduction Azoreductase Bacterial Azoreductase (e.g., from Clostridium, Bacteroides) Azoreductase->AzoDye

Azo Dye Metabolism by Gut Microbiota
Allura Red, Serotonin (B10506), and Gut Inflammation

Chronic exposure to Allura Red has been shown to promote colitis in mice through a pathway involving intestinal serotonin (5-HT).[1][9][11] Allura Red metabolites can increase serotonin production, which in turn can lead to gut inflammation.

Allura_Red_Serotonin_Pathway AlluraRed Allura Red GutMicrobiota Gut Microbiota (Azoreduction) AlluraRed->GutMicrobiota Metabolites Aromatic Amine Metabolites Serotonin Increased Intestinal Serotonin (5-HT) Metabolites->Serotonin Stimulates GutMicrobiota->Metabolites Inflammation Gut Inflammation (Colitis) Serotonin->Inflammation Promotes

Allura Red and Serotonin-Mediated Gut Inflammation
Azo Dyes, IL-23, and Gut Inflammation

Certain azo dyes, such as Allura Red and Sunset Yellow, can trigger colitis in mice with dysregulated Interleukin-23 (IL-23) expression.[2] The metabolites of these dyes, produced by the gut microbiota, are thought to be the colitis-inducing agents.

Azo_Dye_IL23_Pathway AzoDyes Allura Red & Sunset Yellow GutMicrobiota Gut Microbiota (Azoreduction) AzoDyes->GutMicrobiota Metabolites Aromatic Amine Metabolites IL23 Increased IL-23 Signaling Metabolites->IL23 Triggers in predisposed host GutMicrobiota->Metabolites TCells Activated CD4+ T Cells (IFN-γ production) IL23->TCells Activates Inflammation Gut Inflammation (Colitis) TCells->Inflammation Induces

Azo Dyes and IL-23-Mediated Gut Inflammation

Conclusion

The evidence presented in this guide indicates that this compound and other azo dyes can significantly impact the gut microbiota. The metabolism of these dyes by gut bacteria leads to the formation of aromatic amines, which can alter the microbial community structure and, in some cases, trigger inflammatory signaling pathways in the host. While this compound's effects have been documented, particularly in aquatic species, the pro-inflammatory potential of Allura Red and Sunset Yellow appears to be more extensively characterized in mammalian models, with clear links to the serotonin and IL-23 pathways. Amaranth, on the other hand, shows potential for beneficial modulation of the gut microbiota, though more research is needed.

For researchers and professionals in drug development, these findings underscore the importance of considering the metabolic activities of the gut microbiota when evaluating the safety and efficacy of compounds containing azo structures. Further research, particularly direct comparative studies in relevant animal models, is crucial to fully elucidate the relative risks and benefits of these widely used food additives.

References

A Comparative Analysis of the Allergenic Potential of Tartrazine and Other Food Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the allergenic potential of Tartrazine (FD&C Yellow No. 5) against other common food additives. The information presented is based on a review of scientific literature, focusing on quantitative data and established experimental protocols to assist in research and development.

Introduction to this compound Hypersensitivity

This compound is a synthetic lemon-yellow azo dye widely used in foods, pharmaceuticals, and cosmetics.[1][2] Adverse reactions to this compound can manifest through various symptoms, including urticaria (hives), angioedema, asthma, and gastrointestinal issues.[1][2][3] The mechanism behind these reactions is often described as "pseudoallergic" or a pharmacological intolerance rather than a true IgE-mediated allergy, though the exact pathways are still under investigation.[2][4] The prevalence of this compound sensitivity in the general population is estimated to be low, around 1 in 10,000 people, but it is more frequently observed in individuals with aspirin (B1665792) hypersensitivity.[2][5]

Quantitative Comparison of Allergenic Potential

The following table summarizes findings from various studies on the prevalence of hypersensitivity reactions to this compound and other food additives in susceptible populations. It is important to note that many studies show a high degree of cross-reactivity between different azo dyes and other additives.[3]

Additive CategorySpecific AdditiveStudy PopulationPrevalence of ReactionReference
Azo Dyes This compound (FD&C Yellow No. 5) Patients with chronic urticaria8% (3/38)Chafee et al., 1976[6]
This compound (FD&C Yellow No. 5) Patients with aspirin intolerance20% (2/10)Chafee et al., 1976[6]
Erythrosine Patients with urticaria, migraine, hyperactivityReactions were nearly twice as common as those to this compoundRowe & Rowe, 1972[3]
Sulfites VariousAsthmatic populationUp to 5% experience reactionsSimon, 2009[7]
Benzoates Sodium BenzoatePatients with recurrent urticaria/angioedemaHigh cross-reactivity with aspirin and azo dyesRos et al., 1976[6]
Flavor Enhancers Monosodium Glutamate (MSG)General PopulationLinked to "Chinese restaurant syndrome," one report linked to asthmaSimon, 2009[7]

Experimental Protocols for Assessing Allergenicity

The gold standard for diagnosing hypersensitivity to food additives is the Double-Blind, Placebo-Controlled Food Challenge (DBPCFC).[8][9][10]

Double-Blind, Placebo-Controlled Food Challenge (DBPCFC)

Objective: To objectively determine if a specific food additive elicits an adverse reaction by blinding both the patient and the administrator to the substance being given.

Methodology:

  • Patient Selection: Patients with a clinical history suggestive of an additive allergy are selected. An elimination diet of the suspected additive(s) is typically implemented for a period of up to 4-6 weeks prior to the challenge.[8][11]

  • Preparation of Challenges: The additive (e.g., this compound) and a placebo are prepared in identical, opaque capsules or masked in a food vehicle to be indistinguishable. Doses are carefully measured, starting with a fraction of the suspected reaction-triggering dose.

  • Administration:

    • On separate days, the patient receives either the placebo or the active challenge in incrementally increasing doses.[10][12]

    • A typical protocol involves administering doses at set intervals (e.g., every 30-60 minutes) over several hours.

    • The starting dose is typically low (e.g., 1-5 mg) and gradually increased to a cumulative dose that represents a typical daily intake (e.g., up to 50 mg for this compound).

  • Monitoring and Evaluation:

    • The patient is closely monitored for both subjective symptoms (e.g., itching, nausea) and objective signs (e.g., urticaria, drop in peak expiratory flow rate).

    • The challenge is stopped if a clear objective reaction occurs.[12]

    • If no reaction occurs after the full dose, the test is considered negative. A positive reaction to the active substance and no reaction to the placebo confirms sensitivity.[10]

In Vitro Basophil Activation Test (BAT)

Objective: To assess the activation of basophils (a type of white blood cell involved in allergic reactions) in response to a specific additive.

Methodology:

  • Sample Collection: A whole blood sample is collected from the patient in a sodium heparin tube.[13]

  • Leukocyte Enrichment: Peripheral blood leukocytes, including basophils, are enriched from the whole blood sample.[13]

  • Stimulation: The enriched cells are stimulated in vitro with the suspected additive (e.g., this compound), a positive control (e.g., fMLP), and a negative control (buffer alone).[13]

  • Analysis:

    • After a brief culture period, the supernatant is collected.

    • The amount of histamine (B1213489) released from the activated basophils into the supernatant is quantified using a validated histamine ELISA.[13]

    • Alternatively, basophil activation can be measured by flow cytometry using markers like CD63 or CD203c.

  • Interpretation: A significant increase in histamine release or upregulation of activation markers in response to the additive compared to the negative control indicates a positive result.

Signaling Pathways and Experimental Workflows

Hypothesized Hypersensitivity Mechanisms

Adverse reactions to additives like this compound can be complex. While classic IgE-mediated allergies are well-understood, many additive reactions are non-IgE-mediated.[14][15]

1. IgE-Mediated Allergic Reaction: This is the classic allergic pathway. While less common for this compound, it can occur with some additives.[7]

IgE_Mediated_Pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Additive Additive (Allergen) APC Antigen-Presenting Cell (APC) Additive->APC Uptake TH2 T-Helper 2 Cell (Th2) APC->TH2 Presentation BCell B-Cell TH2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE IgE Antibodies PlasmaCell->IgE Production MastCell_S Mast Cell IgE->MastCell_S Binds to FcεRI receptor MastCell_A Sensitized Mast Cell Mediators Mediator Release (Histamine, Leukotrienes) MastCell_A->Mediators Cross-linking of IgE by Additive Symptoms Allergic Symptoms (Urticaria, Asthma) Mediators->Symptoms Induces

Caption: IgE-Mediated Allergic Reaction Pathway.

2. Non-IgE-Mediated (Pseudoallergic) Reaction: This pathway is more commonly associated with this compound. It may involve direct mast cell degranulation or other inflammatory mechanisms without the involvement of IgE antibodies.[2][4]

Non_IgE_Mediated_Pathway cluster_mechanism Proposed Mechanism cluster_alt Alternative Pathway Additive Additive (e.g., this compound) MastCell Mast Cell Additive->MastCell Direct Pharmacological Stimulation Mediators Mediator Release (Histamine, etc.) MastCell->Mediators Degranulation Symptoms Hypersensitivity Symptoms Mediators->Symptoms Induces COX Cyclooxygenase (COX) Enzyme Leukotrienes Leukotriene Production COX->Leukotrienes Shift in Metabolism Leukotrienes->Symptoms Induces Additive_COX Additive Additive_COX->COX Inhibition? (Hypothesized but lacks strong evidence) Diagnostic_Workflow History 1. Detailed Clinical History (Symptoms, Timing, Suspected Foods) AtopyEval 2. Evaluation for Atopy (Skin Prick Tests for Common Allergens) History->AtopyEval EliminationDiet 3. Elimination Diet (Remove Suspected Additives for 4-6 weeks) AtopyEval->EliminationDiet SymptomDiary Symptom Diary Tracking EliminationDiet->SymptomDiary SymptomCheck 4. Did Symptoms Improve? EliminationDiet->SymptomCheck NoImprovement No: Additive Unlikely the Cause SymptomCheck->NoImprovement No Challenge 5. Double-Blind, Placebo-Controlled Food Challenge (DBPCFC) SymptomCheck->Challenge Yes Diagnosis 6. Confirmed Diagnosis Challenge->Diagnosis

References

"comparative analysis of Tartrazine's neurobehavioral effects in different animal models"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing literature reveals a consistent pattern of adverse neurobehavioral effects associated with Tartrazine (also known as FD&C Yellow No. 5 or E102) exposure across various animal models, including rats, mice, and zebrafish. The findings, consolidated from numerous studies, point towards a spectrum of dose- and duration-dependent consequences ranging from hyperactivity and anxiety-like behaviors to significant cognitive impairments in learning and memory. The primary mechanism underlying these effects appears to be the induction of oxidative stress.

Key Neurobehavioral Alterations Observed

This compound administration in animal models has been linked to a variety of behavioral changes. In rodents, studies have reported hyperactivity, anxiety, depressive-like behaviors, and deficits in learning and memory.[1][2][3][4][5] For instance, perinatal exposure to this compound in mice led to altered locomotor behavior and increased anxiety.[6] Furthermore, chronic consumption in rats, even within the acceptable daily intake (ADI), has been shown to impair long-term memory.[7] In zebrafish embryos, this compound exposure resulted in altered thigmotaxis (wall-hugging behavior, indicative of anxiety), touch response, and overall locomotion.[8]

Unraveling the Mechanism: Oxidative Stress and Neuroinflammation

A significant body of evidence points to oxidative stress as a key mediator of this compound's neurotoxicity.[1][2][3][9][10][11] The dye has been shown to increase the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while decreasing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in the brain tissue of rodents.[1][2][4][10][12] This imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense system can lead to cellular damage and neuronal apoptosis.[2][10]

Beyond oxidative stress, this compound has also been implicated in promoting neuroinflammation. Studies have reported elevated levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain tissue of rats exposed to the dye.[13] This inflammatory response can further contribute to neuronal dysfunction and the observed behavioral deficits.

Comparative Data on Neurobehavioral Effects

The following tables summarize the quantitative findings from key studies on the neurobehavioral effects of this compound in different animal models.

Table 1: Effects of this compound on Anxiety and Locomotor Activity in Rodents
Animal ModelDosageDurationBehavioral TestKey FindingsReference
Male Wistar Rats7.5 - 500 mg/kgChronicNot SpecifiedAnxious and depressive effects, decreased social interaction[2]
Mice Offspring2.5 and 5 mg/kg (perinatal exposure)Gestation and LactationNot SpecifiedAltered locomotor behavior and anxiety reflex[6]
Wistar Rats7.5 and 15 mg/kg/day10 monthsOpen Field Test (OFT), Elevated Plus Maze (EPM)No significant changes in locomotor activity or anxiety levels[7]
Adult RatsCo-exposure with Erythrosine6 weeksNot SpecifiedIncreased anxiety and depression-like behavior[5]
Mice0.05%, 0.15%, and 0.45% in diet3 generationsExploratory BehaviorSignificant effects on exploratory behavior in male offspring[14]
Table 2: Effects of this compound on Learning and Memory in Rodents
Animal ModelDosageDurationBehavioral TestKey FindingsReference
Mice and RatsVarious doses30 daysMorris Water Maze, Step-through testIncreased escape latency, decreased retention latency[4][15]
Wistar Rats7.5 mg/kg/day (within ADI)10 monthsObject Recognition Test (OR)Impairment in long-term memory[7]
Adult Rodents125 to 500 mg/kg30 daysNot SpecifiedAlterations in learning and memory functions[6]
Table 3: Effects of this compound on Biochemical Markers of Oxidative Stress in the Brain of Rodents
Animal ModelDosageDurationKey FindingsReference
Swiss White Mice2.5 and 5 mg/kg (perinatal)Gestation until 15 days postnatalIncreased MDA, decreased GSH and SOD[1][2]
Rats320 mg/kg4 weeksReduced GPx activity, increased lipid peroxidation (MDA)[2]
Rats7.5 mg/kg90 daysIncreased MDA, reduced CAT, SOD, GPx, and GSH[2]
Young Male Albino Rats500 mg/kg30 daysIncreased MDA[10]
Young Rats7.5 mg/kg/day40 daysIncreased MDA in all brain sub-regions[10][11]
RatsNot SpecifiedNot SpecifiedDecreased CAT, GSH-Px, and SOD; increased MDA[3]
Male RatsNot SpecifiedNot SpecifiedIncreased MDA, decreased GSH, SOD, GPx, and CAT[12]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and future research.

Rodent Behavioral Testing
  • Open Field Test (OFT): This test is used to assess locomotor activity and anxiety-like behavior. Animals are placed in an open, novel arena, and their movements, such as distance traveled, time spent in the center versus the periphery, and rearing frequency, are recorded. A reluctance to explore the center of the arena is often interpreted as an indicator of anxiety.[7]

  • Elevated Plus Maze (EPM): This apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. It is a widely used test to measure anxiety-like behavior in rodents. A greater amount of time spent in the enclosed arms is indicative of higher anxiety levels.[7]

  • Morris Water Maze: This test is a classic assessment of spatial learning and memory. Animals are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) and the path taken are recorded over several trials.[4][15]

  • Step-through Passive Avoidance Test: This test evaluates learning and memory based on a negative reinforcement paradigm. The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. On the initial trial, the animal receives a mild foot shock upon entering the dark compartment. In subsequent trials, the latency to enter the dark compartment (retention latency) is measured as an indicator of memory.[4][15]

  • Object Recognition Test (OR): This test assesses an animal's ability to recognize a novel object in a familiar environment. During the familiarization phase, the animal is exposed to two identical objects. In the test phase, one of the objects is replaced with a novel one. The amount of time the animal spends exploring the novel object compared to the familiar one is a measure of recognition memory.[7]

Biochemical Assays for Oxidative Stress
  • Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and is a widely used marker of oxidative stress. Its levels are typically measured in tissue homogenates using a spectrophotometric method based on its reaction with thiobarbituric acid (TBA).[10]

  • Antioxidant Enzyme Activity Assays: The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured in tissue homogenates using specific spectrophotometric assays that monitor the rate of substrate degradation or product formation.[4][12]

  • Glutathione (GSH) Assay: GSH is a major non-enzymatic antioxidant. Its concentration is determined in tissue samples, often using a colorimetric assay based on its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[12]

Visualizing the Pathways

The following diagrams illustrate the proposed mechanisms and experimental workflows related to this compound's neurobehavioral effects.

Tartrazine_Neurotoxicity_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Induces Antioxidants Decreased Endogenous Antioxidants (SOD, CAT, GPx) This compound->Antioxidants Inhibits Inflammation Neuroinflammation (Increased TNF-α, IL-1β, IL-6) This compound->Inflammation Promotes OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage Antioxidants->OxidativeStress Inflammation->NeuronalDamage Neurobehavioral Neurobehavioral Deficits (Hyperactivity, Anxiety, Cognitive Impairment) NeuronalDamage->Neurobehavioral

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

Experimental_Workflow AnimalModels Animal Models (Rats, Mice, Zebrafish) TartrazineAdmin This compound Administration (Oral Gavage / Diet) AnimalModels->TartrazineAdmin Behavioral Behavioral Assessments TartrazineAdmin->Behavioral Biochemical Biochemical Analysis (Brain Tissue) TartrazineAdmin->Biochemical OFT_EPM Open Field Test & Elevated Plus Maze (Anxiety, Locomotion) Behavioral->OFT_EPM MWM_PAT Morris Water Maze & Passive Avoidance Test (Learning & Memory) Behavioral->MWM_PAT DataAnalysis Data Analysis & Interpretation Behavioral->DataAnalysis OxidativeStress Oxidative Stress Markers (MDA, SOD, CAT, GPx) Biochemical->OxidativeStress Inflammatory Inflammatory Markers (Cytokines) Biochemical->Inflammatory Biochemical->DataAnalysis

References

Validation of the Comet Assay for Detecting Tartrazine-Induced DNA Damage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the comet assay's performance in detecting DNA damage induced by Tartrazine, a widely used synthetic food dye. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for evaluating the utility of the comet assay in genotoxicity testing of this compound.

Comparative Analysis of Genotoxicity Assays

The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive and widely used method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites in individual cells.[1][2][3][4][5] Its application in assessing the genotoxic potential of this compound has been explored in various biological systems. While direct comparative studies with other assays for this compound are limited, the existing literature provides valuable insights.

The genotoxicity of this compound has been investigated using several assays, including the micronucleus test and chromosomal aberration assays.[6] The comet assay is often favored for its sensitivity in detecting initial DNA damage.[1] Studies have shown that this compound can induce DNA damage in a dose-dependent manner in various cell types, including rat whole blood cells, human cell lines (HaCaT, A549, and HepG2), and plant cells (Allium cepa).[1][2]

In comparison to the micronucleus test, which detects chromosome breakage or loss, the comet assay can reveal primary DNA lesions.[7][8] This makes the comet assay a valuable tool for early-stage genotoxicity screening. For instance, studies on other compounds have shown the comet assay to be more sensitive in detecting genotoxic effects at lower concentrations compared to the micronucleus test.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have employed the comet assay to evaluate this compound-induced DNA damage. The parameters measured include Olive Tail Moment (OTM), percentage of DNA in the tail (% DNA in tail), and tail length, which are all indicators of the extent of DNA damage.[1][9]

Table 1: Comet Assay Parameters in Rat Whole Blood Cells Treated with this compound [1]

This compound Concentration (mM)Olive Tail Moment (OTM) (Arbitrary Units)% DNA in TailTail Length (µm)
Control1.8 ± 0.34.5 ± 1.215.2 ± 2.1
34.2 ± 0.610.1 ± 1.828.7 ± 3.5
67.8 ± 1.118.5 ± 2.545.1 ± 4.2
1212.5 ± 1.929.8 ± 3.162.9 ± 5.8
2518.9 ± 2.442.3 ± 4.085.3 ± 6.7

*Data are presented as mean ± standard error of the mean. *p < 0.05 compared to the control group.

Table 2: DNA Damage (Tail Moment) in Human Cell Lines Exposed to this compound for 24 hours [10]

This compound Concentration (µM)HaCaT (Tail Moment)A549 (Tail Moment)HepG2 (Tail Moment)
Control1.2 ± 0.21.5 ± 0.31.8 ± 0.4
201.4 ± 0.31.9 ± 0.42.5 ± 0.5
402.4 ± 0.53.1 ± 0.64.2 ± 0.7
804.5 ± 0.85.8 ± 1.07.9 ± 1.2

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group.

Table 3: DNA Damage Score in Allium cepa Root Cells Exposed to this compound for 72 hours [2]

This compound Concentration (mg/L)Mean DNA Damage Score (Arbitrary Units)
Control (Tap Water)18.67 ± 4.28
1035.42 ± 5.12
2558.19 ± 6.89
5082.73 ± 7.45*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group.

Experimental Protocols

Alkaline Comet Assay for this compound-Induced DNA Damage in Rat Whole Blood Cells

This protocol is adapted from the study by Himri et al.[1]

  • Cell Preparation: Fresh whole blood samples are collected from Wistar rats. Cell viability is checked using the trypan blue exclusion technique.[1]

  • This compound Treatment: 10 µl of the peripheral blood cell suspension is pre-treated with this compound at a dose range of 3-25 mM for 1 hour.[1][9]

  • Slide Preparation:

    • 10 µl of the treated cell suspension is mixed with 100 µl of 0.5% low melting point agarose (B213101) at 37°C.[1]

    • The mixture is layered on pre-coated slides with normal melting point agarose, covered with a coverslip, and placed at 4°C for 5 minutes to solidify.[1]

  • Lysis: Slides are immersed in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.[1]

  • Alkaline Unwinding and Electrophoresis:

    • Slides are washed in PBS to remove excess lysis solution.[1]

    • They are then placed in a horizontal electrophoresis unit filled with fresh alkaline electrophoresis buffer (300 mM NaOH and 1 mM EDTA, pH > 13) for 20 minutes at 4°C to allow for DNA unwinding.[1]

    • Electrophoresis is conducted at 4°C for 20 minutes at 25 V and 300 mA.[1]

  • Neutralization and Staining:

    • Slides are neutralized in a buffer (0.4 M Tris, pH 7.5).[1]

    • After air-drying, slides are stained with 30 µl of ethidium (B1194527) bromide (20 µg/ml).[1]

  • Analysis: Comet images of at least 50 cells per slide are randomly analyzed using a fluorescence microscope equipped with comet assay software.[1][9] DNA damage is quantified using parameters such as Olive Tail Moment (OTM), percentage of DNA in the Tail (% DNA in tail), and Tail Length (TL).[1][9]

Visualizations

Experimental Workflow of the Comet Assay

CometAssayWorkflow cluster_preparation Cell Preparation & Treatment cluster_embedding Embedding cluster_lysis Lysis cluster_electrophoresis Electrophoresis cluster_analysis Analysis A Cell Suspension B Treatment with this compound A->B A->B C Mix with Low Melting Point Agarose B->C D Layer on Pre-coated Slide C->D C->D E Immerse in Lysis Solution D->E F Alkaline Unwinding E->F G Electrophoresis F->G F->G H Neutralization & Staining G->H I Fluorescence Microscopy H->I H->I J Image Analysis (OTM, % DNA in Tail) I->J I->J

Caption: Workflow of the alkaline comet assay for detecting DNA damage.

Proposed Signaling Pathway for this compound-Induced DNA Damage

TartrazinePathway cluster_epi Epigenetic Effects This compound This compound Metabolism Metabolism by Gastrointestinal Microflora This compound->Metabolism Epigenetic Epigenetic Modifications (Upregulation of DNMTs & HDACs) This compound->Epigenetic AromaticAmines Aromatic Amines (e.g., Sulfanilic Acid) Metabolism->AromaticAmines ROS Reactive Oxygen Species (ROS) (O2-, OH, H2O2) AromaticAmines->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNAdamage DNA Damage (Strand Breaks, Oxidized Bases) OxidativeStress->DNAdamage Carcinogenesis Potential for Carcinogenesis DNAdamage->Carcinogenesis Epigenetic->Carcinogenesis

Caption: Proposed mechanism of this compound-induced genotoxicity.

Conclusion

The comet assay is a sensitive and reliable method for detecting this compound-induced DNA damage in a variety of cell types. The quantitative data consistently demonstrates a dose-dependent increase in DNA damage upon exposure to this compound. The proposed mechanism involves the metabolic conversion of this compound to aromatic amines, which in turn generate reactive oxygen species, leading to oxidative stress and DNA damage.[10][11] Furthermore, recent studies suggest that this compound may also induce epigenetic modifications, highlighting another potential pathway for its genotoxic effects.[10][12] This guide provides a solid foundation for researchers to understand and apply the comet assay in the context of food additive safety assessment and mechanistic toxicology.

References

Comparative Analysis of Tartrazine's Impact on Hepatic and Renal Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the effects of Tartrazine (E102), a widely used synthetic azo dye, on liver and kidney function. The data presented is collated from multiple in vivo studies, offering researchers, scientists, and drug development professionals a consolidated resource for understanding the toxicological profile of this food additive. The following sections detail quantitative changes in key biochemical markers, outline the experimental protocols used in these studies, and visualize the underlying toxicological pathways.

Quantitative Data Summary

The administration of this compound has been shown to significantly alter biomarkers of liver and kidney function. The tables below summarize the quantitative findings from various studies, highlighting the consistent trend of elevated markers indicative of tissue damage.

Table 1: Effect of this compound on Liver Function Markers

StudyAnimal ModelThis compound DoseDurationAlanine Aminotransferase (ALT)Aspartate Aminotransferase (AST)Alkaline Phosphatase (ALP)
Khayyat et al. (2017)[1]Wistar Rats7.5 mg/kg body weight/day30 daysSignificant IncreaseSignificant IncreaseSignificant Increase
Farrag & Selim (2022)[2]Wistar Rats300 mg/kg/day30 daysSignificant IncreaseSignificant IncreaseNot Reported
Alioui et al. (2018)[3]Swiss Mice0.05% in drinking water90 daysSignificant IncreaseSignificant IncreaseNot Reported
Amin et al. (2010)[4]Albino RatsHigh Dose (unspecified)30 daysSignificant IncreaseSignificant IncreaseSignificant Increase
Al-Shinnawy & Elkattan (2011)[5]Rats10 mg/kg/day & 25 mg/kg/day30 daysSignificant IncreaseSignificant IncreaseNot Reported

Table 2: Effect of this compound on Kidney Function Markers

StudyAnimal ModelThis compound DoseDurationUreaCreatinine (B1669602)Uric Acid
Khayyat et al. (2017)[1]Wistar Rats7.5 mg/kg body weight/day30 daysSignificant IncreaseSignificant IncreaseSignificant Increase
Farrag & Selim (2022)[2]Wistar Rats300 mg/kg/day30 daysSignificant IncreaseSignificant IncreaseSignificant Increase
Alioui et al. (2018)[3]Swiss Mice0.05% in drinking water90 daysSignificant IncreaseSignificant IncreaseNot Reported
Amin et al. (2010)[4]Albino RatsHigh Dose (unspecified)30 daysSignificant IncreaseSignificant IncreaseNot Reported
Nabila et al. (2013)[1]Not SpecifiedNot SpecifiedNot SpecifiedSignificant ElevationSignificant ElevationNot Reported

Table 3: Markers of Oxidative Stress Following this compound Administration

StudyAnimal ModelThis compound DoseDurationMalondialdehyde (MDA)Superoxide Dismutase (SOD)Total Antioxidants
Khayyat et al. (2017)[1]Wistar Rats7.5 mg/kg body weight/day30 daysSignificant IncreaseNot ReportedDecreased
Farrag & Selim (2022)[2]Wistar Rats300 mg/kg/day30 daysSignificant IncreaseNot ReportedNot Reported
Alioui et al. (2018)[3][5]Swiss Mice0.005% & 0.05% in drinking water90 daysIncreased Protein CarbonylsDecreased in Liver & KidneyDecreased
Amin et al. (2010)[4]Albino RatsHigh Dose (unspecified)30 daysSignificant IncreaseDecreasedNot Reported
Helal et al. (2019)[6]RatsTenfold ADI90 daysMarked IncrementSignificant DeclineNot Reported

Experimental Protocols

The methodologies employed in the cited studies share a common framework for assessing the toxicity of this compound. Below are detailed descriptions of the experimental protocols.

1. Animal Model and Group Allocation (Based on Khayyat et al., 2017) [1]

  • Animal Model: Adult male Wistar rats were used.

  • Group Allocation: Animals were randomly divided into two groups: a control group and a this compound-treated group, with 10 rats in each group.

  • Acclimatization: Animals were acclimatized to laboratory conditions before the commencement of the experiment.

2. This compound Administration (Based on Himri et al., 2011 as cited in Khayyat et al., 2017) [1]

  • Dosage: The experimental group received this compound at a dose of 7.5 mg/kg of body weight.

  • Route of Administration: Oral gavage was used for administration.

  • Vehicle: this compound was dissolved in distilled water. The control group received an equivalent volume of distilled water.

  • Duration: The treatment was carried out daily for 30 consecutive days.

3. Sample Collection and Biochemical Analysis [1]

  • Fasting: After the 30-day treatment period, animals were fasted overnight.

  • Anesthesia and Euthanasia: Animals were sacrificed under anesthesia.

  • Blood Collection: Blood samples were collected from the dorsal aorta into centrifuge tubes.

  • Serum Separation: Blood was allowed to clot and then centrifuged at 3,500 rpm for 15 minutes to separate the serum.

  • Biochemical Assays: The collected serum was used to measure the levels of ALT, AST, ALP, urea, uric acid, and creatinine using standard biochemical assay kits.

4. Oxidative Stress Marker Analysis [1]

  • Lipid Peroxidation: Malondialdehyde (MDA) levels were measured in the serum as an indicator of lipid peroxidation.

  • Nitric Oxide (NO): Serum nitric oxide levels were also determined.

  • Total Antioxidants: The total antioxidant capacity in the serum was assessed.

5. Histopathological Examination [1]

  • Tissue Collection: Liver and kidney tissues were collected from the sacrificed animals.

  • Fixation: The tissues were fixed in an appropriate fixative (e.g., 10% formalin).

  • Processing: Tissues were processed through standard histological techniques, including dehydration, clearing, and embedding in paraffin.

  • Sectioning and Staining: Thin sections of the tissues were cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination: The stained sections were examined under a light microscope to observe any histopathological alterations.

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental process and the proposed mechanism of this compound-induced toxicity, the following diagrams are provided.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Assessment Animal_Model Wistar Rats Group_Allocation Random Allocation Animal_Model->Group_Allocation Control Control Group (Distilled Water) Group_Allocation->Control Treated Treated Group (this compound 7.5 mg/kg) Group_Allocation->Treated Oral_Gavage Daily Oral Gavage (30 Days) Control->Oral_Gavage Treated->Oral_Gavage Sacrifice Sacrifice under Anesthesia Oral_Gavage->Sacrifice Sample_Collection Blood & Tissue Collection Sacrifice->Sample_Collection Biochemical Serum Biochemical Analysis (ALT, AST, Urea, Creatinine) Sample_Collection->Biochemical Oxidative Oxidative Stress Markers (MDA, Total Antioxidants) Sample_Collection->Oxidative Histopathology Histopathological Examination (Liver & Kidney) Sample_Collection->Histopathology Toxicity_Assessment Assessment of Hepato- & Nephrotoxicity Biochemical->Toxicity_Assessment Oxidative->Toxicity_Assessment Histopathology->Toxicity_Assessment

Caption: Experimental workflow for assessing this compound-induced toxicity.

The metabolic breakdown of this compound can lead to the formation of reactive oxygen species (ROS), which in turn induces oxidative stress, a key factor in cellular damage.[1] Long-term exposure to this compound has been shown to trigger a fibrogenic cascade in the liver and kidneys, characterized by the upregulation of profibrotic and apoptotic markers.[6]

G cluster_organ Organ Damage cluster_markers Biochemical & Molecular Markers This compound This compound Administration Metabolism Metabolic Biotransformation (Azo Reduction) This compound->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidants Decreased Antioxidant Defense (SOD, CAT, GSH) Oxidative_Stress->Antioxidants Lipid_Peroxidation Lipid Peroxidation (MDA) Oxidative_Stress->Lipid_Peroxidation Liver_Damage Hepatocellular Damage Oxidative_Stress->Liver_Damage Kidney_Damage Renal Tissue Damage Oxidative_Stress->Kidney_Damage Liver_Markers Increased Liver Enzymes (ALT, AST, ALP) Liver_Damage->Liver_Markers Fibrosis Upregulation of Fibrotic Markers (TGF-β1, Collagen 1-α) Liver_Damage->Fibrosis Apoptosis Increased Apoptosis (Caspase-3) Liver_Damage->Apoptosis Kidney_Markers Increased Renal Markers (Urea, Creatinine) Kidney_Damage->Kidney_Markers Kidney_Damage->Fibrosis Kidney_Damage->Apoptosis

Caption: Conceptual signaling pathway of this compound-induced toxicity.

References

A Comparative Guide to the Validation of Analytical Standards for Tartrazine Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the purity assessment of Tartrazine (E 102), a widely used synthetic yellow azo dye in food, pharmaceuticals, and cosmetics.[1][2][3] Ensuring the purity of this compound is crucial due to potential health concerns, including allergies and hyperactivity in children, making accurate and reliable analytical methods paramount.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of various analytical techniques with supporting experimental data.

Comparative Analysis of Analytical Methods

Several analytical methods are employed to determine the purity of this compound and to quantify its presence in various products. The most common techniques include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Thin-Layer Chromatography (TLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][5] The choice of method often depends on factors such as specificity, sensitivity, cost, and the complexity of the sample matrix.[5][6][7]

High-Performance Liquid Chromatography (HPLC) is frequently cited as the method of choice due to its high specificity and sensitivity.[5][6][7] Conversely, UV-Vis Spectrophotometry offers a faster and more cost-effective alternative, though it may be less specific.[5][6][7]

Below is a summary of the performance characteristics of various analytical methods used for this compound analysis, compiled from several studies.

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
HPLC-PDAYogurt and Milk Drinks1.22 µg/L3.71 µg/L98.1–106.6[1]
HPLC-UV-VISNot Specified2.50 µg/L8.33 µg/LNot Reported[1]
RP-HPLC-PDAPowder Drinks0.0325 µg/mLNot Reported99.0–100.7[8][9]
LC-MSRaisin and Chilli Powder5 µg/kg10 µg/kg91.2–96.1[1]
HPTLCNot Specified5.21–9.34 ng/spotNot Reported96.39–102.76[3]
SpectrophotometrySugar ConfectionsNot ReportedNot Reported94.9–99.2[1]
Solid-Phase Extraction with Spectrophotometry (Amberlite XAD-1180)Soft Drinks5.7 µg/LNot ReportedNot Reported[10]
Solid-Phase Extraction with Spectrophotometry (Amberlite XAD-16)Soft Drinks1.2 µg/LNot ReportedNot Reported[10]
Capillary Electrophoresis (CE)Alcoholic Beverages2.0 µg/mL6.6 µg/mLNot Reported[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are protocols for some of the key experiments mentioned in the comparative data.

1. High-Performance Liquid Chromatography (HPLC) for this compound in Powdered Drinks [8][9]

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system equipped with a Photo-Diode Array (PDA) detector.

  • Column : Waters Shield C18 column (250 mm x 4.6 mm i.d., 5 µm).

  • Mobile Phase : Acetonitrile and 19 mM ammonium (B1175870) acetate (B1210297) in a ratio of 86:14 (v/v).

  • Flow Rate : 1.2 mL/min (isocratic elution).

  • Detection Wavelength : 300-650 nm.

  • Sample Preparation : A specific weight of the powdered drink sample is dissolved in a known volume of solvent, filtered, and then injected into the HPLC system.

  • Validation Parameters : The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to International Conference on Harmonisation (ICH) guidelines.[8][9]

2. UV-Vis Spectrophotometry for this compound in Sugar Confections [1]

  • Instrumentation : UV-Vis Spectrophotometer.

  • Method : Derivative spectrophotometry can be used for the quantitative measurement of this compound, especially in the presence of other dyes like Ponceau 4R and Sunset Yellow.

  • Sample Preparation : The sample is dissolved in a suitable solvent, and the absorption spectrum is recorded. The concentration is determined by measuring the absorbance at a specific wavelength (around 427 nm for this compound) and comparing it to a standard calibration curve.[10][12]

  • Optimization : Parameters such as pH, surfactant type, and volume may be investigated to optimize the absorption spectra.[1]

3. Thin-Layer Chromatography (TLC) for this compound Identification [1][3]

  • Stationary Phase : TLC plates coated with silica (B1680970) gel.

  • Mobile Phase : A mixture of solvents, for example, acetonitrile, water, ethyl acetate, and 10% aqueous ammonia (B1221849) (9:1:1:1, v/v/v/v).[3]

  • Sample Preparation : The dye is extracted from the food sample and spotted onto the TLC plate.

  • Development : The plate is placed in a developing chamber with the mobile phase.

  • Visualization : The separated spots are visualized, and the retention factor (Rf) value of the sample spot is compared with that of a standard this compound spot.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in this compound purity assessment, the following diagrams have been generated using Graphviz.

This compound Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Reporting Sampling Obtain Sample Extraction Extract this compound Sampling->Extraction Filtration Filter Extract Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis TLC TLC Analysis Filtration->TLC Quantification Quantify Purity/ Concentration HPLC->Quantification UV_Vis->Quantification TLC->Quantification Validation Validate Results Quantification->Validation Report Generate Report Validation->Report

Caption: Experimental workflow for this compound purity assessment.

Analytical Method Validation Parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_range Sensitivity & Range Validation Analytical Method Validation Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Repeatability) Validation->Precision Robustness Robustness (Unaffected by small changes) Validation->Robustness LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity Linearity & Range Validation->Linearity Specificity Specificity (Analyte detection in presence of others) Validation->Specificity

Caption: Key parameters for analytical method validation.

References

Safety Operating Guide

Proper Disposal of Tartrazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals like Tartrazine (also known as FD&C Yellow No. 5 or E102) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure, as this compound may cause allergic skin reactions or respiratory issues in sensitive individuals.

Recommended Personal Protective Equipment:

  • Gloves: Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Safety glasses or goggles should be worn.

  • Respiratory Protection: Required when dusts are generated.

  • Lab Coat: To protect personal clothing.

Step-by-Step Disposal Procedures

The disposal of this compound waste must adhere to national and local regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company to ensure compliance.

1. Waste Identification and Segregation:

  • Solid Waste: Collect surplus or expired solid this compound, as well as materials contaminated with the powder (e.g., weighing papers, contaminated gloves), in a designated, properly labeled, and sealed waste container.[1] Do not mix with other waste streams.

  • Aqueous Solutions: While some sources suggest that dilute solutions can be washed down the drain with copious amounts of water, many safety data sheets explicitly state "Do not let product enter drains" or "Do not empty into drains."[1][2] Therefore, the most prudent approach is to collect all this compound solutions for chemical waste disposal unless your local regulations and EHS department explicitly permit drain disposal for very dilute solutions.

  • Contaminated Containers: Empty containers should be handled as the product itself and disposed of as unused product.[1] For containers with only trivial residual amounts, the first rinse should be collected as hazardous waste.

2. Approved Disposal Methods:

For surplus and non-recyclable this compound, the following methods are recommended:

  • Licensed Disposal Company: The most common and recommended method is to offer the waste to a licensed disposal company.[1]

  • Incineration: this compound waste can be sent to an incineration plant.[3][4] In some cases, it may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

3. Handling Accidental Spills:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Containment: Use appropriate tools to sweep up or mechanically collect the spilled solid, avoiding dust formation.[1][5]

  • Collection: Place the spilled material into a suitable, closed container for disposal.[1][5]

  • Decontamination: Clean the affected area by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste.[5]

Quantitative Data

The following table summarizes key toxicological data for this compound. While this data is important for safety assessments, it does not directly dictate disposal methods, which are governed by environmental regulations.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50)12,750 mg/kgMouse[1]
Acute Oral Toxicity (LD50)6,000-10,000 mg/kgRat & Mouse[3]
Aquatic Toxicity (LC50)>120 mg/l (96 h)Fish[2]
Aquatic Toxicity (EC50)>125 mg/l (48 h)Aquatic Invertebrates[2]

Experimental Protocols

Detailed experimental protocols for the chemical degradation of this compound for disposal are not commonly published in safety data sheets. The standard and professionally accepted protocol is to follow the waste management guidelines provided by regulatory bodies and implemented by licensed waste disposal services.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

TartrazineDisposalWorkflow start This compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid this compound or Contaminated Solids assess_waste->solid_waste liquid_waste Aqueous this compound Solution assess_waste->liquid_waste spill_waste Spill Cleanup Debris assess_waste->spill_waste collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Container liquid_waste->collect_liquid collect_spill Collect in a Labeled, Sealed Container spill_waste->collect_spill consult_regulations Consult Local Regulations and EHS Guidelines collect_solid->consult_regulations collect_liquid->consult_regulations collect_spill->consult_regulations drain_disposal_check Is Drain Disposal Explicitly Permitted for Dilute Solutions? consult_regulations->drain_disposal_check dispose_drain Dispose Down Drain with Copious Amounts of Water drain_disposal_check->dispose_drain Yes licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Company drain_disposal_check->licensed_disposal No end Disposal Complete dispose_drain->end incineration Alternatively, Send for Approved Incineration licensed_disposal->incineration May be an option licensed_disposal->end incineration->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Tartrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Tartrazine, a synthetic lemon yellow azo dye used in food coloring, pharmaceuticals, and cosmetics. While generally considered not hazardous, adherence to proper handling and disposal protocols is crucial for maintaining a safe workspace.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields or goggles should be worn to protect against dust particles.[1][2]
Skin Protection Chemical-resistant gloves (such as nitrile rubber with a thickness >0.11 mm) and a lab coat or protective suit are recommended to prevent skin contact.[2][3]
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not required.[1] However, if dust is generated, a NIOSH-approved respirator for dusts (like a P95 or P1 type) should be used to avoid inhalation.[2]
Operational Plan for Handling this compound

Follow these procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area to keep airborne concentrations low.[1][4]

  • An eyewash station and safety shower should be readily accessible in the work area.[4][5]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Minimize dust generation and accumulation when working with the powdered form.[4]

  • Wash hands thoroughly after handling the substance.[2][4]

3. Storage:

  • Store this compound in a tightly closed container.[4][6]

  • Keep the container in a cool, dry, and well-ventilated area.[4][6]

  • Store away from incompatible materials such as strong oxidizing agents.[6][7]

Accidental Release and First Aid Measures

Spills:

  • In case of a spill, immediately cordon off the area.

  • For minor spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][8]

  • For major spills, alert emergency responders.[8]

  • Clean the spill area thoroughly after material pickup is complete.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2][3]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][3]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[2][3]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[3][8] Contaminated packaging should be treated as the chemical waste itself.[3]

Quantitative Exposure Data

While specific occupational exposure limits for this compound are not widely established, the following Derived No-Effect Level (DNEL) provides a guideline for safe exposure levels.

Exposure RouteEffectDNEL
InhalationChronic (systemic)372.5 mg/m³
DermalChronic (systemic)52.82 mg/kg bw/day

Data sourced from a supplier Safety Data Sheet.[3]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Tartrazine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Procedures A Receive this compound B Verify SDS Information A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Measure in Ventilated Area C->D K Exposure Occurs C->K E Perform Experimental Work D->E I Spill Occurs D->I D->K F Store in a Cool, Dry, Ventilated Area E->F G Label Waste Container E->G E->I E->K H Dispose of Waste via Approved Channels G->H J Follow Spill Cleanup Protocol I->J L Administer First Aid K->L

References

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